Sermorelin acetate
Description
Properties
IUPAC Name |
acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H246N44O42S.C2H4O2/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCEKWPOSAKSZ-YQMCHIOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H250N44O44S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86168-78-7 (Parent) | |
| Record name | Sermorelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
3417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114466-38-5 | |
| Record name | Sermorelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sermorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sermorelin (B1632077) acetate (B1210297), a synthetic analog of the endogenous growth hormone-releasing hormone (GHRH), represents a significant tool in the study of growth hormone (GH) secretion and pituitary function. As a 29-amino acid polypeptide, it comprises the shortest fully functional fragment of human GHRH.[1] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of sermorelin acetate. It details its interaction with the GHRH receptor, the subsequent activation of intracellular signaling cascades, and the physiological consequences on growth hormone synthesis and release. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidation of key data, experimental methodologies, and visual representations of the core pathways involved.
Introduction
This compound is a well-characterized peptide that mimics the physiological action of GHRH.[2] Its primary clinical application has been as a diagnostic agent for growth hormone deficiency.[3] Unlike direct administration of exogenous recombinant human growth hormone (rhGH), sermorelin stimulates the patient's own pituitary gland to produce and secrete GH.[4] This mode of action preserves the natural pulsatile release of GH and is subject to the body's own negative feedback mechanisms, primarily through somatostatin, which mitigates the risk of overdose.[4] Understanding the precise mechanism of action of sermorelin is crucial for its application in research and potential therapeutic development.
Molecular Interaction with the GHRH Receptor
The biological activity of sermorelin is initiated by its binding to the growth hormone-releasing hormone receptor (GHRH-R).[5] The GHRH-R is a member of the G-protein coupled receptor (GPCR) superfamily, specifically the secretin family, and is predominantly expressed on the surface of somatotroph cells in the anterior pituitary gland.[1]
Receptor Binding and Activation
Sermorelin, as a GHRH analog, competitively binds to the GHRH-R. This binding induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein.[6] The G-protein primarily associated with the GHRH-R is the stimulatory G-protein, Gs.[7]
Intracellular Signaling Pathways
Upon activation of the Gs protein, a cascade of intracellular signaling events is initiated, leading to the synthesis and release of growth hormone. The primary and most well-elucidated pathway is the cyclic adenosine (B11128) monophosphate (cAMP) / Protein Kinase A (PKA) pathway. A secondary, less dominant pathway involving Phospholipase C (PLC) also contributes to the overall effect.
The cAMP/PKA Signaling Pathway
The activation of the Gs alpha subunit by the sermorelin-bound GHRH-R leads to the stimulation of adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]
Activated PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter region of the growth hormone gene, thereby enhancing its transcription.[8] This leads to an increased synthesis of GH mRNA and, consequently, growth hormone.[4]
The PLC/IP3/DAG Signaling Pathway
In addition to the primary cAMP/PKA pathway, sermorelin-mediated activation of the GHRH-R can also stimulate Phospholipase C (PLC) through the βγ-subunits of the G-protein.[1] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The resulting increase in intracellular calcium concentration is a key signal for the fusion of GH-containing secretory vesicles with the plasma membrane, leading to the exocytosis and release of pre-synthesized growth hormone.[8] DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC), which can also contribute to the signaling cascade promoting GH secretion.[9]
Physiological Consequences
The activation of the aforementioned signaling pathways by sermorelin results in a physiological response that closely mimics the natural regulation of growth hormone.
Pulsatile Release of Growth Hormone
Sermorelin administration leads to a pulsatile, rather than a sustained, release of GH from the pituitary gland.[2] This is a critical distinction from the administration of exogenous rhGH, which can lead to constantly elevated levels.[4] The pulsatile nature of GH secretion is believed to be important for its physiological effects and reduces the likelihood of receptor desensitization and tachyphylaxis.[4]
Increased Insulin-Like Growth Factor-1 (IGF-1)
The released growth hormone travels to the liver and other peripheral tissues, where it stimulates the production of Insulin-Like Growth Factor-1 (IGF-1).[10] IGF-1 is a key mediator of the anabolic and growth-promoting effects of GH. In clinical studies, sermorelin administration has been shown to lead to significant increases in serum IGF-1 levels. For example, in a study of hypogonadal men, combination therapy with GHRPs and sermorelin resulted in an increase in mean IGF-1 levels from 159.5 ng/mL to 239.0 ng/mL.[11]
Quantitative Data
While specific binding affinities and EC50 values for sermorelin are not consistently reported across publicly available literature, some quantitative data from in vivo studies provide insight into its biological activity.
| Parameter | Value | Species | Experimental Condition | Reference |
| Increase in IGF-1 | From 159.5 ng/mL to 239.0 ng/mL | Human | 100 mcg sermorelin (in combination with GHRPs) three times daily for an average of 134 days in hypogonadal men. | [11] |
| Increase in GH Release | Doubled the 12-hour mean amount of GH released. | Human | Nightly subcutaneous injections of 2 mg sermorelin for 6 weeks in healthy elderly men. | [7] |
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the mechanism of action of sermorelin. These protocols are based on established methodologies for GPCRs and GHRH analogs and should be optimized for specific laboratory conditions.
GHRH Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of sermorelin for the GHRH receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells expressing the GHRH receptor (e.g., primary pituitary cells or a stable cell line).
-
Radiolabeled GHRH analog (e.g., [125I]-His1, Nle27]hGHRH(1-32)-NH2).
-
This compound (unlabeled competitor).
-
Non-specific binding control: A high concentration of unlabeled GHRH.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the GHRH receptor membrane preparation, and the radioligand to determine total binding.
-
For non-specific binding wells, add a high concentration of unlabeled GHRH, the membrane preparation, and the radioligand.
-
For competition wells, add the serially diluted sermorelin, the membrane preparation, and the radioligand.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of sermorelin to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Growth Hormone Release Assay
This assay measures the amount of GH released from primary pituitary cells in response to sermorelin stimulation.
-
Materials:
-
Primary pituitary cells isolated from rats or other suitable animal models.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
This compound.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
GH ELISA kit or radioimmunoassay (RIA) kit.
-
-
Procedure:
-
Culture primary pituitary cells in multi-well plates until they form a confluent monolayer.
-
Wash the cells with assay buffer.
-
Prepare different concentrations of this compound in assay buffer.
-
Add the sermorelin solutions to the cells and incubate for a specified period (e.g., 1-4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a validated ELISA or RIA kit.
-
Plot the GH concentration against the log concentration of sermorelin to determine the EC50.
-
Intracellular Calcium Mobilization Assay
This assay assesses the ability of sermorelin to induce an increase in intracellular calcium, indicative of PLC pathway activation.
-
Materials:
-
Cells expressing the GHRH receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound.
-
A fluorescence plate reader with injection capabilities.
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject different concentrations of sermorelin into the wells.
-
Immediately begin measuring the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Plot the peak fluorescence change against the log concentration of sermorelin to determine the EC50 for calcium mobilization.
-
Conclusion
This compound exerts its biological effects through a well-defined mechanism of action, initiated by its binding to the GHRH receptor on pituitary somatotrophs. This interaction predominantly activates the cAMP/PKA signaling pathway, leading to increased transcription of the growth hormone gene and subsequent GH synthesis. A secondary PLC/IP3/DAG pathway contributes to the release of pre-synthesized GH by increasing intracellular calcium levels. The resulting pulsatile release of GH and stimulation of IGF-1 production underscore the physiological nature of sermorelin's action. This in-depth understanding of its molecular and cellular mechanisms is fundamental for its continued use in research and the exploration of its therapeutic potential. Further studies to precisely quantify its binding kinetics and functional potency in standardized in vitro assays will continue to refine our understanding of this important GHRH analog.
References
- 1. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 2. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 3. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. basepeptide.com [basepeptide.com]
- 6. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phorbol ester and phospholipase C-induced growth hormone secretion from pituitary somatotroph adenoma cells in culture: effects of somatostatin, bromocriptine, and pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. droracle.ai [droracle.ai]
An In-depth Technical Guide to Sermorelin Acetate and Pituitary Gland Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin acetate (B1210297), a synthetic peptide analogue of the naturally occurring growth hormone-releasing hormone (GHRH), has been a subject of significant research due to its ability to stimulate the pituitary gland's endogenous production and secretion of growth hormone (GH).[1][2] Comprising the first 29 amino acids of the native 44-amino acid GHRH, Sermorelin represents the shortest fully functional fragment of the hormone.[3][4] This guide provides a comprehensive technical overview of Sermorelin acetate, detailing its mechanism of action, the associated signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.
Unlike direct administration of recombinant human growth hormone (rhGH), Sermorelin therapy preserves the physiological pulsatile pattern of GH release and is subject to the body's natural negative feedback mechanisms, potentially offering a more physiological approach to addressing growth hormone insufficiency.[2][5] This document aims to serve as a valuable resource for professionals in the fields of endocrinology, drug development, and clinical research.
Mechanism of Action
This compound exerts its biological effects by mimicking the action of endogenous GHRH. It binds with high specificity to the growth hormone-releasing hormone receptor (GHRH-R) located on the surface of somatotroph cells in the anterior pituitary gland.[3][6] This interaction initiates a cascade of intracellular events that culminate in the synthesis and release of GH. The preservation of the natural pulsatile secretion of GH is a key feature of Sermorelin's action, which is crucial for optimal cellular response to growth hormone signaling.[2]
The stimulation of the pituitary by Sermorelin is regulated by the inhibitory neurohormone somatostatin, which provides a negative feedback loop. This inherent regulation makes overdoses of endogenous GH difficult to achieve, in contrast to the administration of exogenous rhGH.[5]
Signaling Pathways
The binding of this compound to the GHRH-R, a G-protein coupled receptor (GPCR), triggers a well-defined signaling cascade within the pituitary somatotrophs.
Primary Signaling Pathway: Gs/cAMP/PKA
The canonical signaling pathway activated by the GHRH-R involves the following key steps:
-
G-protein Activation: Upon Sermorelin binding, the GHRH-R undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Gene Transcription and GH Synthesis: PKA phosphorylates and activates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the gene for GH.
-
GH Release: The signaling cascade also facilitates the release of stored GH from secretory granules.
Secondary Signaling Pathway: MAPK/ERK
In addition to the primary cAMP/PKA pathway, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is typically associated with cell proliferation and differentiation.
-
Upstream Activation: The activation of the GHRH-R can lead to the activation of the MAPK cascade, although the exact upstream mediators are still under investigation.
-
MEK-ERK Phosphorylation: The cascade involves the sequential phosphorylation and activation of MEK (MAPK/ERK kinase) and then ERK.
-
Cellular Proliferation: Activated ERK can translocate to the nucleus and phosphorylate transcription factors that regulate genes involved in somatotroph cell proliferation.
Quantitative Data from Key Studies
The following tables summarize quantitative data from various clinical and preclinical studies on this compound.
Table 1: this compound Dosage Regimens
| Indication/Use | Patient Population | Dosage | Administration Route | Reference(s) |
| Treatment of Idiopathic GHD | Prepubertal Children | 30 µg/kg body weight, once daily at bedtime | Subcutaneous | [4][7] |
| Alternative Treatment for GHD | Prepubertal Children | 1-2 µg/kg every 3 hours | Subcutaneous (via pump) | [7] |
| Diagnosis of GHD | Children and Adults | 1 µg/kg body weight (single dose) | Intravenous | [4][7] |
| Adult Off-Label Use | Adults | 100-1000 µ g/day | Subcutaneous | [8] |
| Study in Elderly Men | Elderly Men (60-78 years) | 0.5 mg or 1 mg, twice daily | Subcutaneous | [6] |
| Study in Healthy Elderly Men | Elderly Men (64-76 years) | 2 mg, once daily at night | Subcutaneous | [6] |
Table 2: Effects of this compound on Growth and Hormonal Levels
| Study Population | Duration of Treatment | Key Outcome | Result | Reference(s) |
| Prepubertal Children with GHD | 12-36 months | Height Velocity | Sustained significant increases | [4][7] |
| Elderly Men | 14 days (twice daily) | Mean 24-h GH | Elevated | [6] |
| Elderly Men | 14 days (twice daily) | IGF-1 Levels | Elevated in a dose-response manner | [6] |
| Healthy Elderly Men | 6 weeks | Nocturnal GH Release | Increased | [6] |
| Healthy Elderly Men | 16 weeks | GH Pulse Amplitude | Increased | [3] |
| Healthy Elderly Men | 16 weeks | Mean 24-h GH Concentrations | Elevated | [3] |
| Adults with Acquired GHD | 6 months | Serum IGF-1 Concentrations | Increased | [3] |
| Adults with Acquired GHD | 6 months | Lean Body Mass | Increased | [3] |
| Adults with Acquired GHD | 6 months | Fat Mass | Reduced | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, reconstructed to serve as a practical guide for researchers.
In Vitro Stimulation of Pituitary Cells
This protocol describes a general procedure for assessing the in vitro effects of Sermorelin on pituitary somatotroph cells.
5.1.1. Cell Culture and Plating:
-
Cell Line: Rat pituitary tumor cell line (e.g., GH3 cells) or primary pituitary cell cultures.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for cAMP assays, 6-well for Western blotting) at a density that allows for approximately 70-80% confluency at the time of the experiment.
5.1.2. Serum Starvation and Stimulation:
-
Prior to stimulation, cells are typically serum-starved for 4-24 hours in serum-free medium to reduce basal signaling activity.
-
This compound is reconstituted in a suitable vehicle (e.g., sterile water or PBS) and diluted to the desired concentrations in serum-free medium.
-
Cells are then incubated with varying concentrations of Sermorelin (e.g., 1 nM to 1 µM) for specific time points (e.g., 5, 15, 30, 60 minutes).
5.1.3. Downstream Analysis:
-
cAMP Assay: Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.
-
Western Blot for pERK/ERK:
-
Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
-
-
GH Secretion Assay: The concentration of GH in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for rat or human GH, depending on the cell line.
Clinical Trial Protocol for GHD in Children
This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of Sermorelin in children with idiopathic growth hormone deficiency.
5.2.1. Study Design:
-
A multicenter, randomized, open-label, parallel-group study.
5.2.2. Participant Selection:
-
Inclusion Criteria:
-
Prepubertal children (boys and girls).
-
Chronological age between 4 and 12 years.
-
Height standard deviation score (SDS) below -2.0 for chronological age.
-
Growth velocity below the 25th percentile for bone age.
-
Subnormal GH response to at least two standard provocative tests.
-
Normal thyroid function.
-
-
Exclusion Criteria:
-
Previous treatment with GH or other anabolic steroids.
-
Presence of a chronic systemic disease or chromosomal abnormality.
-
Evidence of a pituitary or central nervous system tumor.
-
5.2.3. Treatment Regimen:
-
This compound administered at a dose of 30 µg/kg body weight once daily at bedtime via subcutaneous injection.[4][7]
-
Treatment duration of at least 12 months.
5.2.4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change in height velocity from baseline to 12 months.
-
Secondary Efficacy Endpoints:
-
Change in height SDS.
-
Change in serum IGF-1 and IGFBP-3 levels.
-
Bone age progression.
-
-
Safety Assessments:
-
Monitoring of adverse events at each visit.
-
Physical examinations.
-
Standard laboratory safety panels (hematology, clinical chemistry).
-
Assessment of injection site reactions.
-
5.2.5. Data Analysis:
-
Statistical analysis is performed to compare the changes in efficacy parameters from baseline to the end of the study.
-
Paired t-tests or Wilcoxon signed-rank tests are used to assess within-group changes.
-
Analysis of covariance (ANCOVA) may be used to adjust for baseline characteristics.
Conclusion
This compound is a well-characterized GHRH analogue that effectively stimulates the pituitary gland to produce and secrete growth hormone in a physiological manner. Its mechanism of action through the GHRH-R and subsequent activation of the cAMP/PKA and MAPK/ERK signaling pathways is well-established. Quantitative data from numerous studies demonstrate its efficacy in increasing GH and IGF-1 levels, leading to clinical benefits such as increased growth velocity in children with GHD and improved body composition in adults. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Sermorelin and other GHRH analogues. Continued research is warranted to fully elucidate the long-term benefits and applications of this important peptide therapeutic.
References
- 1. Understanding Sermorelin Clinical Trials: A Comprehensive Review of Scientific Research - Zappy Health [zappyhealth.com]
- 2. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 3. peptidebiologix.com [peptidebiologix.com]
- 4. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. DSpace [archive.hshsl.umaryland.edu]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Sermorelin Acetate's Impact on IGF-1 Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms, signaling pathways, and clinical effects of sermorelin (B1632077) acetate (B1210297), with a specific focus on its role in stimulating the production of Insulin-like Growth Factor-1 (IGF-1). This document provides a comprehensive overview of the scientific principles, experimental methodologies, and quantitative data relevant to the study of this synthetic peptide.
Introduction to Sermorelin Acetate
This compound is a synthetic (man-made) analogue of the endogenous Growth Hormone-Releasing Hormone (GHRH).[1][2] It consists of the first 29 amino acids of the naturally occurring human GHRH, which is the shortest fully functional fragment of the hormone.[1] Its primary clinical application has been as a diagnostic agent to assess pituitary function and to treat growth hormone deficiency in children, although it is now largely discontinued (B1498344) for these indications.[1][3] In a research and clinical context, it is utilized to stimulate the pituitary gland's endogenous production and secretion of growth hormone (GH).[4][5][6]
Mechanism of Action: From Pituitary Stimulation to IGF-1 Synthesis
This compound's physiological effects are initiated by its binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on the surface of somatotroph cells within the anterior pituitary gland.[4][7][8] This interaction triggers a cascade of intracellular events that culminate in the synthesis and pulsatile release of GH.
The released GH then circulates throughout the body and acts on various tissues, with the liver being a primary target.[4][6] In the liver, GH stimulates hepatocytes to produce and secrete Insulin-like Growth Factor-1 (IGF-1).[4][6] IGF-1, in turn, mediates many of the anabolic and growth-promoting effects of GH, such as increased protein synthesis, tissue growth, and cell regeneration.[6]
Unlike the direct administration of exogenous human growth hormone (HGH), sermorelin's action is regulated by the body's natural negative feedback mechanisms, primarily through the hormone somatostatin.[1] This preserves the physiological pulsatile release of GH and may reduce the risk of side effects associated with continuously elevated GH levels.[1][5]
Signaling Pathways
The binding of this compound to the GHRH-R, a G protein-coupled receptor, predominantly activates the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[7][8][9]
Figure 1: GHRH Receptor Signaling Pathway.
While the cAMP/PKA pathway is the principal mechanism, other signaling cascades, such as the phospholipase C (PLC) pathway, may also play a minor role in mediating the effects of GHRH receptor activation.[8][9]
Quantitative Data from Clinical Studies
The following tables summarize the quantitative effects of this compound on IGF-1 levels as reported in various clinical trials.
| Study Population | This compound Dosage | Treatment Duration | Baseline IGF-1 (ng/mL) | Post-Treatment IGF-1 (ng/mL) | Key Findings |
| Hypogonadal Men on Testosterone Therapy (n=14)[10] | 100 mcg of Sermorelin, GHRP-2, and GHRP-6 three times daily | Mean of 134 days | 159.5 (± 26.7) | 239.0 (± 54.6) | Significant increase in IGF-1 levels (p < .0001).[10] |
| Elderly Men (n=10)[11] | 1 mg twice daily | 14 days | Lower than young men | Approached levels of young men | Dose-dependent increase in IGF-1.[11] |
| Elderly Men (n=11)[11] | 2 mg once nightly | 6 weeks | Not specified | No significant increase | Suggests frequency of administration impacts IGF-1 levels.[11] |
| Elderly Men and Women[11] | Not specified | 5 months | Not specified | Significantly increased | Long-term treatment leads to sustained IGF-1 elevation.[11] |
Experimental Protocols
Clinical Trial Workflow for Assessing Sermorelin's Effect on IGF-1
Figure 2: Clinical Trial Experimental Workflow.
A typical clinical trial to assess the effect of sermorelin on IGF-1 levels would involve the recruitment of a specific patient population, baseline measurements of IGF-1, a treatment period with either sermorelin or a placebo, and subsequent follow-up measurements to determine any changes in IGF-1 concentrations.
Measurement of Serum IGF-1 and GH by Enzyme-Linked Immunosorbent Assay (ELISA)
The following provides a generalized protocol for the quantitative determination of human IGF-1 and GH in serum samples using a sandwich ELISA method.
-
Serum Collection: Collect whole blood in a serum separator tube. Allow the sample to clot for two hours at room temperature or overnight at 4°C.[12]
-
Centrifugation: Centrifuge for 20 minutes at approximately 1,000 x g.[12]
-
Aliquoting: Immediately separate the serum and aliquot it to avoid repeated freeze-thaw cycles. Store samples at -20°C or -80°C for later analysis.[12]
-
Acidification and Neutralization (for IGF-1): To dissociate IGF-1 from its binding proteins, samples must be diluted in an acidic buffer, followed by neutralization.[13]
Figure 3: Sandwich ELISA Experimental Protocol.
-
Plate Preparation: Use a 96-well microplate pre-coated with a monoclonal antibody specific for either GH or IGF-1.
-
Addition of Samples and Standards: Pipette 100 µL of standards, controls, and prepared patient samples into the appropriate wells.
-
First Incubation: Cover the plate and incubate for a specified time (e.g., 2.5 hours at room temperature or overnight at 4°C).[7]
-
Washing: Aspirate the contents of the wells and wash multiple times with a wash buffer.[7][9]
-
Addition of Detection Antibody: Add 100 µL of a biotinylated detection antibody to each well.[7]
-
Second Incubation: Cover the plate and incubate (e.g., for 1 hour at room temperature).[7]
-
Washing: Repeat the washing step.
-
Addition of Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well.[7][9]
-
Third Incubation: Cover the plate and incubate (e.g., for 45 minutes at room temperature).[7]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark.[7][9]
-
Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction.[7][9]
-
Absorbance Reading: Measure the optical density of each well using a microplate reader at a wavelength of 450 nm.[7][8]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of GH or IGF-1 in the patient samples.[9]
Conclusion
This compound effectively stimulates the endogenous production of growth hormone through the activation of the GHRH receptor and the cAMP signaling pathway in the anterior pituitary. This, in turn, leads to a measurable increase in serum IGF-1 levels, as demonstrated in multiple clinical studies. The precise quantification of this effect relies on robust experimental designs and validated assay methodologies, such as the ELISA protocol detailed herein. This guide provides a foundational understanding for researchers and professionals in the field of drug development and endocrinology who are investigating the therapeutic potential of GHRH analogues.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. Sermorelin (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Sermorelin Therapy Benefits, Risks, Uses, Approval, and Side Effects [healthline.com]
- 4. monobind.com [monobind.com]
- 5. publications.aap.org [publications.aap.org]
- 6. Sermorelin Dosage Guide For Safe Treatment [getheally.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. novamedline.com [novamedline.com]
- 9. benchchem.com [benchchem.com]
- 10. Growth Hormone Secretagogue Treatment in Hypogonadal Men Raises Serum Insulin-Like Growth Factor-1 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to the Molecular Structure of Sermorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and analytical characterization of Sermorelin (B1632077) acetate (B1210297). It is intended to serve as a detailed resource for professionals engaged in research, development, and quality control of this synthetic peptide.
Core Molecular Structure and Properties
Sermorelin is a synthetic (recombinant) peptide analogue of the endogenous human growth hormone-releasing hormone (GHRH).[1][2] Specifically, it comprises the first 29 amino acids of GHRH, a sequence that represents the shortest fully functional fragment of the native hormone.[1][2] This 29-amino-acid polypeptide corresponds to the amino-terminal segment of the naturally occurring 44-amino acid GHRH.[3] To enhance stability, the C-terminus of the peptide is amidated.[4][5] The final drug substance, Sermorelin acetate, is the acetate salt of this amidated peptide.[3][6]
Amino Acid Sequence
The primary structure of Sermorelin consists of a specific 29-amino acid sequence.
Table 1: Amino Acid Sequence of Sermorelin
| Representation | Sequence | Citation |
| Three-Letter | Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂ | [7] |
| One-Letter | YADAIFTNSYRKVLGQLSARKLLQDIMSR-NH₂ | [7][8] |
Physicochemical Characteristics
The molecular formula and weight are critical parameters for the identification and quantification of this compound.
Table 2: Physicochemical Data of this compound
| Parameter | Value | Citation |
| Chemical Formula (Free Base) | C₁₄₉H₂₄₆N₄₄O₄₂S | [1][3] |
| Molecular Weight (Free Base) | 3357.93 g/mol | [1][9] |
| Chemical Formula (Acetate Salt) | C₁₅₁H₂₅₀N₄₄O₄₄S (or C₁₄₉H₂₄₆N₄₄O₄₂S • C₂H₄O₂) | [8][10][11] |
| Molecular Weight (Acetate Salt) | 3417.99 g/mol | [10] |
| Appearance | Sterile, non-pyrogenic, lyophilized white powder | [3][12] |
| Solubility | Soluble in water (1 mg/mL) | [9] |
Mechanism of Action and Signaling Pathway
Sermorelin exerts its biological effects by mimicking the action of natural GHRH.[13] It binds with high affinity to the growth hormone-releasing hormone receptor (GHRH-R), a G-protein coupled receptor (GPCR) predominantly located on somatotroph cells in the anterior pituitary gland.[1][14] This interaction stimulates the synthesis and pulsatile release of growth hormone (GH), preserving the natural physiological rhythms of GH secretion.[15][16]
The activation of the GHRH receptor initiates a primary signaling cascade through the cAMP-dependent pathway.[17][18] Upon ligand binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then translocates to the nucleus to phosphorylate the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB acts as a transcription factor, binding to the promoter region of the GH gene to enhance its transcription.[17] A secondary pathway involving phospholipase C (PLC) and subsequent calcium ion influx also contributes to the fusion of GH-containing vesicles with the cell membrane, facilitating hormone release.[17]
Synthesis and Analytical Characterization Protocols
The manufacturing and quality control of this compound rely on established methodologies in peptide chemistry and analytical science.
Synthesis and Purification
Sermorelin is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) . A common strategy involves the sequential coupling of protected amino acids onto a solid resin carrier. One patented method describes the synthesis of a 9-peptide fragment and a 20-peptide fragment on the resin, followed by condensation of these fragments to form the full 29-peptide chain.[19] This fragment condensation approach can improve efficiency and reduce the accumulation of byproducts compared to one-by-one amino acid coupling.[19] Following synthesis, the peptide is cleaved from the resin, and all protecting groups are removed.
The resulting crude peptide undergoes purification, primarily through Preparative High-Performance Liquid Chromatography (HPLC) , to achieve high purity (typically >98%).[12][19] The final step is lyophilization to produce a stable, powdered product.
Analytical and Quality Control Workflow
A multi-step analytical workflow is required to confirm the identity, purity, and quality of this compound. This involves a combination of chromatographic and spectrometric techniques.
Experimental Methodologies
Below are detailed protocols for the key analytical techniques used in the characterization of this compound.
Table 3: Experimental Protocols for this compound Analysis
| Technique | Methodology Details | Citation |
| High-Performance Liquid Chromatography (HPLC) | Objective: To determine purity and identify impurities. Column: Reversed-phase C18 (e.g., 4.6 x 250 mm). Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile. Gradient: A time-based gradient from high aqueous content to high organic content to elute the peptide and separate impurities. Flow Rate: ~1.0 mL/min. Detection: UV absorbance at 214 nm, 254 nm, or 280 nm. Acceptance Criteria: Purity ≥98.0%. | [12][14][18] |
| Mass Spectrometry (MS) | Objective: To confirm molecular identity. Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF). Procedure: The sample is introduced into the mass spectrometer. ESI-MS is often coupled with LC (LC-MS) for online separation and identification. Analysis: The resulting mass spectrum is analyzed to find the mass-to-charge (m/z) ratio corresponding to the theoretical molecular weight of Sermorelin (3357.9 Da for the free base). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. | [14][18] |
| Amino Acid Analysis (AAA) | Objective: To confirm the amino acid composition and quantify the peptide. Procedure: The peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl) at high temperature. The resulting amino acids are then separated, identified, and quantified, typically by ion-exchange chromatography or reversed-phase HPLC with pre- or post-column derivatization. Analysis: The molar ratios of the recovered amino acids are compared to the theoretical composition of Sermorelin. | [14] |
| Water Content (Karl Fischer Titration) | Objective: To quantify the amount of water in the lyophilized powder. Procedure: A coulometric or volumetric Karl Fischer titrator is used. A known amount of the Sermorelin sample is dissolved in an appropriate solvent and titrated with a Karl Fischer reagent. Acceptance Criteria: Typically ≤8.0% - 10.0%. | [12][14] |
| Acetate Content (Ion Chromatography) | Objective: To quantify the acetate counter-ion. Procedure: The sample is dissolved and analyzed using an ion chromatograph (HPIC) equipped with a conductivity detector. The acetate peak is identified and quantified against a standard curve. Acceptance Criteria: Typically ≤12.0%. | [12][14] |
References
- 1. Sermorelin - Wikipedia [en.wikipedia.org]
- 2. This compound | 114466-38-5 [chemicalbook.com]
- 3. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sermorelin | C149H246N44O42S | CID 16132413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unii-00ibg87iqw | C151H250N44O44S | CID 16132412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. genscript.com [genscript.com]
- 12. omizzur.com [omizzur.com]
- 13. droracle.ai [droracle.ai]
- 14. peptidebiologix.com [peptidebiologix.com]
- 15. swolverine.com [swolverine.com]
- 16. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 17. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 18. This compound | High-Purity GHRH Analog [benchchem.com]
- 19. Method for preparing sermorelin - Eureka | Patsnap [eureka.patsnap.com]
Sermorelin Acetate: A Technical Guide to its Role in Cellular Regeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sermorelin acetate (B1210297), a synthetic analogue of growth hormone-releasing hormone (GHRH), has garnered significant interest for its potential therapeutic applications in cellular regeneration. By stimulating the endogenous production of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1), Sermorelin acetate activates a cascade of signaling pathways that are integral to cell proliferation, differentiation, and tissue repair. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways associated with this compound's role in cellular regeneration. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a 29-amino acid polypeptide that represents the N-terminal fragment of the naturally occurring human growth hormone-releasing hormone.[1] Its primary pharmacological action is to stimulate the synthesis and pulsatile release of growth hormone from the anterior pituitary gland.[2][3] Unlike direct administration of exogenous GH, this compound's mechanism of action preserves the physiological feedback loops of the GH axis, potentially offering a more nuanced and safer therapeutic approach.[3][4] The downstream effects of increased GH and IGF-1 levels are manifold, including the promotion of protein synthesis, enhancement of fat metabolism, and, most notably for the context of this guide, the stimulation of cellular regeneration and tissue repair processes.[4][5] This document will explore the intricate cellular and molecular underpinnings of this compound's regenerative potential.
Mechanism of Action and Key Signaling Pathways
This compound exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRH-R), a G-protein coupled receptor predominantly found on somatotroph cells in the anterior pituitary.[6] This interaction initiates a cascade of intracellular signaling events, the primary of which is the activation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
The cAMP/PKA Signaling Pathway
Upon binding of this compound to the GHRH-R, the associated Gs alpha subunit of the G-protein complex is activated. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the gene for Pit-1, a pituitary-specific transcription factor. Pit-1 is crucial for the expression of the growth hormone gene, ultimately leading to increased GH synthesis and secretion.[7][8]
Figure 1: this compound-Induced cAMP/PKA Signaling Pathway for GH Secretion.
Other Signaling Pathways
While the cAMP/PKA pathway is predominant, other signaling cascades are also implicated in GHRH-R activation. These include the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium.[7][9] Additionally, pathways such as the Ras/Raf/MEK/ERK and JAK/STAT pathways have been shown to be activated by GHRH and its agonists, contributing to cell survival and proliferation.[8]
Figure 2: The Phospholipase C (PLC) Signaling Pathway Activated by this compound.
Role in Cellular Regeneration: Experimental Evidence
The regenerative effects of this compound are primarily mediated by the downstream actions of GH and IGF-1 on various cell types. These effects encompass cell proliferation, migration, differentiation, and modulation of the extracellular matrix.
In Vitro Studies
While specific quantitative data for this compound is not always available in a consolidated format, studies on GHRH agonists provide valuable insights into its potential effects on cellular processes.
| Cell Type | Assay | Treatment | Observation | Reference |
| Mesenchymal Stem Cells (MSCs) | Cell Viability | GHRH Agonist (JI-34) | Enhanced viability and mobility of MSCs. | [10] |
| Chondrocytes | Cell Proliferation (CCK-8) | GHRH | Promoted chondrocyte proliferation and synthesis of type II collagen. | [9] |
| Human Dermal Fibroblasts | Collagen Synthesis | hCOL1A2 (SMM) protein | Increased collagen type I synthesis and fibroblast proliferation in a dose-dependent manner. | [6] |
| Lung Cancer Cell Lines (HCC827, H460, H446) | Cell Viability | GHRH Agonist (MR409) | Promoted cell viability and reduced apoptosis in vitro. | [5][11] |
In Vivo Studies
Animal models have been instrumental in elucidating the regenerative potential of this compound and other GHRH agonists in a physiological context.
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Swine | Subacute Myocardial Infarction | GHRH Agonist (MR-409) | Reduced scar mass by 21.9% and improved diastolic strain. | [8] |
| Rats | Cardiac Infarction | GHRH Agonists (JI-38, MR-356, MR-409) | Reduced myocardial infarction size, increased cardiac c-kit+ cells, and enhanced vascular density. | [5] |
| Elderly Men | Age-related GH decline | Sermorelin (0.5 mg or 1 mg twice daily for 14 days) | Elevated mean 24-hour GH, peak GH amplitude, and IGF-1 levels in a dose-response manner. | [7] |
| Men on Testosterone Therapy | Low IGF-1 | Sermorelin (100 mcg three times daily) | Mean IGF-1 levels increased from 159.5 ng/mL to 239.0 ng/mL. | [12] |
Detailed Experimental Protocols
The following sections provide representative protocols for key experiments relevant to the study of this compound's role in cellular regeneration. These are generalized methodologies and may require optimization for specific experimental conditions.
In Vitro Fibroblast Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of human dermal fibroblasts.
-
Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL) in DMEM with 2% FBS for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve.
Figure 3: Workflow for an In Vitro Fibroblast Proliferation (MTT) Assay.
In Vivo Excisional Wound Healing Model (Murine)
This protocol describes a murine model to evaluate the effect of this compound on cutaneous wound healing.
-
Animal Model: Use 8-10 week old male C57BL/6 mice. Anesthetize the mice using isoflurane.
-
Wound Creation: Shave the dorsal surface and create two full-thickness excisional wounds (6 mm diameter) on each side of the midline using a sterile biopsy punch.
-
Treatment: Administer daily subcutaneous injections of this compound (e.g., 100 µg/kg) or a vehicle control (saline) for the duration of the experiment.
-
Wound Closure Measurement: Photograph the wounds daily with a ruler for scale. Use image analysis software (e.g., ImageJ) to measure the wound area. Calculate the percentage of wound closure relative to the initial wound area.
-
Histological Analysis: On days 3, 7, and 14 post-wounding, euthanize a subset of mice and excise the wound tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization and granulation tissue formation. Use Masson's trichrome staining to evaluate collagen deposition.
-
Data Analysis: Quantify the re-epithelialization length, granulation tissue area, and collagen density using image analysis software.
Figure 4: Experimental Workflow for an In Vivo Murine Excisional Wound Healing Model.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting cellular regeneration. Its ability to stimulate the endogenous GH/IGF-1 axis through well-defined signaling pathways provides a foundation for its pro-regenerative effects. The available in vitro and in vivo evidence, although in some cases preliminary, supports its role in enhancing cell proliferation, survival, and tissue repair processes. Further research, particularly studies providing detailed quantitative data and standardized protocols, is warranted to fully elucidate the therapeutic efficacy of this compound in various regenerative medicine applications. This guide serves as a foundational resource to inform and direct future investigations in this promising field.
References
- 1. Quantitative analysis of gene expression in human articular cartilage from normal and osteoarthritic joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [archive.hshsl.umaryland.edu]
- 3. Type I collagen synthesis in cultured human fibroblasts: regulation by cell spreading, platelet-derived growth factor and interactions with collagen fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. New therapeutic approach to heart failure due to myocardial infarction based on targeting growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth hormone-releasing hormone agonists reduce myocardial infarct scar in swine with subacute ischemic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Effects of Sermorelin Acetate on Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin acetate (B1210297), a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH), has garnered significant interest for its therapeutic potential.[1][2][3] Comprising the first 29 amino acids of GHRH, Sermorelin is the shortest fully functional fragment that binds to the GHRH receptor (GHRH-R) and stimulates the pituitary gland to produce and secrete growth hormone (GH).[1][2] This guide provides an in-depth technical overview of the documented in-vitro effects of Sermorelin acetate and its analogues on various cell cultures, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathways
Sermorelin exerts its effects by binding to the GHRH receptor, a G-protein coupled receptor.[1][4] This interaction primarily activates the Gs alpha subunit, leading to a cascade of intracellular events. The canonical signaling pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes, most notably growth hormone in pituitary cells.[7]
Beyond the canonical cAMP/PKA pathway, evidence suggests the involvement of other signaling cascades in response to GHRH receptor activation in different cell types. These include the Phospholipase C (PLC) pathway and the JAK/STAT pathway.[5][8] In chondrocytes, for instance, GHRH has been shown to promote proliferation and extracellular matrix synthesis through the phosphorylation of STAT3.[8][9] In human dermal fibroblasts, GHRH agonists have been found to stimulate proliferation and survival via the MEK/ERK1/2 and PI3K/AKT pathways, independent of the IGF-1 receptor.[8][9]
Quantitative Data on In-Vitro Effects
The in-vitro effects of Sermorelin and its analogues have been quantified in various cell culture models. The following tables summarize the key findings on cell proliferation, apoptosis, and gene expression.
Table 1: Effects of GHRH and its Analogues on Cell Proliferation
| Cell Type | Agent | Concentration | Assay | Result | Reference |
| Primary Human Dermal Fibroblasts | MR-409 (GHRH Agonist) | Not Specified | Not Specified | >50% increase in cell growth | [8][9] |
| Primary Human Dermal Fibroblasts | MR-502 (GHRH Agonist) | Not Specified | Not Specified | >50% increase in cell growth | [8][9] |
| Osteoarthritic Chondrocytes | Adenovirus-GHRH | Not Specified | CCK-8 Assay | Significant increase in cell proliferation compared to OA group | [8][9] |
| 3T3 Fibroblasts (expressing GHRH-R SV1) | GHRH(1-29)NH2 | Not Specified | Not Specified | Augmented stimulatory response | [10] |
| 3T3 Fibroblasts (expressing GHRH-R SV1) | JI-38 (GHRH Agonist) | Not Specified | Not Specified | Augmented stimulatory response | [10] |
| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | 5 µM | Not Specified | Significant promotion of cell viability | [11][12] |
Table 2: Effects of GHRH and its Analogues on Apoptosis
| Cell Type | Agent | Concentration | Assay | Result | Reference |
| Primary Human Dermal Fibroblasts | MR-409 (GHRH Agonist) | Not Specified | Not Specified | Better survival rates under serum-depletion | [8][9] |
| Primary Human Dermal Fibroblasts | MR-502 (GHRH Agonist) | Not Specified | Not Specified | Better survival rates under serum-depletion | [8][9] |
| PC3, LNCaP, DU145 Prostate Cancer Cells | JMR-132 (GHRH Antagonist) | Not Specified | Not Specified | Increased apoptotic cells | [13] |
| PC3, LNCaP, DU145 Prostate Cancer Cells | JV-1-38 (GHRH Antagonist) | Not Specified | Not Specified | Increased apoptotic cells | [13] |
| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | 5 µM | Not Specified | Slight reduction in cell apoptosis | [11][12] |
Table 3: Effects of GHRH and its Analogues on Gene Expression
| Cell Type | Agent | Gene | Regulation | Method | Reference |
| Osteoarthritic Chondrocytes | Adenovirus-GHRH | Collagen Type II | Increased protein expression | Western Blot | [8][9] |
| Osteoarthritic Chondrocytes | Adenovirus-GHRH | MMP-13 | Decreased protein expression | Western Blot | [8][9] |
| Human OA Chondrocytes | BNTA (Small Molecule) | COL2A1, ACAN, PRG4, SOX9 | Upregulation | Not Specified | [14] |
| PC3 Prostate Cancer Cells | GHRH Antagonists | p53, p21, Bax | Increased mRNA and protein | Not Specified | [13] |
| PC3 Prostate Cancer Cells | GHRH Antagonists | Bcl2, CD44, Cyclin D1, c-myc | Decreased expression | Not Specified | [13] |
| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | Cyclin D1, Cyclin D2, CDK4, CDK6 | Upregulated expression | Western Blot | [11][12] |
| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | p27kip1 | Downregulated expression | Western Blot | [11][12] |
| HCC827, H460, H446 Lung Cancer Cells | MR-409 (GHRH Agonist) | GHRH-R (pGHRH-R and SV1) | Increased expression | Western Blot | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
General Cell Culture Protocol:
-
Cell Lines: Obtain desired cell lines (e.g., primary human dermal fibroblasts, human articular chondrocytes) from a reputable commercial source.
-
Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
This compound Treatment Protocol:
-
Preparation of Sermorelin Stock Solution: Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Seeding: Seed cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24, 48, 72 hours).
Cell Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.[4][5][6][10][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.
Conclusion
The in-vitro evidence suggests that this compound and its analogues can modulate key cellular processes, including proliferation, survival, and gene expression in various cell types. The activation of the GHRH receptor triggers a cascade of signaling events that are cell-type specific, leading to diverse biological outcomes. This technical guide provides a comprehensive summary of the current understanding of Sermorelin's in-vitro effects, offering valuable information for researchers and professionals in the field of drug development. Further research is warranted to fully elucidate the therapeutic potential of Sermorelin in different pathological contexts.
References
- 1. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-Receptor Inhibitors of the GHR-JAK2-STAT Pathway in the Growth Hormone Signal Transduction [mdpi.com]
- 3. Sermorelin Therapy Benefits, Risks, Uses, Approval, and Side Effects [healthline.com]
- 4. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP in the pituitary: an old messenger for multiple signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonistic analogs of growth hormone releasing hormone (GHRH) promote wound healing by stimulating the proliferation and survival of human dermal fibroblasts through ERK and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonistic analogs of growth hormone releasing hormone (GHRH) promote wound healing by stimulating the proliferation and survival of human dermal fibroblasts through ERK and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of a splice variant of the receptor for GHRH in 3T3 fibroblasts activates cell proliferation responses to GHRH analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.miami.edu]
- 14. A small molecule promotes cartilage extracellular matrix generation and inhibits osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Chondrocyte Apoptosis Is Not Essential for Cartilage Calcification: Evidence From an In Vitro Avian Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoorientin ameliorates H2O2-induced apoptosis and oxidative stress in chondrocytes by regulating MAPK and PI3K/Akt pathways | Aging [aging-us.com]
- 18. Chondrocytes from patients with osteoarthritis express typical extracellular matrix molecules once grown onto a three-dimensional hyaluronan-based scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis of terminal hypertrophic chondrocytes in an in vitro model of endochondral ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Sermorelin Acetate and its Impact on Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sermorelin (B1632077) acetate (B1210297), a synthetic analogue of growth hormone-releasing hormone (GHRH), has garnered significant interest for its therapeutic potential in various clinical settings, primarily related to its ability to stimulate endogenous growth hormone (GH) secretion. This technical guide provides an in-depth examination of the molecular mechanisms through which sermorelin acetate influences protein synthesis. It details the signaling pathways activated by sermorelin, presents quantitative data from relevant studies, and outlines key experimental protocols for investigating its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of growth hormone secretagogues and their impact on anabolic processes.
Introduction
This compound is a 29-amino acid polypeptide that corresponds to the N-terminal segment of human growth hormone-releasing hormone (GHRH). By mimicking the action of endogenous GHRH, sermorelin stimulates the pituitary gland to produce and release growth hormone (GH) in a pulsatile manner that mirrors natural physiological rhythms. This mode of action distinguishes it from direct administration of recombinant human growth hormone (rhGH), offering a more physiologically regulated approach to increasing GH and, consequently, insulin-like growth factor 1 (IGF-1) levels. The subsequent elevation of GH and IGF-1 is central to sermorelin's anabolic effects, most notably its impact on protein synthesis, which underpins its potential applications in improving body composition, enhancing tissue repair, and mitigating age-related decline in muscle mass.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland. The GHRH-R is a G-protein coupled receptor (GPCR) that, upon activation, initiates two primary signaling cascades: the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway.
The cAMP/PKA Signaling Pathway
The canonical signaling pathway for GHRH-R activation involves the Gαs subunit of its associated G-protein.
-
Receptor Binding and G-protein Activation: Sermorelin binds to the GHRH-R, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP leads to the activation of PKA.
-
CREB Phosphorylation and Gene Transcription: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then binds to cAMP response elements (CRE) in the promoter regions of target genes, including the gene for GH, thereby promoting its transcription and subsequent synthesis.
The MAPK/ERK Signaling Pathway
In addition to the primary cAMP/PKA pathway, GHRH-R activation also stimulates the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
-
G-protein βγ Subunit Activation: The βγ subunits of the activated G-protein can initiate this pathway.
-
Activation of Downstream Effectors: This leads to the activation of a cascade of protein kinases, including Ras, Raf, and MEK (MAPK/ERK kinase).
-
ERK Phosphorylation: MEK then phosphorylates and activates extracellular signal-regulated kinases (ERK1/2).
-
Regulation of Gene Expression: Activated ERK can translocate to the nucleus and phosphorylate various transcription factors, contributing to the overall cellular response, including the proliferation of somatotroph cells.
The Physiological Pulsatile Release of Growth Hormone with Sermorelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological pulsatile secretion of growth hormone (GH) and the therapeutic application of Sermorelin, a synthetic analog of growth hormone-releasing hormone (GHRH). It delves into the underlying molecular mechanisms, detailed experimental protocols for studying GH pulsatility, and quantitative data on the effects of Sermorelin on GH release.
Introduction: The Significance of Pulsatile Growth Hormone Secretion
Growth hormone (GH) is not secreted in a continuous fashion; rather, it is released from the anterior pituitary gland in discrete, intermittent bursts. This pulsatile pattern is crucial for its physiological effects, including linear growth in children and adolescents, and its metabolic actions on protein, lipid, and carbohydrate metabolism throughout life. The pulsatile nature of GH secretion is more effective in stimulating growth and gene expression in target tissues compared to a constant infusion of GH. The largest and most predictable GH pulses occur approximately one hour after the onset of deep sleep.
The regulation of this pulsatile release is a complex interplay between two hypothalamic hormones: growth hormone-releasing hormone (GHRH), which stimulates GH synthesis and secretion, and somatostatin, which inhibits it. These two hormones are released into the hypophyseal portal system in an alternating pattern, leading to the characteristic pulsatile profile of GH in the bloodstream. A decline in the amplitude of these GH pulses is a hallmark of aging.
Sermorelin: A GHRH Analog for Restoring Physiological GH Pulsatility
Sermorelin is a synthetic peptide containing the first 29 amino acids of human GHRH, which constitutes the biologically active core of the natural hormone.[1] As a GHRH analog, Sermorelin mimics the action of endogenous GHRH by binding to and activating GHRH receptors on the somatotroph cells of the anterior pituitary gland.[2][3] This stimulation promotes the synthesis and pulsatile release of the body's own GH.[4]
A key advantage of Sermorelin over direct administration of recombinant human growth hormone (rhGH) is its preservation of the physiological pulsatile pattern of GH release.[5] By acting upstream at the level of the pituitary, Sermorelin's effects are integrated into the natural neuroendocrine feedback loops. The release of GH stimulated by Sermorelin is subject to negative feedback by both GH itself and insulin-like growth factor 1 (IGF-1), as well as regulation by somatostatin.[5] This inherent regulation minimizes the risk of tachyphylaxis and supraphysiological levels of GH, which can be associated with adverse effects.[5]
Molecular Mechanism of Action: The GHRH Receptor Signaling Pathway
Sermorelin exerts its effects by binding to the GHRH receptor (GHRH-R), a member of the G protein-coupled receptor superfamily. The binding of Sermorelin to GHRH-R on pituitary somatotrophs initiates an intracellular signaling cascade that culminates in the synthesis and release of GH. The primary signaling pathway is the adenylyl cyclase-protein kinase A (PKA) pathway.
References
- 1. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tryeden.com [tryeden.com]
- 3. hydramed.com [hydramed.com]
- 4. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 5. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
Sermorelin Acetate: An In-depth Technical Guide on its Influence on Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sermorelin (B1632077) acetate (B1210297), a synthetic analogue of growth hormone-releasing hormone (GHRH), exerts a significant influence on various metabolic pathways through its stimulation of endogenous growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the molecular mechanisms, key metabolic effects, and relevant experimental protocols associated with sermorelin administration. By interacting with the GHRH receptor on pituitary somatotrophs, sermorelin initiates a signaling cascade that leads to the pulsatile release of GH, which in turn modulates lipid and glucose metabolism, and influences body composition. This document consolidates quantitative data from key clinical studies, details essential experimental methodologies, and provides visual representations of the underlying biological processes to serve as a resource for researchers and professionals in the field of metabolic drug development.
Mechanism of Action
Sermorelin acetate is a 29-amino acid peptide that corresponds to the N-terminal segment of the naturally occurring human GHRH.[1] Its primary mechanism of action is to mimic the function of endogenous GHRH by binding to and activating the GHRH receptor (GHRH-R) on the anterior pituitary gland.[2] This interaction preserves the natural, pulsatile pattern of GH release, which is crucial for its physiological effects and minimizes the risk of tachyphylaxis and other adverse effects associated with continuous, high-dose GH administration.[3]
The binding of sermorelin to GHRH-R, a G-protein coupled receptor, triggers a conformational change that activates the stimulatory G-protein, Gs. This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to the promoter region of the GH gene, thereby stimulating its transcription and the subsequent synthesis and release of GH.[1]
The released GH then travels to the liver and other peripheral tissues, where it stimulates the production of Insulin-like Growth Factor-1 (IGF-1).[2] Both GH and IGF-1 mediate the downstream metabolic effects of sermorelin.
Influence on Lipid Metabolism
Sermorelin, through the induction of GH and subsequently IGF-1, plays a significant role in the regulation of lipid metabolism. The primary effects include the stimulation of lipolysis and an increase in fatty acid oxidation, leading to a reduction in adipose tissue, particularly visceral fat.[4][5]
GH enhances lipolysis by activating hormone-sensitive lipase (B570770), an enzyme that breaks down triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol.[6] These liberated FFAs are then released into the bloodstream and can be utilized by other tissues, such as muscle, for energy through beta-oxidation. Furthermore, GH has been shown to reduce the activity of lipoprotein lipase in adipose tissue, thereby decreasing the uptake of circulating triglycerides into fat cells.[6]
Quantitative Data on Lipid Profile
Clinical studies investigating the effects of sermorelin and its analogues on the lipid profile have shown favorable changes. While direct data for sermorelin is limited in some of the reviewed abstracts, studies on the closely related GHRH analogue, tesamorelin, provide valuable insights.
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | P-value (vs. Placebo) | Reference |
| Triglycerides (mg/dL) | Tesamorelin | N/A | -50 | <0.001 | [6] |
| Placebo | N/A | +9 | [6] | ||
| Total Cholesterol (mmol/L) | Tesamorelin (2mg) | N/A | -0.3 ± 0.6 | <0.05 | [7] |
| Placebo | N/A | N/A | [7] | ||
| Non-HDL Cholesterol (mmol/L) | Tesamorelin (2mg) | N/A | -0.3 ± 0.5 | <0.05 | [7] |
| Placebo | N/A | N/A | [7] | ||
| LDL Cholesterol | Sermorelin | N/A | 15-22% decrease | N/A | [8] |
| HDL Cholesterol | Sermorelin | N/A | 8-10% increase | N/A | [8] |
Note: Data is compiled from multiple sources and may represent different study populations and methodologies. N/A indicates data not available in the reviewed search results.
Influence on Glucose Metabolism and Insulin (B600854) Sensitivity
The effects of sermorelin on glucose homeostasis are complex and can appear biphasic. Initially, the increase in GH can induce a state of insulin resistance.[9] GH is known to antagonize insulin's effects on glucose uptake and utilization in peripheral tissues and can increase hepatic glucose production.[10] This can lead to a transient increase in fasting glucose and insulin levels.
However, some studies suggest that long-term treatment with GHRH analogues may lead to improvements in insulin sensitivity. One study noted a significant increase in insulin sensitivity in men after 16 weeks of treatment with a GHRH analogue.[1] The mechanisms underlying this potential improvement are not fully elucidated but may be related to the reduction in visceral adipose tissue, which is known to contribute to insulin resistance.
Quantitative Data on Glucose Metabolism
Data on the effects of sermorelin on glucose metabolism are variable. A study on tesamorelin in patients with type 2 diabetes showed no significant alteration in insulin response or glycemic control after 12 weeks.[11]
| Parameter | Treatment Group | Baseline | Change from Baseline | P-value (vs. Placebo) | Reference |
| Relative Insulin Response (L/pmol) | Tesamorelin (1mg) | N/A | 0.05 ± 0.37 | Not Significant | [11] |
| Tesamorelin (2mg) | N/A | 0.13 ± 0.56 | Not Significant | [11] | |
| Placebo | N/A | 0.02 ± 0.08 | [11] | ||
| Fasting Glucose | Tesamorelin | N/A | No significant difference | Not Significant | [11] |
| HbA1c | Tesamorelin | N/A | No significant difference | Not Significant | [11] |
| Insulin Sensitivity | GHRH Analogue (Men) | N/A | Significant Increase | <0.05 | [1] |
Note: Data is compiled from multiple sources and may represent different study populations and methodologies. N/A indicates data not available in the reviewed search results.
Influence on Body Composition
One of the most consistently reported effects of sermorelin and other GHRH analogues is the alteration of body composition, characterized by an increase in lean body mass and a decrease in fat mass.[2][4] These effects are a direct consequence of the anabolic properties of GH and IGF-1, which promote protein synthesis and muscle growth, coupled with the lipolytic effects that lead to fat reduction.
Quantitative Data on Body Composition
Several studies have quantified the changes in body composition following treatment with GHRH analogues or direct GH administration.
| Parameter | Treatment Group | Duration | Change from Baseline (Mean ± SD or as noted) | P-value | Reference |
| Lean Body Mass (kg) | GHRH Analogue (Men) | 16 weeks | +1.26 | <0.05 | [1] |
| GH (Men) | 26 weeks | +3.1 | <0.001 | [12] | |
| GH + Testosterone (Men) | 26 weeks | +4.3 | <0.001 | [12] | |
| GH (Women) | 26 weeks | +1.0 | 0.001 | [12] | |
| GH + HRT (Women) | 26 weeks | +2.1 | <0.001 | [12] | |
| Fat Mass (kg) | GH (Men) | 26 weeks | Significant Decrease | N/A | [12] |
| GH + Testosterone (Men) | 26 weeks | Significant Decrease | N/A | [12] | |
| GH (Women) | 26 weeks | Significant Decrease | N/A | [12] | |
| GH + HRT (Women) | 26 weeks | Significant Decrease | N/A | [12] | |
| Lean Body Mass (kg) | Growth Hormone | N/A | +2.1 (average) | N/A | [4] |
| Fat Mass (kg) | Growth Hormone | N/A | -2.1 (average) | N/A | [4] |
Note: Data is compiled from multiple sources and may represent different study populations and methodologies. The study by Blackman et al. (2002) used direct GH administration, which serves as a surrogate for the effects of sermorelin-induced GH release. N/A indicates data not available in the reviewed search results.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on sermorelin and GHRH analogues.
Sermorelin Administration Protocol (Therapeutic)
-
Objective: To assess the long-term metabolic effects of sermorelin.
-
Dosage and Administration: this compound is typically administered via subcutaneous injection at a dose ranging from 200 to 500 mcg daily.[3] In many protocols, the injection is given at bedtime to mimic the natural nocturnal surge of GH.[13]
-
Treatment Duration: Clinical trials evaluating metabolic outcomes often have a duration of 3 to 6 months.[3]
-
Monitoring: Key parameters to monitor include serum IGF-1 levels, fasting glucose and insulin, lipid profile (total cholesterol, LDL, HDL, triglycerides), and body composition.[14]
Dual-Energy X-ray Absorptiometry (DXA) for Body Composition
-
Objective: To non-invasively measure body composition, including lean body mass, fat mass, and bone mineral density.
-
Instrumentation: A certified DXA scanner (e.g., Hologic Discovery A, GE Lunar iDXA) is used.[15][16]
-
Calibration: The instrument is calibrated daily using a phantom of known composition to ensure accuracy and precision.[17]
-
Patient Preparation: Patients are instructed to wear light clothing with no metal objects. They should lie supine on the scanning table in a standardized position.[18]
-
Scan Acquisition: A whole-body scan is performed, which typically takes 5-20 minutes. The scanner uses two X-ray beams of different energy levels to differentiate between bone, lean tissue, and fat.[18]
-
Data Analysis: Specialized software is used to analyze the scan data and provide quantitative measurements of total and regional body composition.
Hyperinsulinemic-Euglycemic Clamp
-
Objective: To assess whole-body insulin sensitivity.
-
Principle: This "gold standard" technique involves infusing insulin at a constant rate to raise plasma insulin to a hyperinsulinemic level. Simultaneously, a variable rate of glucose is infused to maintain blood glucose at a normal (euglycemic) level. The rate of glucose infusion required to maintain euglycemia is a measure of insulin-stimulated glucose disposal and thus insulin sensitivity.[19][20]
-
Procedure:
-
Catheter Placement: Two intravenous catheters are placed, one for infusion of insulin and glucose, and the other in the contralateral arm (often in a heated hand to "arterialize" the venous blood) for blood sampling.[19]
-
Insulin Infusion: A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.
-
Glucose Infusion: A variable infusion of 20% dextrose is started and adjusted frequently (e.g., every 5-10 minutes) based on frequent blood glucose measurements to maintain euglycemia.[20]
-
Steady State: Once a steady state is reached (typically after 1-2 hours), the glucose infusion rate (GIR) is recorded for a defined period (e.g., the last 30 minutes of a 2-hour clamp).[21]
-
-
Data Analysis: The GIR, often expressed as mg/kg/min, is calculated to represent insulin sensitivity.
Sermorelin Stimulation Test (Diagnostic)
-
Objective: To assess the pituitary's capacity to secrete GH in response to GHRH stimulation, used in the diagnosis of GH deficiency.
-
Patient Preparation: The test is typically performed in the morning after an overnight fast.[22]
-
Procedure:
-
Interpretation: The peak GH concentration is determined. A subnormal peak GH response, in the context of clinical signs and other provocative tests, is indicative of GH deficiency.
Conclusion
This compound exerts a multifaceted influence on metabolic pathways, primarily through the stimulation of the GH/IGF-1 axis. Its ability to promote lipolysis and favorably alter body composition by increasing lean mass and decreasing fat mass is well-documented. The effects on glucose metabolism are more complex, with the potential for initial insulin resistance but also possible long-term improvements in insulin sensitivity. The preservation of the pulsatile nature of GH release is a key advantage of sermorelin over direct GH administration. This guide has provided an overview of the signaling pathways, a summary of the quantitative metabolic effects, and a description of the key experimental protocols relevant to the study of sermorelin. Further research is warranted to fully elucidate the long-term metabolic consequences and therapeutic potential of sermorelin in various patient populations.
References
- 1. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamedaymenshealth.com [gamedaymenshealth.com]
- 3. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Sermorelin in weight management and metabolism [getheally.com]
- 5. Sermorelin: Supporting Muscle Mass During Weight Loss | Huemn [behuemn.com]
- 6. droracle.ai [droracle.ai]
- 7. Safety and metabolic effects of tesamorelin, a growth hormone-releasing factor analogue, in patients with type 2 diabetes: A randomized, placebo-controlled trial | PLOS One [journals.plos.org]
- 8. techbullion.com [techbullion.com]
- 9. tryeden.com [tryeden.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Safety and metabolic effects of tesamorelin, a growth hormone-releasing factor analogue, in patients with type 2 diabetes: A randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Maximizing Your Sermorelin Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 14. Sermorelin Peptide: Guide for Practitioners and Patients [rupahealth.com]
- 15. clsa-elcv.ca [clsa-elcv.ca]
- 16. scielo.br [scielo.br]
- 17. ecrinnutrition.org [ecrinnutrition.org]
- 18. Measurement Toolkit - Whole body DEXA scan [measurement-toolkit.org]
- 19. prosciento.com [prosciento.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labcorp.com [labcorp.com]
Methodological & Application
Application Notes and Protocols for Sermorelin Acetate Reconstitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sermorelin acetate (B1210297) is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH) that is utilized in research to stimulate the pituitary gland to release growth hormone.[1][2] Proper reconstitution of lyophilized Sermorelin acetate is critical to ensure its stability, efficacy, and safety in experimental settings.[3] This document provides a detailed protocol for the reconstitution of this compound for research purposes.
I. Materials and Equipment
A comprehensive list of materials required for the reconstitution process is provided below. It is imperative to use sterile components to prevent contamination.[4][5]
Table 1: Required Materials for Reconstitution
| Material | Specification | Purpose |
| This compound Vial | Lyophilized powder | Active peptide component |
| Reconstitution Solution | Bacteriostatic Water for Injection (containing 0.9% benzyl (B1604629) alcohol) | Diluent to dissolve the lyophilized powder |
| Syringe for Reconstitution | Sterile, typically 3mL to 10mL | To accurately measure and transfer the diluent |
| Syringes for Administration | Sterile insulin (B600854) syringes (e.g., 29-31 gauge) | For precise measurement and administration of the reconstituted solution |
| Alcohol Prep Pads | 70% Isopropyl Alcohol | To sterilize the vial stoppers and injection site |
| Sharps Container | Puncture-proof container | For safe disposal of used needles and syringes |
II. Experimental Protocols
The following protocol outlines the step-by-step methodology for the reconstitution of this compound. Adherence to aseptic techniques throughout the procedure is crucial to maintain the integrity of the peptide.
A. Preparation Phase
-
Gather and Inspect Supplies: Collect all necessary materials as listed in Table 1.[4] Inspect the this compound vial to ensure the powder is present and the vial is intact. Check the expiration dates of both the this compound and the bacteriostatic water.
-
Establish a Sterile Field: Prepare a clean and well-lit workspace.[4] Wash hands thoroughly with soap and water before handling the materials.[6]
-
Sterilize Vial Stoppers: Use an alcohol prep pad to wipe the rubber stoppers of both the this compound vial and the bacteriostatic water vial to prevent contamination.[5][6]
B. Reconstitution Procedure
-
Determine Diluent Volume: The volume of bacteriostatic water to be added depends on the amount of this compound in the vial and the desired final concentration.[6] Refer to Table 2 for suggested reconstitution volumes.
-
Draw the Diluent: Using the larger reconstitution syringe, draw the predetermined volume of bacteriostatic water.[6] To do this, first inject an equal volume of air into the bacteriostatic water vial to prevent a vacuum from forming, then invert the vial and withdraw the liquid.[6][7]
-
Inject Diluent into Sermorelin Vial: Carefully insert the needle of the syringe containing the bacteriostatic water into the center of the this compound vial's rubber stopper. Angle the needle so that the water is injected slowly down the side of the vial wall, rather than directly onto the lyophilized powder, to avoid foaming and potential degradation of the peptide.[3][4]
-
Dissolve the Peptide: Gently swirl the vial in a circular motion until the powder is completely dissolved.[3][6] Do not shake the vial vigorously , as this can damage the peptide structure.[3] The resulting solution should be clear and free of any particulate matter.[8]
-
Final Inspection: Visually inspect the reconstituted solution for any cloudiness or particles. If any are observed, the solution should not be used.[8]
Table 2: Example Reconstitution Volumes and Resulting Concentrations
| Vial Size (mg of Sermorelin) | Volume of Bacteriostatic Water to Add (mL) | Resulting Concentration (mg/mL) |
| 3 mg | 3.0 mL | 1 mg/mL |
| 6 mg | 3.0 mL | 2 mg/mL |
| 9 mg | 4.5 mL | 2 mg/mL |
| 15 mg | 7.5 mL | 2 mg/mL |
Note: These are common reconstitution ratios; however, the diluent volume can be adjusted based on specific experimental requirements.[6][9]
III. Storage and Stability
Proper storage of both the lyophilized powder and the reconstituted solution is essential to maintain the potency and stability of this compound.
Table 3: Storage and Stability Guidelines
| State | Storage Temperature | Duration of Stability | Special Instructions |
| Lyophilized (Unreconstituted) | 2°C to 8°C (36°F to 46°F) | Until the expiration date on the vial | Protect from light. Do not freeze.[10][11] |
| Reconstituted | 2°C to 8°C (36°F to 46°F) | Typically up to 30 days, but can range from 10-90 days depending on the source.[3][10][12][13][14] | Protect from light. Do not freeze the reconstituted solution.[10][12] The solution can be stable at room temperature for up to 72 hours, but refrigeration is strongly recommended for long-term stability.[6][14] |
IV. Signaling Pathway and Experimental Workflow
A. This compound Signaling Pathway
This compound functions as an analog of GHRH, binding to GHRH receptors on the anterior pituitary gland.[11] This binding stimulates the synthesis and pulsatile release of endogenous growth hormone (GH).[11] GH then acts on various tissues, primarily the liver, to stimulate the production of insulin-like growth factor 1 (IGF-1), which mediates many of the downstream effects of GH, such as cell growth and proliferation.
B. Experimental Workflow for Reconstitution
The following diagram illustrates the logical flow of the reconstitution protocol, from initial preparation to final storage.
References
- 1. Sermorelin Injection | Kare Pharmacy [kare-rx.com]
- 2. lotilabs.com [lotilabs.com]
- 3. healthon.com [healthon.com]
- 4. How to Reconstitute Sermorelin: Easy Step-by-Step Guide [sarms.io]
- 5. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 6. defymedical.com [defymedical.com]
- 7. youtube.com [youtube.com]
- 8. belmarpharmasolutions.com [belmarpharmasolutions.com]
- 9. joyrichhealthcarecenters.com [joyrichhealthcarecenters.com]
- 10. droracle.ai [droracle.ai]
- 11. 503pharma.com [503pharma.com]
- 12. peptidedosages.com [peptidedosages.com]
- 13. droracle.ai [droracle.ai]
- 14. tryeden.com [tryeden.com]
Application Notes and Protocols: Proper Administration of Sermorelin Acetate for Laboratory Studies
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
Introduction
Sermorelin (B1632077) acetate (B1210297) is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1][2] It consists of the first 29 amino acids of human GHRH, which represents the shortest fully functional fragment of the native hormone.[1][3] In a research setting, Sermorelin is utilized to stimulate the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary gland.[2][4] Its mechanism of action, which preserves the physiological feedback loops of the GH axis, makes it a valuable tool for studying somatotropic function, pituitary reserve, and the effects of endogenous GH secretion in various preclinical models.[4][5]
Mechanism of Action
Sermorelin acts by binding to the growth hormone-releasing hormone receptor (GHRHR) on the surface of somatotroph cells in the anterior pituitary.[3][6] This interaction activates a G-protein-coupled receptor pathway, leading to increased intracellular cyclic AMP (cAMP) and subsequent stimulation of GH synthesis and release.[6] The released GH enters circulation and acts on target tissues, most notably the liver, to stimulate the production of insulin-like growth factor-1 (IGF-1), which mediates many of the anabolic and growth-promoting effects of GH.[6] The activity of Sermorelin is regulated by the natural negative feedback loop involving somatostatin, which inhibits GH release.[1]
Materials and Reagents
-
This compound, lyophilized powder (≥95% purity)
-
Bacteriostatic Water for Injection (0.9% benzyl (B1604629) alcohol) or sterile saline
-
Sterile, disposable syringes (e.g., 1 mL, 3 mL) and needles (e.g., 29-31 gauge for administration, 21-23 gauge for reconstitution)
-
70% Isopropyl alcohol swabs
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Refrigeration unit (2-8°C) and freezer (-20°C)
-
Appropriate ELISA or RIA kits for quantification of Growth Hormone (GH) and IGF-1
Reconstitution and Storage Protocol
Proper handling and storage are critical to maintain the stability and biological activity of this compound.[7]
-
Preparation : Before reconstitution, allow the vial of lyophilized Sermorelin to reach room temperature. Prepare a sterile work surface.
-
Sterilization : Wipe the rubber stoppers of both the Sermorelin vial and the bacteriostatic water vial with a 70% alcohol swab and allow to air dry.[7]
-
Reconstitution : Using a sterile syringe with a larger gauge needle, draw the recommended volume of bacteriostatic water. (See Table 2 for examples). Slowly inject the water into the Sermorelin vial, angling the needle so the liquid runs down the side of the vial.
-
Mixing : Gently swirl the vial until the powder is completely dissolved.[8] DO NOT SHAKE aggressively, as this can denature the peptide.[8] The resulting solution should be clear and colorless.[9]
-
Storage : Once reconstituted, the solution must be stored under refrigeration.[7][10] Label the vial with the date of reconstitution.[11]
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Shelf Life | Notes |
|---|---|---|---|
| Lyophilized Powder | 2°C to 8°C (36°F to 46°F)[7][11] | >2 years (if stored at -20°C)[12][13] | Protect from light.[7][11] |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F)[7][10] | Up to 30-90 days[7][8][11] | Do not freeze.[7][8] Protect from light.[11] |
Experimental Protocols
The following are generalized protocols and should be adapted based on specific experimental design, institutional guidelines (IACUC), and animal models.
5.1 In Vivo Administration Protocol (Rodent Model)
This protocol outlines the subcutaneous administration of Sermorelin to rodents to assess its effect on GH and IGF-1 levels.
-
Animal Acclimatization : House animals in a controlled environment according to institutional guidelines for at least one week prior to the experiment.[14] Provide ad libitum access to food and water unless otherwise required by the study design.[14]
-
Dose Preparation : Prepare the Sermorelin solution as described in Section 4.0. Dilute to the final desired concentration using sterile saline if necessary. Doses should be calculated based on the animal's most recent body weight.
-
Baseline Sampling : If required, collect a baseline (t=0) blood sample immediately before Sermorelin administration. Use appropriate, low-stress techniques (e.g., tail vein, saphenous vein).
-
Administration : Administer the calculated dose of Sermorelin via subcutaneous (SC) injection, typically in the scruff of the neck or the flank.[10][15] Use a new sterile, small-gauge needle for each animal. A vehicle control group (receiving sterile saline) should be included.
-
Post-Administration Sampling : Collect blood samples at predetermined time points after injection. For GH assessment, peak levels are often observed shortly after administration.[5][13] For IGF-1, which is produced in response to GH, sampling may occur at later time points. (See Table 3).
-
Sample Processing : Process blood samples promptly to separate serum or plasma. Centrifuge according to standard protocols and store the supernatant at -80°C until analysis.
-
Analysis : Quantify GH and IGF-1 concentrations using validated commercial ELISA or RIA kits.
Table 2: Example In Vivo Dosing Regimens for this compound
| Animal Model | Dose | Route of Admin. | Primary Outcome / Reference |
|---|---|---|---|
| Rats | 1.0 µg/kg | Intravenous (IV) | Increased serum GH levels at 15 minutes.[13] |
| Rodents (Aged) | Not specified | Not specified | Increased lean body mass, reduced adipose tissue.[5] |
| Mice | 20 µ g/mouse | Intramuscular (IM) | Increased serum IGF-1 levels.[16] |
| Rabbits | 1 mg/kg (rhGH) | Subcutaneous (SC) | Increased IGF-1 levels (Model for GH action).[17] |
5.2 In Vitro Protocol (Primary Pituitary Cell Culture)
This protocol is for stimulating primary pituitary cells to measure GH secretion.
-
Cell Culture : Isolate and culture primary anterior pituitary cells from rodents according to established methods. Plate cells in appropriate multi-well plates and allow them to adhere for 24-48 hours.
-
Starvation : Before stimulation, replace the culture medium with a serum-free or low-serum medium for 2-4 hours to reduce baseline secretion.
-
Stimulation : Prepare a range of Sermorelin concentrations (e.g., 0.1 µM, 1 µM) in fresh, serum-free medium.[13] Remove the starvation medium and add the Sermorelin-containing medium to the appropriate wells. Include a vehicle control (medium only).
-
Incubation : Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection : After incubation, carefully collect the culture supernatant from each well into sterile microcentrifuge tubes.
-
Sample Storage : Store the supernatant at -80°C until analysis.
-
Analysis : Measure the concentration of secreted GH in the supernatant using a species-specific ELISA kit. Data can be normalized to total protein content from the cell lysate of each well.
Data Collection and Analysis
The primary endpoints for Sermorelin efficacy studies are the quantification of downstream hormones.
Table 3: Timeline for GH/IGF-1 Measurement Post-Administration
| Analyte | Optimal Sampling Time(s) | Rationale |
|---|---|---|
| Growth Hormone (GH) | 15, 30, 45, 60 minutes post-dose[5] | GH is released in a pulsatile manner shortly after GHRH stimulation. A time-course measurement is needed to capture the peak response.[18] |
| IGF-1 | 24 hours to several days post-dose | IGF-1 is synthesized in the liver in response to GH stimulation; its levels rise more slowly and remain elevated longer than GH.[6][19] |
Safety and Handling Precautions
This compound should be handled by trained laboratory personnel.[15] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. This product is for research use only and is not intended for human or veterinary use.[13] Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Sermorelin - Wikipedia [en.wikipedia.org]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 5. peptidebiologix.com [peptidebiologix.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. defymedical.com [defymedical.com]
- 9. tryeden.com [tryeden.com]
- 10. droracle.ai [droracle.ai]
- 11. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 12. medkoo.com [medkoo.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. Articles [globalrx.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unbound (bioavailable) IGF1 enhances somatic growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sermorelin Acetate in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin acetate (B1210297) is a synthetic peptide analogue of the naturally occurring growth hormone-releasing hormone (GHRH). It consists of the first 29 amino acids of human GHRH, which is the shortest fragment that retains the full biological activity of the hormone.[1] In preclinical research, Sermorelin acetate is a valuable tool for investigating the growth hormone (GH) axis, studying age-related physiological changes, and exploring potential therapeutic applications in areas such as growth disorders, metabolic dysfunction, and tissue regeneration.[2] Unlike direct administration of exogenous growth hormone, Sermorelin stimulates the pituitary gland to produce and release GH, thereby preserving the natural pulsatile secretion and feedback mechanisms of the GH axis.[3]
These application notes provide an overview of the recommended dosage of this compound in various animal models, detailed experimental protocols for its administration, and a visualization of its signaling pathway.
Data Presentation: Recommended Dosages in Animal Models
The following table summarizes reported dosages of this compound and its analogs in different animal models from preclinical research. It is important to note that optimal dosage can vary significantly depending on the animal species, strain, age, research objective, and specific experimental conditions. The data presented here should serve as a guide for study design.
| Animal Model | Compound | Dosage | Administration Route | Frequency | Research Context/Objective |
| Rat | This compound | 0.5 mg/kg/day | Not Specified | Daily | Teratology studies |
| Rabbit | This compound | 0.5 mg/kg/day | Not Specified | Daily | Teratology studies |
| Mouse (GHRH knockout) | CJC-1295 (GHRH analog) | 2 µ g/mouse | Not Specified | Every 24, 48, or 72 hours for 5 weeks | To normalize growth |
| Mouse | MIA-690 (GHRH analog) | 5 µ g/day | Not Specified | Daily for 4 weeks | To study anxiolytic and antidepressant-like effects |
| Juvenile Rat | This compound | Dose-dependent | Not Specified | Chronic administration | To enhance linear growth velocity |
| GH-deficient dwarf rat | This compound | Dose-dependent | Not Specified | Not Specified | To partially restore growth patterns |
Signaling Pathway
This compound exerts its biological effects by mimicking the action of endogenous GHRH. It binds to the GHRH receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary gland. This binding event activates a cascade of intracellular signaling pathways, primarily involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn leads to the phosphorylation of downstream targets that promote the synthesis and secretion of growth hormone.
Experimental Protocols
The following is a generalized protocol for the subcutaneous administration of this compound in a rodent model. This protocol should be adapted based on the specific research question, animal model, and institutional guidelines (IACUC).
Materials:
-
This compound (lyophilized powder)
-
Bacteriostatic water for injection or sterile saline
-
Sterile insulin (B600854) syringes (e.g., 29-31 gauge)
-
Alcohol swabs
-
Appropriate animal handling and restraint equipment
-
Sharps container
Procedure:
-
Reconstitution of this compound:
-
Before use, allow the lyophilized this compound vial to come to room temperature.
-
Using a sterile syringe, draw up the required volume of bacteriostatic water or sterile saline as per the manufacturer's instructions to achieve the desired final concentration.
-
Slowly inject the diluent into the Sermorelin vial, aiming the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be clear and colorless. Store the reconstituted solution at 2-8°C and protect it from light. Check the manufacturer's recommendation for the stability of the reconstituted solution.
-
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for a minimum of one week prior to the start of the experiment.
-
Handle animals gently to minimize stress, which can influence hormonal levels.
-
Weigh each animal accurately on the day of injection to calculate the precise dose.
-
-
Dose Calculation and Preparation:
-
Calculate the volume of the reconstituted this compound solution required for each animal based on its body weight and the desired dosage (e.g., in mg/kg or µ g/animal ).
-
Draw the calculated volume into a sterile insulin syringe.
-
-
Subcutaneous Administration:
-
Gently restrain the animal. For mice and rats, the loose skin over the back (scruff) is a common site for subcutaneous injection.
-
Wipe the injection site with an alcohol swab and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Administer the injection smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Experimental Workflow Visualization:
The following diagram illustrates a typical experimental workflow for a study investigating the effects of this compound in an animal model.
References
Application Notes and Protocols for Sermorelin Acetate: Storage and Handling for Optimal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin acetate (B1210297) is a synthetic peptide, an analog of the naturally occurring growth hormone-releasing hormone (GHRH), encompassing the first 29 amino acids of GHRH.[1][2][3] It is utilized in research to stimulate the pituitary gland to produce and release growth hormone.[2][4] Due to its peptide nature, Sermorelin acetate is susceptible to degradation if not stored and handled correctly.[5] These application notes provide detailed guidelines and protocols to ensure the optimal stability and integrity of this compound for research and development purposes.
Physicochemical Properties
This compound is a sterile, non-pyrogenic, lyophilized white to off-white powder.[1][2] It is readily soluble in aqueous solutions, with a solubility of over 5 mg/mL in water.[1] The acetate salt form enhances its stability and solubility.[1]
Application Notes
Storage of Lyophilized this compound
Proper storage of lyophilized (unreconstituted) this compound is crucial for maintaining its potency over time. The primary factors affecting its stability in this form are temperature, light, and moisture.
-
Temperature: For long-term storage, it is recommended to store lyophilized this compound at -20°C.[1][6] For shorter periods, refrigeration at 2°C to 8°C (36°F to 46°F) is acceptable.[5][7][8]
-
Light Protection: Exposure to light can degrade the peptide.[6][9] Vials should be stored in their original packaging or in a dark container to protect them from light.[5][10]
-
Moisture Protection: Lyophilized powders are hygroscopic and should be protected from moisture. Vials should be sealed and stored in a dry environment.[6]
Reconstitution of this compound
Reconstitution should be performed using aseptic techniques to prevent contamination.
-
Recommended Diluent: Bacteriostatic water for injection is a commonly used diluent for reconstitution, particularly for multi-dose vials.[5][7]
-
Reconstitution Procedure:
-
Allow the this compound vial to come to room temperature.[11]
-
Clean the rubber stoppers of both the this compound vial and the diluent vial with an alcohol swab.[5][12]
-
Using a sterile syringe, draw up the recommended volume of diluent.
-
Slowly inject the diluent into the this compound vial, aiming the stream against the side of the vial to avoid foaming.[13]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can damage the peptide structure.[12][13]
-
The reconstituted solution should be clear and free of particulate matter.[4][7]
-
Storage and Handling of Reconstituted this compound
Once reconstituted, this compound is significantly less stable and requires strict storage conditions.
-
Temperature: The reconstituted solution must be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[5][7][12] Do not freeze the reconstituted solution, as this can degrade the peptide.[5][14]
-
Light Protection: As with the lyophilized powder, the reconstituted solution should be protected from light.[5][7]
-
Shelf-Life: The stability of the reconstituted solution can vary depending on the diluent and storage conditions. It is generally recommended to be used within 10 to 30 days.[5][7][11][13] Some sources suggest it may be stable for up to 90 days when refrigerated.[15] However, for critical research applications, it is advisable to use the solution within a shorter timeframe to ensure potency.
Degradation Pathways
The primary chemical degradation pathways for this compound are oxidation and deamidation.[1][6] The methionine residue at position 27 is particularly susceptible to oxidation.[6] These degradation processes are accelerated by exposure to higher temperatures and light.[6]
Data Summary
The following tables summarize the key storage and stability data for this compound.
Table 1: Storage Conditions for Lyophilized this compound
| Parameter | Condition | Expected Stability | Source(s) |
| Temperature | -20°C | ≥ 4 years | [16] |
| 2°C to 8°C | Up to 36 months | [1][6] | |
| 20°C to 25°C (Room Temp) | Short-term | [12] | |
| Light | Protected from light | Essential for stability | [5][6] |
| Moisture | Sealed vial, dry conditions | Essential for stability | [6] |
Table 2: Storage and Stability of Reconstituted this compound
| Parameter | Condition | Recommended Use-By Period | Source(s) |
| Temperature | 2°C to 8°C | 10-14 days | [11][13] |
| 2°C to 8°C | Within 30 days | [5][7] | |
| 2°C to 8°C | Up to 90 days | [15] | |
| Room Temperature | Up to 72 hours (short-term) | [9][10] | |
| Freezing | Should not be frozen | Damages peptide structure | [5][14] |
| Light | Protected from light | Essential for stability | [5][7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method for assessing the stability of this compound by monitoring its purity over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To quantify the percentage of intact this compound and detect the presence of degradation products under various storage conditions.
Materials:
-
This compound (lyophilized powder)
-
Bacteriostatic water for injection
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]
-
HPLC system with UV detector
-
Temperature-controlled storage units (refrigerators, freezers, incubators)
-
Sterile vials and syringes
Methodology:
-
Sample Preparation and Reconstitution:
-
Reconstitute a vial of this compound with a precise volume of bacteriostatic water to a known concentration (e.g., 1 mg/mL).
-
Aliquot the reconstituted solution into multiple sterile vials for storage under different conditions (e.g., 2-8°C, 25°C, 40°C).
-
-
Time Points for Analysis:
-
Analyze samples at initial time point (T=0) and at subsequent intervals (e.g., 24h, 48h, 7 days, 14 days, 30 days).[6]
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile[6]
-
Gradient Elution: A typical gradient would be from a low percentage of B to a higher percentage over 30-40 minutes to elute Sermorelin and its degradation products. For example, 15-55% B over 40 minutes.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (for tyrosine residues).[1]
-
Column Temperature: 25°C[6]
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any degradation peaks.
-
Calculate the purity of this compound at each time point as a percentage of the total peak area.
-
Plot the percentage of intact this compound against time for each storage condition to determine the degradation rate.
-
Visualizations
This compound Signaling Pathway
Caption: this compound stimulates GH secretion via the GHRH receptor and cAMP pathway.
Experimental Workflow for Sermorelin Stability Testing
Caption: Workflow for assessing the stability of this compound over time.
References
- 1. peptidebiologix.com [peptidebiologix.com]
- 2. medzone.clinic [medzone.clinic]
- 3. Sermorelin - Wikipedia [en.wikipedia.org]
- 4. belmarpharmasolutions.com [belmarpharmasolutions.com]
- 5. droracle.ai [droracle.ai]
- 6. peptideforge.com [peptideforge.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 10. tryeden.com [tryeden.com]
- 11. peptidedosages.com [peptidedosages.com]
- 12. This compound Injection | Empower Pharmacy [empowerpharmacy.com]
- 13. alphamd.org [alphamd.org]
- 14. ipcrx.com [ipcrx.com]
- 15. defymedical.com [defymedical.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Reconstitution of Sermorelin Acetate with Bacteriostatic Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the proper reconstitution of lyophilized Sermorelin (B1632077) acetate (B1210297) using bacteriostatic water. Adherence to these guidelines is crucial for maintaining the integrity, potency, and safety of the peptide for research applications.
Introduction
Sermorelin acetate is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1][2] It consists of a 29-amino acid polypeptide chain that represents the 1-29 fragment of human GHRH, making it the shortest fully functional fragment of the hormone.[1][3] In research settings, Sermorelin is utilized to stimulate the pituitary gland to release growth hormone.[4]
Typically, this compound is supplied as a white to off-white lyophilized powder to ensure its stability.[5] Prior to use in any experimental setting, it must be reconstituted with a suitable sterile diluent. Bacteriostatic water is a commonly used and recommended solvent for this purpose due to its ability to inhibit bacterial growth and maintain the sterility of the reconstituted solution over multiple uses.[6][7]
Materials and Properties
2.1 this compound
This compound is a hygroscopic and temperature-sensitive peptide.[8] Its key properties are summarized in the table below.
| Property | Specification |
| Appearance | White to off-white lyophilized powder[5] |
| Molecular Formula | C₁₄₉H₂₄₆N₄₄O₄₂S[9] |
| Molecular Weight | 3357.9 g/mol [10] |
| Solubility | Highly soluble in aqueous solutions, with a solubility exceeding 5 mg/mL in water.[5] |
| Storage (Lyophilized) | Store in a refrigerator at 2°C to 8°C (36°F to 46°F).[8][11][12] Protect from light and moisture.[11][13] |
| Stability (Lyophilized) | Stable for extended periods when stored under recommended conditions. |
2.2 Bacteriostatic Water
Bacteriostatic water is a sterile, non-pyrogenic water preparation that contains a bacteriostatic agent.[14]
| Property | Specification |
| Composition | Sterile water for injection containing 0.9% benzyl (B1604629) alcohol as a bacteriostatic preservative.[14][15][16] |
| Appearance | Clear, colorless liquid. |
| Function | The benzyl alcohol inhibits the growth of bacteria, allowing for multiple withdrawals from the same vial.[6] |
| Storage | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F). |
| Use After Opening | Vials of bacteriostatic water can typically be used for up to 28 days after the first puncture.[14] |
Experimental Protocols
3.1 Reconstitution of this compound
This protocol outlines the steps for reconstituting lyophilized this compound with bacteriostatic water to achieve a desired final concentration.
Materials:
-
Vial of lyophilized this compound
-
Vial of bacteriostatic water
-
Sterile syringes and needles (e.g., 1 mL to 3 mL syringe for reconstitution)[17]
-
Alcohol prep pads[17]
-
Sharps disposal container
Procedure:
-
Preparation:
-
Ensure a clean and sterile working environment to minimize the risk of contamination.[17]
-
Wash hands thoroughly.
-
Allow the vials of this compound and bacteriostatic water to reach room temperature if they were refrigerated.
-
-
Sterilization:
-
Remove the protective caps (B75204) from both vials.
-
Wipe the rubber stoppers of both the this compound and bacteriostatic water vials with an alcohol prep pad and allow them to air dry.[18][19]
-
-
Drawing the Diluent:
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will depend on the amount of Sermorelin in the vial and the desired final concentration. Refer to the table below for common reconstitution volumes.[18]
-
| Amount of Sermorelin | Volume of Bacteriostatic Water to Add | Resulting Concentration |
| 6 mg | 3 mL | 2 mg/mL |
| 9 mg | 4.5 mL | 2 mg/mL |
| 15 mg | 7.5 mL | 2 mg/mL |
-
Reconstitution:
-
Carefully insert the needle of the syringe containing the bacteriostatic water through the center of the rubber stopper of the this compound vial.
-
Slowly inject the bacteriostatic water into the vial, directing the stream against the inside wall of the vial to avoid foaming.[17] Do not inject the water directly onto the lyophilized powder.[20]
-
Remove the needle and syringe from the vial.
-
-
Dissolution:
-
Storage of Reconstituted Solution:
Signaling Pathway and Experimental Workflow
4.1 this compound Signaling Pathway
This compound functions by mimicking the action of endogenous GHRH.[21] It binds to and activates the GHRH receptor on the somatotroph cells of the anterior pituitary gland.[22] This activation stimulates the synthesis and pulsatile release of growth hormone (GH) into the bloodstream.[1][21]
This compound signaling pathway in the anterior pituitary gland.
4.2 Experimental Workflow for Sermorelin Reconstitution
The following diagram illustrates the key steps involved in the reconstitution of this compound for research use.
Experimental workflow for the reconstitution of this compound.
References
- 1. Sermorelin - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Articles [globalrx.com]
- 5. peptidebiologix.com [peptidebiologix.com]
- 6. elementsarms.com [elementsarms.com]
- 7. nbinno.com [nbinno.com]
- 8. alphamd.org [alphamd.org]
- 9. peptideforge.com [peptideforge.com]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 14. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 15. umbrellalabs.is [umbrellalabs.is]
- 16. Bacteriostatic Water | Overview, Application & Uses - Lesson | Study.com [study.com]
- 17. alphamd.org [alphamd.org]
- 18. defymedical.com [defymedical.com]
- 19. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 20. sermorelin-peptide.com [sermorelin-peptide.com]
- 21. swolverine.com [swolverine.com]
- 22. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Sermorelin Acetate in Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin acetate (B1210297), a synthetic peptide analogue of the first 29 amino acids of human growth hormone-releasing hormone (GHRH), has garnered significant interest in the field of aging research.[1][2] Unlike direct administration of recombinant human growth hormone (rhGH), Sermorelin stimulates the pituitary gland to produce and secrete endogenous growth hormone (GH) in a pulsatile manner that mimics natural physiological rhythms.[3][4] This upstream regulation is thought to offer a more favorable safety profile, potentially avoiding the tachyphylaxis and other adverse effects associated with exogenous rhGH administration.[4]
The age-related decline in the GH/Insulin-like Growth Factor-1 (IGF-1) axis, sometimes referred to as the "somatopause," is associated with a number of physiological changes, including decreased muscle mass, increased adiposity, reduced skin elasticity, and potential alterations in cognitive function and sleep quality.[3][5] By rejuvenating the GH/IGF-1 axis, Sermorelin acetate presents a promising therapeutic strategy to counteract some of these age-related declines.[4][6]
These application notes provide a comprehensive framework for the experimental design of preclinical aging studies investigating the effects of this compound in a mouse model. Detailed protocols for key assays are provided to ensure robust and reproducible data collection.
Mechanism of Action
This compound acts by binding to the growth hormone-releasing hormone receptor (GHRHR) on the anterior pituitary gland.[7] This interaction initiates a signaling cascade that results in the synthesis and pulsatile release of growth hormone. Circulating GH then stimulates the liver and other tissues to produce IGF-1, which mediates many of the downstream anabolic and restorative effects of GH.[3]
Caption: this compound signaling pathway.
Preclinical Experimental Design: A Murine Aging Model
This section outlines a comprehensive experimental design to evaluate the efficacy of this compound in mitigating age-related physiological decline in mice.
Animal Model and Husbandry
-
Species and Strain: C57BL/6J mice are a commonly used inbred strain for aging research due to their well-characterized lifespan and age-related pathologies.
-
Age: Start with aged mice (e.g., 18-24 months old) to model the human "somatopause." A young control group (e.g., 3-4 months old) should be included for baseline comparisons.
-
Sex: Include both male and female mice to investigate potential sex-specific effects.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Experimental Groups
| Group ID | Treatment | Animal Age | Number of Animals (per sex) |
| A | Vehicle Control | Aged (18-24 months) | n = 15 |
| B | This compound | Aged (18-24 months) | n = 15 |
| C | Young Control | Young (3-4 months) | n = 15 |
This compound Administration Protocol
-
Reconstitution and Storage:
-
Reconstitute lyophilized this compound powder with sterile, bacteriostatic water.
-
Store the reconstituted solution at 2-8°C and protect from light. Use within 30 days of reconstitution.[8]
-
-
Dosage and Administration:
-
A starting dose of 10 µ g/mouse/day administered via subcutaneous (SC) injection is recommended, based on studies with GHRH analogs in mice.[9] Dose-response studies may be warranted.
-
Administer injections in the evening to align with the natural circadian rhythm of GH secretion.[7]
-
Rotate injection sites (e.g., dorsal subcutaneous space, flank) to minimize local irritation.[7]
-
-
Treatment Duration: A treatment duration of 12-16 weeks is suggested to allow for the manifestation of physiological changes.
Caption: General experimental workflow for a preclinical Sermorelin aging study.
Endpoint Analyses and Protocols
A battery of tests should be performed to assess the multi-system effects of this compound on aging.
Hormonal and Metabolic Biomarkers
Objective: To quantify the primary pharmacodynamic effect of Sermorelin and its impact on a key downstream mediator.
| Biomarker | Sample Type | Assay |
| IGF-1 | Serum | ELISA |
| Glucose | Blood | Glucometer |
This protocol is a generalized procedure based on commercially available mouse IGF-1 ELISA kits.[1][3][5][6][10]
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until analysis.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Assay Diluent to each well of the pre-coated microplate.
-
Add 50 µL of standards, controls, or serum samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.
-
Aspirate each well and wash four times with 1X Wash Buffer.
-
Add 100 µL of Conjugate (e.g., HRP-streptavidin) to each well.
-
Cover the plate and incubate for 2 hours at room temperature on the shaker.
-
Repeat the wash step.
-
Add 100 µL of Substrate Solution (e.g., TMB) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis: Calculate the concentration of IGF-1 in the samples by interpolating their absorbance values from a standard curve.
Body Composition and Muscle Function
Objective: To assess changes in lean muscle mass and physical strength.
| Parameter | Method |
| Body Composition (Lean & Fat Mass) | EchoMRI |
| Forelimb Grip Strength | Grip Strength Meter |
| Muscle Mass (Gastrocnemius, Tibialis Anterior) | Ex-vivo weighing |
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Hold the mouse by the base of its tail and allow it to grasp the horizontal bar of the grip strength meter with its forepaws.
-
Gently pull the mouse horizontally away from the meter until its grip is released. The peak force is recorded.
-
Perform five consecutive trials and record the average or maximum force.
-
Normalize the grip strength to the mouse's body weight.
Skin Histology and Composition
Objective: To evaluate changes in skin structure and the abundance of key extracellular matrix proteins.
| Parameter | Method |
| Dermal Thickness | H&E Staining and Microscopy |
| Collagen Content | Picrosirius Red Staining and Image Analysis |
| Elastin (B1584352) Fiber Content | Verhoeff-Van Gieson Staining and Image Analysis |
-
Tissue Collection and Fixation: At euthanasia, collect a full-thickness skin biopsy from the dorsal region. Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Processing and Sectioning: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and measurement of dermal thickness.
-
Picrosirius Red: For visualization and quantification of collagen fibers. Collagen will appear red under bright-field microscopy.
-
Verhoeff-Van Gieson (VVG): For visualization and quantification of elastin fibers. Elastin will appear black.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a light microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the area of positive staining for collagen and elastin relative to the total dermal area.
-
Neurobehavioral Assessment
Objective: To assess changes in cognitive function and anxiety-like behavior.
| Domain | Test |
| Locomotor Activity and Anxiety | Open Field Test |
| Motor Coordination and Balance | Rotarod Test |
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Place the mouse in the center of a square arena (e.g., 50 cm x 50 cm).
-
Allow the mouse to explore the arena for 10-15 minutes.
-
Use an automated tracking system to record the total distance traveled (a measure of locomotor activity) and the time spent in the center of the arena (a measure of anxiety-like behavior; less time in the center suggests higher anxiety).[11]
Summary of Expected Quantitative Data
The following tables provide a template for organizing the quantitative data that will be generated from the proposed experiments.
Table 1: Hormonal and Metabolic Data
| Group | Serum IGF-1 (ng/mL) | Blood Glucose (mg/dL) |
| A (Aged Control) | ||
| B (Aged + Sermorelin) | ||
| C (Young Control) |
Table 2: Body Composition and Muscle Function Data
| Group | Body Weight (g) | Lean Mass (g) | Fat Mass (g) | Grip Strength (g-force) | Normalized Grip Strength (g-force/g body weight) | Gastrocnemius Mass (mg) |
| A (Aged Control) | ||||||
| B (Aged + Sermorelin) | ||||||
| C (Young Control) |
Table 3: Skin Histology Data
| Group | Dermal Thickness (µm) | Collagen Area (%) | Elastin Area (%) |
| A (Aged Control) | |||
| B (Aged + Sermorelin) | |||
| C (Young Control) |
Table 4: Neurobehavioral Data
| Group | Total Distance Traveled (cm) | Time in Center (s) | Latency to Fall (s) |
| A (Aged Control) | |||
| B (Aged + Sermorelin) | |||
| C (Young Control) |
Conclusion
This document provides a detailed framework for designing and executing preclinical aging studies to investigate the therapeutic potential of this compound. The outlined protocols for hormonal analysis, functional assessments, and histological evaluations will enable researchers to generate robust and comprehensive data. The systematic approach described herein will facilitate a thorough understanding of Sermorelin's effects on multiple aspects of age-related physiological decline, ultimately informing its potential translation into clinical applications for promoting healthy aging.
References
- 1. Mouse & Rat IGF-I/IGF-1 ELISA - Quantikine MG100: R&D Systems [rndsystems.com]
- 2. Practical pathology of aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse IGF1 ELISA Kit (ab100695) | Abcam [abcam.com]
- 4. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpco.com [alpco.com]
- 6. Mouse IGF-1 ELISA Kit (EMIGF1) - Invitrogen [thermofisher.com]
- 7. lotilabs.com [lotilabs.com]
- 8. droracle.ai [droracle.ai]
- 9. Effects of a growth hormone-releasing hormone antagonist on telomerase activity, oxidative stress, longevity, and aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Anxiety and task performance changes in an aging mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sermorelin Acetate in Tissue Repair Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sermorelin acetate (B1210297), a synthetic analog of the endogenous growth hormone-releasing hormone (GHRH), has emerged as a significant subject of investigation in the field of tissue repair and regenerative medicine. Comprising the first 29 amino acids of GHRH, Sermorelin effectively stimulates the pituitary gland to produce and release growth hormone (GH).[1] This mechanism of action, which preserves the natural pulsatile secretion of GH and its feedback loops, presents a promising therapeutic strategy for enhancing cellular and tissue repair processes.[2][3]
The downstream effects of increased GH levels are primarily mediated by insulin-like growth factor 1 (IGF-1), which is produced mainly in the liver.[4] Both GH and IGF-1 play crucial roles in stimulating cell growth, proliferation, and differentiation, which are fundamental processes in the repair of damaged tissues.[1][4] Research indicates that Sermorelin and its analogs can promote the proliferation of human dermal fibroblasts, key cells in wound healing, by more than 50% in vitro.[5] Furthermore, in vivo studies have demonstrated accelerated wound closure and reduced fibrosis with the application of GHRH agonists.[5] In a swine model of myocardial infarction, a GHRH agonist significantly reduced scar mass and size, highlighting its potential in cardiac tissue repair.[6]
The therapeutic potential of Sermorelin acetate extends to various tissues, including skin, muscle, and connective tissues. By stimulating the production of extracellular matrix components like collagen, Sermorelin contributes to the structural integrity and tensile strength of healing tissues.[2] Its anti-inflammatory properties may also aid in creating a more favorable environment for tissue regeneration.[4] These attributes make this compound a compelling candidate for further research and development in the context of wound healing, recovery from injury, and age-related tissue degeneration.[7][8]
Signaling Pathways
The mechanism of action of this compound begins with its binding to the growth hormone-releasing hormone receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary gland. This interaction initiates a signal transduction cascade that ultimately leads to the synthesis and release of growth hormone. The downstream effects relevant to tissue repair are then mediated by the GH/IGF-1 axis and the activation of pro-proliferative and pro-survival pathways in target cells.
This compound signaling cascade leading to tissue repair.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on this compound and its analogs in the context of tissue repair.
| In Vitro Studies | Cell Type | Treatment | Concentration | Outcome | Result |
| Fibroblast Proliferation [5] | Human Dermal Fibroblasts | GHRH Agonist Analogs (MR-409, MR-502) | Not Specified | Cell Growth | >50% increase |
| Cell Proliferation | Human Bronchial Carcinoid Cells (NCI-H727) | Sermorelin | 1 µM | Cell Proliferation | 30% increase |
| Keratinocyte Migration (indirect effect via GH)[9] | Human Keratinocytes | Growth Hormone (stimulated by Sermorelin) | 2.5 IU/L | Wound Closure (remaining gap) | 46.57 ± 2.22% (vs. 75.14 ± 3.44% in control) |
| In Vivo Studies | Animal Model | Tissue/Injury Model | Treatment | Dosage | Duration | Outcome | Result |
| Wound Healing [5] | Mice | Excisional Skin Wound | GHRH Agonist Analog (MR-409), topical | Dose-dependent | - | Wound Closure | Healed earlier than controls |
| Cardiac Tissue Repair [6] | Swine | Subacute Myocardial Infarction | GHRH Agonist (MR-409), subcutaneous | 30 µg/kg/day | 4 weeks | Scar Mass Reduction | -21.9 ± 6.42% (vs. +10.9 ± 5.88% in placebo) |
| Scar Size Reduction | -38.38 ± 4.63% (vs. -14.56 ± 6.92% in placebo) | ||||||
| Growth Hormone Secretion | Rats | Healthy | Sermorelin, intravenous | 1 µg/kg | - | Serum GH Level Increase | ~17% increase after 15 minutes |
Experimental Protocols
In Vitro Fibroblast Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of fibroblasts, a critical cell type in tissue repair.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the fibroblasts into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) in serum-free DMEM. Include a vehicle control group.
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
In Vitro Scratch (Wound Healing) Assay
This protocol assesses the effect of this compound on the migration of cells, mimicking the process of wound closure.
Materials:
-
Fibroblasts or keratinocytes
-
6-well or 12-well cell culture plates
-
Complete growth medium and serum-free medium
-
This compound
-
P200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed fibroblasts or keratinocytes into 6-well or 12-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile P200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point compared to the initial scratch width.
In Vivo Excisional Wound Healing Model (Murine)
This protocol describes a general procedure for evaluating the effect of topically applied this compound on wound healing in a mouse model.
Materials:
-
8-12 week old male C57BL/6 or BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Electric shaver and depilatory cream
-
4-6 mm biopsy punch
-
This compound formulated in a hydrogel or other suitable vehicle
-
Transparent occlusive dressing (e.g., Tegaderm)
-
Digital caliper
-
Tissue collection tools
Procedure:
-
Anesthetize the mouse and shave the dorsal surface. Apply a depilatory cream to remove any remaining hair.
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 4-6 mm biopsy punch.
-
Apply a specified amount of this compound-containing hydrogel to one wound (treatment) and the vehicle-only hydrogel to the other wound (control).
-
Cover each wound with a transparent occlusive dressing.
-
Monitor the wounds daily and re-apply the treatment as per the study design.
-
Measure the wound area at regular intervals (e.g., days 0, 3, 7, 10, 14) by tracing the wound margins on a transparent sheet or using a digital caliper.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
At the end of the study, euthanize the mice and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation, Masson's trichrome or Picrosirius red staining for collagen deposition).
Experimental Workflows
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on tissue repair, from in vitro screening to in vivo validation.
A representative workflow for tissue repair research using Sermorelin.
References
- 1. A statistical analysis of murine incisional and excisional acute wound models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamedaymenshealth.com [gamedaymenshealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conciergemdla.com [conciergemdla.com]
- 6. New therapeutic approach to heart failure due to myocardial infarction based on targeting growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gamedaymenshealth.com [gamedaymenshealth.com]
- 8. researchgate.net [researchgate.net]
- 9. bmrat.com [bmrat.com]
Long-Term Administration Protocols for Sermorelin Acetate: Application Notes for Researchers
For researchers, scientists, and drug development professionals.
Sermorelin (B1632077) acetate (B1210297), a synthetic analog of growth hormone-releasing hormone (GHRH), holds significant interest for its therapeutic potential in various research contexts, including aging, metabolism, and growth disorders.[1][2][3] As a GHRH analog, Sermorelin stimulates the pituitary gland to produce and release endogenous growth hormone (GH), offering a more physiological approach to modulating the GH/IGF-1 axis compared to direct administration of exogenous GH.[1][2][4] This document provides detailed application notes and protocols for the long-term administration of Sermorelin acetate in a research setting.
Mechanism of Action
This compound is a 29-amino acid polypeptide that represents the N-terminal fragment of human GHRH.[5][6] It binds to the growth hormone-releasing hormone receptor (GHRHR) on somatotropic cells in the anterior pituitary gland.[1][7][8] This binding initiates a signaling cascade that results in the synthesis and pulsatile release of GH.[1][9] Unlike exogenous GH, Sermorelin's action is regulated by the body's natural negative feedback mechanisms, primarily through somatostatin (B550006), which helps prevent excessive GH levels and potential tachyphylaxis.[4][5]
The primary signaling pathway activated by GHRHR is the Gs protein-coupled adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[7][9][10] PKA then phosphorylates transcription factors, such as CREB (cAMP response element-binding protein), which promotes the transcription of the GH gene.[10] GHRHR activation can also stimulate other signaling pathways, including the phospholipase C (PLC) pathway, which increases intracellular calcium and further promotes GH release.[9][10]
Sermorelin Signaling Pathway
Caption: this compound signaling pathway in pituitary somatotropes.
Long-Term Administration Protocols
Long-term administration of this compound in a research setting requires careful consideration of the dosage, frequency, and duration of treatment, tailored to the specific research objectives. The following tables summarize common administration protocols based on preclinical and clinical observations.
Table 1: General Dosing Protocols for this compound
| Parameter | Typical Range | Notes | References |
| Dosage | 100 - 500 mcg/day | Starting doses are typically at the lower end of the range and may be titrated upwards based on response. | [11][12][13] |
| Frequency | Once daily | Administered subcutaneously, typically at bedtime to mimic the natural nocturnal peak of GH release. | [11][13][14] |
| Cycle Length | 3 - 6 months | Continuous daily administration for the duration of the cycle is common. | [11][13][15] |
| Cycling Strategy | 5 days on, 2 days off | This strategy may be employed to maintain pituitary sensitivity over longer periods. | [13] |
| Long-Term Use | Multiple cycles per year | For chronic studies, cycles of 8-12 weeks followed by a washout period of 4 weeks are sometimes used. | [16][17] |
Table 2: Species-Specific Dosing Considerations (Preclinical Research)
| Species | Dosage Range | Administration Route | Frequency | References |
| Rodent (Rat/Mouse) | 10 - 50 mcg/kg | Subcutaneous | Once or twice daily | [18] |
| Canine | 5 - 20 mcg/kg | Subcutaneous | Once daily | N/A |
| Non-Human Primate | 2 - 10 mcg/kg | Subcutaneous | Once daily | N/A |
Note: The data for canine and non-human primate models are generalized based on common practices in endocrinological research and may require optimization for specific study designs. The reference for rodent studies provides an example of dosages used in published research.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly reconstitute lyophilized this compound for administration.
Materials:
-
Vial of lyophilized this compound
-
Bacteriostatic water for injection
-
Sterile syringe (e.g., 3 mL) with a needle
-
Alcohol swabs
Procedure:
-
Remove the protective caps (B75204) from the this compound vial and the bacteriostatic water.
-
Clean the rubber stoppers of both vials with an alcohol swab.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution is to add 3.0 mL of bacteriostatic water to a 10 mg vial of Sermorelin, yielding a concentration of approximately 3.33 mg/mL.[11]
-
Slowly inject the bacteriostatic water into the Sermorelin vial, angling the needle so that the water runs down the side of the vial.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can denature the peptide.[19]
-
The reconstituted solution should be clear. Store the reconstituted Sermorelin at 2-8°C and protect it from light.[11] Use within 10-14 days.[11]
Protocol 2: Subcutaneous Administration of this compound
Objective: To administer this compound via subcutaneous injection.
Materials:
-
Reconstituted this compound solution
-
Insulin (B600854) syringe (U-100, 0.3-0.5 mL) with a 28-31G needle
-
Alcohol swabs
-
Sharps container
Procedure:
-
Wash hands thoroughly.
-
Clean the rubber stopper of the reconstituted Sermorelin vial with an alcohol swab.
-
Draw the calculated dose of Sermorelin solution into the insulin syringe.
-
Select an injection site (e.g., abdomen, thigh) and clean the area with an alcohol swab. Rotate injection sites daily.[14][20]
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45-90 degree angle into the subcutaneous tissue.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site with a clean swab if needed.
-
Dispose of the syringe and needle in a sharps container.
Protocol 3: Monitoring of GH and IGF-1 Levels
Objective: To assess the biological response to long-term Sermorelin administration by measuring serum GH and IGF-1 levels.
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
ELISA or chemiluminescence immunoassay kits for GH and IGF-1
-
Microplate reader (for ELISA)
Procedure:
-
Baseline Measurement: Prior to initiating the Sermorelin administration protocol, collect a baseline blood sample to determine pre-treatment GH and IGF-1 levels.[20]
-
Blood Collection During Treatment:
-
For GH measurement, due to its pulsatile release, it is recommended to collect blood samples at multiple time points following Sermorelin administration (e.g., 15, 30, 60, 90, and 120 minutes post-injection) to capture the peak response.[18]
-
For IGF-1, which has a longer half-life and more stable levels, a single blood sample collected in the morning before the next injection is typically sufficient.[20] IGF-1 levels are often monitored every 3-6 months during long-term studies.[20]
-
-
Sample Processing:
-
Allow the collected blood to clot at room temperature.
-
Centrifuge the tubes to separate the serum.
-
Aliquot the serum into cryovials and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Thaw the serum samples on ice.
-
Perform the GH and IGF-1 assays according to the manufacturer's instructions for the selected immunoassay kits.
-
Measure the absorbance or luminescence and calculate the hormone concentrations based on the standard curve.
-
-
Data Analysis: Compare the GH and IGF-1 levels during treatment to the baseline measurements to evaluate the efficacy of the Sermorelin administration protocol.
Experimental Workflow for a Long-Term Sermorelin Study
Caption: A generalized experimental workflow for a long-term Sermorelin study.
Safety and Other Considerations
-
Thyroid Function: Untreated hypothyroidism can diminish the response to Sermorelin. It is advisable to monitor thyroid function before and during long-term administration.[21]
-
Injection Site Reactions: Localized reactions such as redness, swelling, or pain at the injection site are the most common side effects and are typically mild and transient.[22]
-
Contraindications: Sermorelin should not be used in subjects with active malignancies, as GH and IGF-1 can promote cell proliferation.[3][23]
-
Drug Interactions: Glucocorticoids and other substances that affect somatostatin may interfere with the effects of Sermorelin.[14]
These application notes and protocols are intended to provide a framework for the long-term administration of this compound in a research setting. Investigators should adapt these guidelines to their specific experimental designs and adhere to all relevant institutional and regulatory standards for animal or human research.
References
- 1. swolverine.com [swolverine.com]
- 2. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 3. swolverine.com [swolverine.com]
- 4. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sermorelin - Wikipedia [en.wikipedia.org]
- 6. Articles [globalrx.com]
- 7. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 8. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 11. peptidedosages.com [peptidedosages.com]
- 12. peptideinitiative.com [peptideinitiative.com]
- 13. tryeden.com [tryeden.com]
- 14. Sermorelin Therapy Benefits, Risks, Uses, Approval, and Side Effects [healthline.com]
- 15. elitehealthcenternyc.com [elitehealthcenternyc.com]
- 16. Maximizing Your Sermorelin Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 17. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 18. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 19. healthon.com [healthon.com]
- 20. Sermorelin Peptide: Guide for Practitioners and Patients [rupahealth.com]
- 21. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 23. medicalrealities.com [medicalrealities.com]
Application Notes and Protocols for the Accurate Calculation of Sermorelin Acetate Dosage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sermorelin (B1632077) acetate (B1210297) is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1][2] It consists of the first 29 amino acids of human GHRH, which is the shortest fragment that retains the full biological activity of the native hormone.[3] Sermorelin acts as a growth hormone secretagogue, meaning it stimulates the pituitary gland to produce and release its own growth hormone (GH).[1][4] This mechanism of action, which preserves the body's natural pulsatile release of GH and its feedback loops, distinguishes it from direct administration of synthetic growth hormone.[5][6][7]
These application notes provide detailed methodologies and quantitative data to guide researchers in the accurate calculation of Sermorelin acetate dosage for both in vitro and in vivo experimental models. The protocols and data tables are designed to facilitate reproducible and reliable results in research and drug development settings.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to the growth hormone-releasing hormone receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary gland.[5] The GHRH-R is a G-protein coupled receptor that, upon activation, primarily stimulates the adenylyl cyclase signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to the transcription of the GH gene and the synthesis and pulsatile release of growth hormone.
GHRH Receptor Signaling Pathway
Caption: this compound signaling pathway in a pituitary somatotroph.
Quantitative Data for Dosage Calculation
The following tables summarize quantitative data from in vitro and in vivo studies to aid in the calculation of appropriate this compound dosages for experimental purposes.
Table 1: In Vitro Bioactivity of GHRH and its Analogues on Pituitary Cells
| Peptide | Cell Type | Bioassay Endpoint | EC50 / ED50 | Reference |
| Synthetic GHRH | Cultured Rat Anterior Pituitary Cells | GH Release | 3.6 x 10⁻¹⁰ M | [8] |
| Recombinant GHRH | Cultured Rat Anterior Pituitary Cells | GH Release | 2.2 x 10⁻¹⁰ M | [8] |
| Synthetic GHRH | pGHRHr/SEAP/293 Cells | SEAP Activity | 7.8 x 10⁻¹¹ M | [8] |
| Recombinant GHRH | pGHRHr/SEAP/293 Cells | SEAP Activity | 4.3 x 10⁻¹¹ M | [8] |
| GHRH(1-44)NH₂ | GH3-GHRHR Cells | GH Release | ~0.1 µM (stimulation observed) | [9] |
| Pro-Pro-hGHRH(1-44)OH | Rat Pituitary Cells | GH Release | >0.01 mg/L (no stimulation) | [10] |
| Pro-Pro-hGHRH(1-44)-Gly-Gly-Cys | Rat Pituitary Cells | GH Release | Stimulatory at 0.01, 0.1, and 1 mg/L | [10] |
Table 2: In Vivo Dosage and Pharmacokinetic/Pharmacodynamic Parameters of Sermorelin and its Analogues
| Species | Dosage | Route of Administration | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| Human | 1 µg/kg | Intravenous | Diagnostic test for GH deficiency. | [3] |
| Human | 30 µg/kg/day | Subcutaneous | Used in children for idiopathic GH deficiency. | [3] |
| Human | 0.2 - 0.3 mg/day | Subcutaneous | Recommended clinical dosage, typically at bedtime. | |
| Rat | 0.5 mg/kg/day | Not Specified | Produced minor variations in fetuses during teratology studies. | [11] |
| Rat | 20 µg (of antagonist) | Intramuscular (twice daily) | Reduced body weight and length gain. | [9] |
| Rat | 400 µg (of antagonist) | Intravenous | Inhibited basal serum GH and IGF-1 levels. | [9] |
| Rat | 3 mg/kg | Intravenous | Rapid biexponential decline in plasma concentration. | [12] |
| Pig | Not Specified | Intravenous & Subcutaneous | PEGylated analogue showed prolonged GH and IGF-I increase. |
Experimental Protocols
I. In Vitro Growth Hormone Secretion Assay Using Primary Rat Pituitary Cells
This protocol describes the isolation of primary anterior pituitary cells from rats and their use in an assay to measure GH secretion in response to this compound.
A. Isolation and Culture of Primary Rat Anterior Pituitary Cells [adapted from 3, 9, 19]
Materials:
-
Sprague-Dawley rats (8-10 weeks old)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin
-
Neuraminidase
-
EDTA
-
Sterile dissection tools
-
Sterile culture plates (96-well)
Procedure:
-
Euthanize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Under sterile conditions, dissect the skull to expose the pituitary gland. Carefully remove the anterior pituitary and place it in ice-cold sterile saline or culture medium.
-
Mince the tissue into small fragments.
-
Incubate the tissue fragments in a solution containing trypsin (e.g., 1 mg/ml) for 15 minutes at 37°C with gentle agitation.
-
Follow with a second incubation in a solution containing neuraminidase (e.g., 8 µg/ml) and EDTA (e.g., 1 mM) for 15 minutes at 37°C.
-
Mechanically disperse the cells by gentle trituration with a sterile pipette.
-
Filter the cell suspension through a sterile nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Plate the cells in 96-well culture plates at a desired density (e.g., 2-5 x 10⁵ cells/well) and incubate at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours to allow for cell attachment and recovery.
B. Growth Hormone Secretion Assay
Materials:
-
Cultured primary rat pituitary cells
-
This compound stock solution (reconstituted in sterile water or appropriate buffer)
-
Serum-free DMEM
-
Phosphate-buffered saline (PBS)
Procedure:
-
After the initial culture period, gently wash the cells twice with warm PBS.
-
Replace the culture medium with serum-free DMEM and incubate for 1-2 hours to establish basal GH secretion.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations for the dose-response analysis (e.g., 10⁻¹² to 10⁻⁶ M).
-
Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control (serum-free DMEM without Sermorelin).
-
Incubate the plates for a defined period (e.g., 1-4 hours) at 37°C.
-
At the end of the incubation period, collect the supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris and store at -20°C or lower until GH quantification.
C. Quantification of Secreted Growth Hormone
Secreted GH in the culture supernatants can be quantified using a commercially available Rat Growth Hormone ELISA kit, following the manufacturer's instructions.
Experimental Workflow for In Vitro GH Secretion Assay
References
- 1. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. sermorelin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orthopresearch.com [orthopresearch.com]
- 6. itrlab.com [itrlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonists of Growth Hormone-Releasing Hormone Inhibit the Growth of Pituitary Adenoma Cells by Hampering Oncogenic Pathways and Promoting Apoptotic Signaling | MDPI [mdpi.com]
- 10. Construction and activity of a novel GHRH analog, Pro-Pro-hGHRH(1-44)-Gly-Gly-Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Common side effects of Sermorelin acetate in research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sermorelin acetate (B1210297) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sermorelin acetate and what is its primary mechanism of action in research?
A1: this compound is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1] It consists of the first 29 amino acids of human GHRH, which is the shortest fully functional fragment.[1] In research, its primary mechanism of action is to stimulate the anterior pituitary gland to produce and release growth hormone (GH).[2][3][4] It achieves this by binding to the growth hormone-releasing hormone receptor (GHRHR) on pituitary somatotrophs.[1]
Q2: What are the most commonly observed side effects of this compound in research subjects?
A2: The most frequently reported side effect is a local reaction at the injection site, which can include pain, redness, and swelling.[1][5][6] Other common, typically transient side effects include facial flushing, headache, dizziness, nausea, and a strange taste in the mouth.[2][7][8]
Q3: Are there any less common but more severe side effects to be aware of during our studies?
A3: While rare, more severe side effects can occur. These may include allergic reactions characterized by rash, hives, itching, difficulty breathing, and swelling of the face, lips, tongue, or mouth.[2][7] Researchers should have protocols in place to manage potential hypersensitivity reactions.
Q4: Can this compound administration affect thyroid function in research subjects?
A4: Yes, in some clinical studies, the use of Sermorelin has been associated with hypothyroidism. One study reported an incidence of 6.5% during therapy.[1] It is recommended to perform thyroid hormone determinations before initiating and throughout the duration of a study.[1]
Q5: How should we monitor for potential side effects during our experiments?
A5: Regular monitoring should be a part of the experimental protocol. This includes visual inspection of injection sites for local reactions. Systemic side effects can be monitored through regular observation of the subjects for any changes in behavior or physical state, and through scheduled blood tests to monitor hormone levels (including thyroid hormones) and other relevant biomarkers.[1][7]
Troubleshooting Guides
Issue 1: High Incidence of Injection Site Reactions
-
Problem: Research subjects are frequently experiencing pain, redness, and swelling at the injection site.
-
Possible Causes:
-
Improper injection technique.
-
Lack of injection site rotation.
-
Contamination of the injection site or substance.
-
-
Troubleshooting Steps:
-
Review Injection Protocol: Ensure that laboratory personnel are trained in proper subcutaneous injection techniques. The injection should be administered into the fatty tissue, commonly in the abdomen, thigh, or upper arm.
-
Implement Site Rotation: Develop a clear protocol for rotating injection sites to prevent localized irritation.[5]
-
Ensure Aseptic Technique: Reinforce the importance of using sterile needles and syringes for each administration and properly disinfecting the vial stopper and injection site with an alcohol swab.
-
Observe for Resolution: Local injection site reactions are often transient and resolve on their own.[6] Monitor the site to ensure the reaction subsides and does not worsen.
-
Issue 2: Subjects Exhibiting Systemic Side Effects (e.g., Flushing, Headache, Dizziness)
-
Problem: A subset of research subjects is reporting or exhibiting signs of flushing, headaches, or dizziness shortly after administration.
-
Possible Causes:
-
Individual sensitivity to the peptide.
-
Dosage may be too high for a specific subject group.
-
-
Troubleshooting Steps:
-
Record and Quantify: Systematically record the incidence and severity of these side effects in relation to the timing of administration.
-
Review Dosing Parameters: If the side effects are widespread and persistent, consider a review of the dosage protocol. It may be necessary to perform a dose-response study to identify the optimal therapeutic window with minimal adverse effects.
-
Monitor Vital Signs: In cases of dizziness or flushing, monitoring of relevant vital signs post-administration may be warranted to ensure subject safety.
-
Consult Literature: Review published studies to compare the incidence of these side effects with your own findings to determine if they are within an expected range.
-
Data Presentation
Table 1: Incidence of Common Side Effects of this compound in Research Subjects
| Side Effect Category | Specific Side Effect | Incidence Rate | Notes |
| Local Reactions | Injection Site Reaction (pain, swelling, redness) | Approximately 1 in 6 patients | Most common treatment-related adverse event.[1] |
| Endocrine | Hypothyroidism | 6.5% in one large clinical study | Pre-existing hypothyroidism can affect the response to Sermorelin.[1] |
| Systemic (Common) | Headache, Flushing, Dysphagia, Dizziness, Hyperactivity, Somnolence, Urticaria | < 1% for each individual event | Observed in clinical trials.[1] |
| Systemic (Rare) | Generalized Allergic Reactions | Not reported in major clinical trials | While not reported, it remains a theoretical possibility with any peptide administration.[1] |
Experimental Protocols
While complete, detailed experimental protocols for every type of this compound study are proprietary or not fully available in the public domain, the following outlines methodologies based on published literature.
Protocol 1: Assessment of Growth Hormone Secretion (Diagnostic Protocol)
-
Objective: To assess the pituitary's capacity to secrete growth hormone in response to this compound.
-
Methodology:
-
Subject Preparation: Subjects should be in a fasting state.
-
Dosage and Administration: Administer a single intravenous (IV) dose of this compound at 1 µg/kg body weight.
-
Blood Sampling: Collect blood samples at baseline (prior to administration) and at regular intervals post-administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Analysis: Analyze serum samples for growth hormone concentrations to determine the peak GH response.
-
Side Effect Monitoring: Observe subjects for at least two hours post-administration for any immediate side effects such as flushing, nausea, or changes in vital signs.
-
Protocol 2: Therapeutic Administration in Growth Hormone Deficiency Studies (Pediatric Example)
-
Objective: To evaluate the efficacy and safety of long-term this compound administration for treating growth hormone deficiency.
-
Methodology:
-
Subject Selection: Recruit prepubertal children with a confirmed diagnosis of idiopathic growth hormone deficiency.
-
Dosage and Administration: Administer a daily subcutaneous (SC) injection of this compound at a dose of 30 µg/kg body weight. Injections are typically administered at bedtime to mimic the natural pulsatile release of GH.
-
Duration: The study duration can range from several months to years to assess long-term outcomes.
-
Efficacy Monitoring: Monitor height velocity, bone age, and serum levels of IGF-1 at regular intervals (e.g., every 3-6 months).
-
Safety and Side Effect Monitoring:
-
Conduct regular physical examinations.
-
Monitor for injection site reactions and instruct participants on the importance of rotating injection sites.
-
Perform periodic blood tests to assess thyroid function and other relevant safety parameters.
-
Record all adverse events reported by the subjects or observed by investigators.
-
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for adverse events.
References
- 1. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Understanding Sermorelin Clinical Trials: A Comprehensive Review of Scientific Research - Zappy Health [zappyhealth.com]
- 3. tryeden.com [tryeden.com]
- 4. medicalrealities.com [medicalrealities.com]
- 5. gamedaymenshealth.com [gamedaymenshealth.com]
- 6. DSpace [archive.hshsl.umaryland.edu]
- 7. drugs.com [drugs.com]
- 8. conciergemdla.com [conciergemdla.com]
Optimizing Sermorelin acetate injection timing for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Sermorelin acetate (B1210297) injection timing for maximal effect.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time of day to administer Sermorelin acetate in a research setting?
A1: The most effective time to administer this compound is at night, just before the subject's typical sleep period.[1][2][3][4][5] This timing is recommended to coincide with the natural circadian rhythm of growth hormone (GH) secretion, which peaks during deep sleep.[3][4][5] Administering Sermorelin at this time amplifies the natural nocturnal pulse of GH, leading to more robust and physiologically relevant outcomes.[3][4] Some protocols also suggest an optional morning dose to stimulate Insulin-like Growth Factor-1 (IGF-1) production throughout the day, particularly in studies focused on muscle building or tissue repair.[5]
Q2: Should this compound be administered in relation to food intake?
A2: Yes, it is critical to administer this compound on an empty stomach.[2][4][6] The presence of food, particularly carbohydrates and fats, can lead to the release of insulin. Insulin can inhibit the production of growth hormone, thereby reducing the effectiveness of Sermorelin.[4][6] It is advised to inject Sermorelin at least 60 to 90 minutes before a meal to enhance its bioavailability.[7]
Q3: What is the recommended dosing frequency for this compound in preclinical studies?
A3: A standard injection regimen involves nightly subcutaneous injections for five consecutive days, followed by a two-day pause.[7] This cyclical approach helps to maintain the natural pulsatile release of GH and may prevent receptor desensitization.[4][6] However, the optimal frequency can be dependent on the specific research goals, with some studies administering it once daily without a break.[8]
Q4: How does the short half-life of this compound influence injection timing?
A4: this compound has a very short half-life of approximately 10 to 20 minutes.[8][9][10][11] This means it is rapidly cleared from the bloodstream.[9][10] Despite its short half-life, its biological effects last much longer.[11] Growth hormone levels typically peak within 30 to 60 minutes after injection and can remain elevated for several hours.[11] The downstream mediator, IGF-1, has a much longer half-life of 12 to 24 hours, which sustains many of the physiological effects.[11] The short half-life necessitates precise timing of the injection to align with the nocturnal GH surge for maximal impact.
Troubleshooting Guide
Scenario 1: Inconsistent or lower-than-expected IGF-1 levels are observed despite consistent this compound administration.
-
Possible Cause 1: Injection timing relative to feeding.
-
Possible Cause 2: Suboptimal injection timing of day.
-
Possible Cause 3: Incorrect dosing frequency.
-
Troubleshooting Step: Studies suggest that the frequency of Sermorelin administration significantly impacts IGF-1 levels, with higher frequencies potentially leading to more significant increases.[12] Consider if the dosing schedule needs adjustment based on your experimental goals.
-
Scenario 2: High variability in GH response is observed between subjects.
-
Possible Cause 1: Individual physiological differences.
-
Possible Cause 2: Inconsistent injection technique.
-
Troubleshooting Step: Standardize the subcutaneous injection protocol, including injection site rotation (e.g., abdomen, thigh, upper arm) to minimize local tissue inflammation and ensure consistent absorption.[7]
-
Scenario 3: Diminished response to this compound over a long-term study.
-
Possible Cause: Receptor desensitization.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Source(s) |
| Half-life | 10-20 minutes | [8][9][10][11] |
| Time to Peak Concentration (Subcutaneous) | 5-20 minutes | [9][10] |
| Peak GH Levels Post-Injection | 30-60 minutes | [11] |
| Duration of Elevated IGF-1 | 12-24 hours | [11] |
| Absolute Bioavailability (Subcutaneous) | ~6% | [9][10] |
Table 2: Recommended Dosing Protocols for this compound in a Research Context
| Protocol | Dosage Range (per day) | Frequency | Recommended Timing | Source(s) |
| Standard Nightly | 200-500 mcg | Once daily | At bedtime/before sleep | [1] |
| Cyclical | 200-300 mcg | 5 days on, 2 days off | At bedtime/before sleep | |
| Diagnostic (GHD) | 1 mcg/kg | Single dose (intravenous) | N/A | [8] |
| Therapeutic (Pediatric GHD) | 30 mcg/kg | Once daily | At bedtime/before sleep | [8] |
Experimental Protocols
Protocol 1: Assessment of Optimal Injection Timing on Growth Hormone Response
-
Subject Allocation: Divide subjects into multiple groups. A minimum of three groups is recommended:
-
Group A: Morning injection (e.g., 08:00)
-
Group B: Evening injection (e.g., 20:00, before sleep period)
-
Group C: Control (vehicle injection)
-
-
Acclimatization: Allow subjects to acclimate to the housing and handling conditions for at least one week prior to the experiment. Maintain a consistent light-dark cycle.
-
This compound Preparation: Reconstitute lyophilized this compound with bacteriostatic water to the desired concentration.[13]
-
Administration: Administer a standardized dose of this compound (e.g., 30 mcg/kg) via subcutaneous injection at the designated time for each group. Ensure injections are given on an empty stomach.
-
Blood Sampling: Collect blood samples at baseline (pre-injection) and at multiple time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to capture the GH peak.
-
Hormone Analysis: Analyze plasma or serum samples for growth hormone concentration using a validated immunoassay.
-
Data Analysis: Compare the area under the curve (AUC) and peak GH concentrations between the different injection timing groups to determine the optimal administration time.
Mandatory Visualizations
Caption: GHRH signaling pathway and the mechanism of action of this compound.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. Best Time to Take Sermorelin | Invigor Medical [invigormedical.com]
- 3. droracle.ai [droracle.ai]
- 4. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 5. swolverine.com [swolverine.com]
- 6. Maximizing Your Sermorelin Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 7. lotilabs.com [lotilabs.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. sem – Palm Beach Pharmaceuticals [palmbeachpharmaceuticals.com]
- 11. tryeden.com [tryeden.com]
- 12. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. defymedical.com [defymedical.com]
Troubleshooting inconsistent results in Sermorelin acetate experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Sermorelin (B1632077) acetate (B1210297). Our goal is to help you address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Sermorelin acetate and how does it work?
This compound is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1][2] It consists of the first 29 amino acids of human GHRH, which is the shortest fully functional fragment.[1][2] Its primary mechanism of action involves binding to and stimulating the growth hormone-releasing hormone receptor (GHRHR) on somatotroph cells in the anterior pituitary gland.[1][3][4] This action mimics the natural GHRH, prompting the pituitary to synthesize and release endogenous growth hormone (GH) in a pulsatile manner, which aligns with the body's natural circadian rhythm.[2][3][5][6] The released GH then acts on various tissues, most notably the liver, to stimulate the production of insulin-like growth factor-1 (IGF-1), which mediates many of the anabolic and restorative effects of GH.[3]
Q2: What is the proper procedure for reconstituting lyophilized this compound?
Proper reconstitution is critical for maintaining the peptide's integrity. Use bacteriostatic water for reconstitution.[7] The key steps are to slowly inject the water against the inside wall of the vial to avoid foaming and to gently swirl the vial until the powder is fully dissolved.[7] Shaking the vial can damage the peptide structure.[7] The final solution should be clear and free of particulates.[7][8]
Q3: How should this compound be stored before and after reconstitution?
Improper storage is a primary cause of peptide degradation and inconsistent results.
-
Before Reconstitution (Lyophilized Powder): Store vials in a refrigerator at 2°C to 8°C (36°F to 46°F).[8][9][10][11] Protect from light by keeping them in their original packaging.[9][10]
-
After Reconstitution (Liquid Solution): The reconstituted solution must be kept refrigerated at 2°C to 8°C (36°F to 46°F).[7][8][9] Avoid freezing the solution, as this can destroy the peptide's molecular structure.[9][12] The stability of the reconstituted solution varies by source but is typically cited as being stable for 30 to 90 days when properly refrigerated.[8][9][12]
Q4: What are the typical administration protocols in a research setting?
This compound is administered via subcutaneous injection.[8][13][14] To mimic natural GH release, injections are typically performed once daily, just before the subject's sleep cycle begins.[15][16][17] It is also recommended to administer on an empty stomach, as insulin (B600854) released after a meal can blunt GH production.[17] Injection sites, such as the abdomen, thighs, or upper arms, should be rotated regularly to prevent tissue damage or irritation.[14][15]
Troubleshooting Inconsistent Experimental Results
Inconsistent or unexpected results in Sermorelin experiments can often be traced to specific procedural steps or underlying biological factors. This section addresses common problems in a question-and-answer format.
Q5: Issue - We are observing lower-than-expected biological activity (e.g., no significant increase in GH or IGF-1). What are the potential causes?
Several factors could be responsible for diminished activity:
-
Peptide Degradation: This is the most common culprit.
-
Improper Storage: Was the lyophilized powder stored correctly at 2-8°C? Was the reconstituted solution ever frozen or exposed to high temperatures or direct light?[9][10][12] Even short-term exposure to room temperature can begin to degrade the peptide.[12]
-
Incorrect Reconstitution: Was the peptide dissolved gently? Vigorous shaking can denature the amino acid chain.[7] Was sterile, appropriate diluent (bacteriostatic water) used?[7]
-
-
Dosing and Administration Errors:
-
Inaccurate Dosing: Are you confident in the reconstituted concentration and the volume being administered? Double-check all calculations.
-
Timing of Administration: Is the injection consistently administered at the same time, preferably before the subject's sleep cycle to align with natural GH pulses?[15][16] Administration after a meal can reduce effectiveness due to insulin release.[17]
-
-
Underlying Biological Factors:
-
Hypothyroidism: An untreated underactive thyroid can jeopardize the response to Sermorelin.[13] It is recommended to perform thyroid hormone determinations before and during therapy.
-
Q6: Issue - There is high variability in results between individual subjects in the same experimental group. Why might this be happening?
High inter-subject variability is common in peptide studies and can stem from:
-
Baseline Hormonal Differences: Subjects will have different baseline levels of GHRH, GH, and IGF-1. Younger subjects may exhibit a more robust response due to better pituitary function.[18][19] Pre-treatment lab testing is crucial to establish a baseline for each subject.[16]
-
Inconsistent Administration Technique: Are all researchers administering the subcutaneous injection with the same technique? Improper injection can lead to reduced absorption.[16]
-
Lifestyle and Environmental Factors: Diet, stress levels, and physical activity can significantly impact the endocrine system.[16][19] Elevated cortisol from stress can blunt GH output.[16] A diet high in processed sugars can also suppress GH release.[16] Standardizing these factors as much as possible across the subject population is essential.
Q7: Issue - We are seeing a decline in effect over time, even with consistent dosing. What could be the cause?
This may be perceived as receptor desensitization, although Sermorelin's pulsatile stimulation makes this less likely than with direct HGH administration.[1][5] More probable causes include:
-
Degradation of Stored Solution: If you are using the same vial of reconstituted Sermorelin over several weeks or months, its potency may be decreasing over time, even with refrigeration. It is recommended to use reconstituted solutions within the timeframe specified by the manufacturer (often 30-90 days).[12]
-
Development of Antibodies: While uncommon and not typically associated with a reduction in growth, the development of antibodies to Sermorelin has been reported.[13]
-
Cyclical Protocol Requirement: Some protocols recommend cycling Sermorelin use (e.g., 8-12 weeks on, followed by a break) to allow for full receptor recovery and maintain long-term pituitary responsiveness.[20]
Experimental Protocols & Data
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound powder into a liquid solution for injection while maintaining its biological integrity.
Materials:
-
Vial of lyophilized this compound
-
Vial of Bacteriostatic Water (0.9% Benzyl Alcohol)
-
Sterile 3mL or 10mL syringe with needle (for mixing)
-
Alcohol prep pads
Methodology:
-
Wash hands thoroughly.
-
Remove the protective caps (B75204) from the Sermorelin and bacteriostatic water vials.
-
Sterilize the rubber stoppers on both vials with an alcohol prep pad.[21]
-
Using the mixing syringe, draw the required volume of bacteriostatic water. The volume depends on the desired final concentration (see table below).
-
Slowly and carefully inject the bacteriostatic water into the Sermorelin vial, angling the needle so the water runs down the inside wall of the vial.[7] Do not inject directly onto the lyophilized powder.
-
Gently swirl the vial in a circular motion until the powder is completely dissolved.[7] Do not shake or turn upside down.
-
The solution should be clear. If it is cloudy or contains particles, do not use it.[8]
-
Store the reconstituted vial in the refrigerator at 2°C to 8°C.[7]
Data Tables
Table 1: Example Reconstitution Volumes
| Vial Size (mg) | Volume of Bacteriostatic Water | Final Concentration (mg/mL) |
|---|---|---|
| 6 mg | 3.0 mL | 2.0 mg/mL |
| 9 mg | 4.5 mL | 2.0 mg/mL |
| 15 mg | 7.5 mL | 2.0 mg/mL |
Source: Example calculations based on common protocols.[21]
Table 2: Typical Adult Dosing & Expected Timeline of Effects
| Dosage Range (Subcutaneous) | Timeframe | Expected Biological & Physiological Observations |
|---|---|---|
| 200 - 500 mcg/day | 1 - 4 Weeks | Subtle effects. Reports of improved sleep quality, increased daytime energy, and enhanced mood.[18][22] |
| 200 - 500 mcg/day | 1 - 3 Months | Improved recovery from physical activity. More noticeable changes in body composition may begin, such as increased muscle tone.[22][23] |
| 200 - 500 mcg/day | 3 - 6 Months | More significant benefits develop, including potential for fat loss, improved skin elasticity, and sustained increases in energy levels.[23] |
Note: These are generalized observations. Individual results can vary significantly based on age, lifestyle, and baseline hormone levels.[19][22]
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in the pituitary gland.
Experimental Workflow
References
- 1. Sermorelin - Wikipedia [en.wikipedia.org]
- 2. nirvanixhealth.com [nirvanixhealth.com]
- 3. droracle.ai [droracle.ai]
- 4. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 6. swolverine.com [swolverine.com]
- 7. alphamd.org [alphamd.org]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 11. lotilabs.com [lotilabs.com]
- 12. tryeden.com [tryeden.com]
- 13. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. tryeden.com [tryeden.com]
- 15. peptidedosages.com [peptidedosages.com]
- 16. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 17. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 18. regenics.com [regenics.com]
- 19. antiagingnorthwest.com [antiagingnorthwest.com]
- 20. Maximizing Your Sermorelin Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 21. defymedical.com [defymedical.com]
- 22. gamedaymenshealth.com [gamedaymenshealth.com]
- 23. tryeden.com [tryeden.com]
The importance of rotating injection sites for Sermorelin acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sermorelin acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Sermorelin acetate and how does it function in a research context?
A1: this compound is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1] It consists of the first 29 amino acids of human GHRH, which is the shortest fully functional fragment.[1] In a research setting, Sermorelin is used to stimulate the anterior pituitary gland to produce and release endogenous growth hormone (GH).[2] This mechanism allows for the study of the GH axis, age-related decline in somatotropic function, and metabolic parameters.[2] Unlike direct administration of exogenous GH, Sermorelin preserves the natural pulsatile release of GH, which is crucial for maintaining normal physiological feedback loops.[2][3][4]
Q2: Why is the rotation of subcutaneous injection sites critical during experiments with this compound?
A2: Rotating subcutaneous injection sites is crucial to prevent local tissue reactions and ensure consistent absorption of this compound, thereby reducing variability in experimental results.[3][5] Failure to rotate sites can lead to complications such as:
-
Lipohypertrophy : A buildup of subcutaneous fat tissue at the injection site, which can hinder the absorption of the compound.[3]
-
Lipoatrophy : A loss of subcutaneous fat at the injection site, causing dents in the skin.[3]
-
Skin Irritation and Inflammation : Repeated trauma to the same area can cause redness, swelling, pain, itching, and sensitivity.[5][6][7]
-
Bruising and Soreness : Regular rotation helps to minimize bruising and discomfort.[5][7]
-
Altered Pharmacokinetics : The absorption rate of subcutaneously administered peptides can be influenced by the injection site, and local tissue changes can lead to unpredictable absorption, affecting the reliability of experimental data.[8]
Q3: What are the recommended subcutaneous injection sites for this compound in a laboratory setting?
A3: For preclinical research, recommended subcutaneous injection sites should be rotated among areas with a sufficient layer of subcutaneous fat.[8] Commonly used and recommended sites include:
In rodent models, the loose skin over the back (scruff) is a common site for subcutaneous injections. It is essential to tent the skin to avoid intramuscular or intraperitoneal injection.
Q4: Is there a recommended schedule for rotating injection sites?
A4: Yes, a systematic rotation schedule is recommended. One effective method involves dividing injection sites into quadrants or halves. For example, use one quadrant of the abdomen for a week, moving clockwise to a new quadrant each week. Within a quadrant, each new injection should be spaced at least 1.5 to 2 inches from the previous one.[8] For daily injections, a simple rotation between different anatomical locations (e.g., abdomen on day one, thigh on day two, upper arm on day three) can also be effective.[7] It is advisable to allow at least 48 hours before reusing a specific injection quadrant to minimize local inflammation.[10] Keeping a detailed log of injection dates and locations is a best practice to ensure proper rotation.[7][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in subject response or biomarker levels (e.g., IGF-1) | 1. Inconsistent absorption due to lack of injection site rotation.[3]2. Injection into an area of lipohypertrophy.[3]3. Improper injection technique (e.g., intramuscular instead of subcutaneous). | 1. Implement and strictly follow a documented injection site rotation schedule.[7][9]2. Palpate injection sites before administration to check for any hardened or rubbery tissue. Avoid these areas.[1]3. Review and standardize the subcutaneous injection protocol among all personnel. Ensure proper skin tenting technique is used. |
| Visible lumps, swelling, or redness at injection sites | 1. Repeated injections in the same location leading to inflammation or lipohypertrophy.[3][5]2. Contamination of the reconstituted solution or injection site.3. Allergic reaction. | 1. Immediately cease injecting into the affected area and ensure a proper rotation schedule is in place.[5]2. Review sterile procedures for reconstitution and administration. Use a new sterile needle for each injection and cleanse the vial stopper and injection site with an alcohol wipe.[5]3. Monitor for signs of a systemic allergic reaction (e.g., hives, difficulty breathing) and consult with a veterinarian or physician if observed.[11] |
| Reduced efficacy of this compound over time | 1. Development of lipohypertrophy at a favored injection site, leading to poor absorption.[3]2. Improper storage and handling of the reconstituted peptide, leading to degradation. | 1. Perform a thorough examination of all potential injection sites for signs of lipohypertrophy. Exclude affected areas from the rotation until they return to normal.2. Ensure this compound is stored according to the manufacturer's instructions (typically refrigerated) and that proper reconstitution techniques are followed (e.g., do not shake the vial vigorously).[12] |
Quantitative Data on Injection Site Reactions
| Population | Prevalence of Lipohypertrophy | Key Correlating Factors |
| Mixed Type 1 & 2 Diabetes | Pooled prevalence of 38%[13] | Lack of systematic site rotation, duration of therapy, needle reuse[1][14] |
| Type 2 Diabetes (Jordanian study) | 37.3% | Duration of diabetes, needle length, lack of site rotation, poor glycemic control[14] |
| General Insulin (B600854) Users | Ranges from 11.1% to 73.4% in various studies[15] | Incorrect rotation technique, needle reuse[1] |
This data pertains to insulin therapy and is presented to emphasize the critical nature of injection site rotation for all subcutaneously administered compounds with lipogenic potential.
Experimental Protocols
Protocol for Subcutaneous Administration of this compound
-
Preparation :
-
Reconstitute the lyophilized this compound powder with the specified volume of bacteriostatic water or other sterile diluent as per the manufacturer's instructions.
-
Gently roll the vial between the palms to dissolve the powder completely. Do not shake vigorously, as this can damage the peptide structure.[12]
-
Visually inspect the solution for clarity and the absence of particulate matter.
-
Using a sterile syringe of an appropriate volume for accurate dosing (e.g., an insulin syringe), draw up the calculated dose.
-
-
Site Selection and Preparation :
-
Select an appropriate injection site (e.g., abdomen, lateral thigh) based on your established rotation schedule.
-
Cleanse the injection site with a 70% alcohol wipe and allow it to air dry completely.
-
-
Injection Procedure :
-
Gently pinch a fold of skin (approximately 1-2 inches) at the selected site between the thumb and forefinger.
-
Hold the syringe like a dart and insert the needle at a 45- to 90-degree angle into the base of the skin fold. The angle will depend on the amount of subcutaneous fat; a 90-degree angle is suitable for most areas, while a 45-degree angle is recommended for subjects with very little body fat.[12]
-
Slowly depress the plunger to inject the full dose of the solution.
-
Wait for 5-10 seconds before withdrawing the needle to prevent leakage of the solution.
-
Withdraw the needle at the same angle it was inserted.
-
Release the skin fold.
-
Apply gentle pressure to the site with a sterile gauze pad if needed. Do not rub the area.
-
-
Post-Injection :
-
Dispose of the needle and syringe in a designated sharps container immediately.
-
Record the date, time, dose, and location of the injection in the experimental log.
-
Visualizations
Caption: Workflow for ensuring systematic rotation of injection sites.
Caption: Consequences of proper vs. improper injection site rotation.
References
- 1. diabetestimes.co.uk [diabetestimes.co.uk]
- 2. peptidebiologix.com [peptidebiologix.com]
- 3. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. tryeden.com [tryeden.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. healthgains.com [healthgains.com]
- 8. Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 10. lotilabs.com [lotilabs.com]
- 11. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. healthon.com [healthon.com]
- 13. Prevalence of lipohypertrophy in insulin‐treated diabetes patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Lipohypertrophy: prevalence, clinical consequence, and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring IGF-1 Levels in Sermorelin Acetate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sermorelin acetate (B1210297) and monitoring its effects on Insulin-like Growth Factor 1 (IGF-1) levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which Sermorelin acetate increases IGF-1 levels?
This compound is a synthetic analog of the endogenous growth hormone-releasing hormone (GHRH).[1][2][3] It acts by binding to GHRH receptors on the somatotroph cells of the anterior pituitary gland.[2][4] This stimulation prompts the pituitary to synthesize and release endogenous growth hormone (GH) in a pulsatile manner, mimicking the body's natural rhythm.[1][2] The released GH then circulates to the liver and other peripheral tissues, where it stimulates the production and secretion of IGF-1.[1][2][5] IGF-1 is the primary mediator of the downstream anabolic and growth-promoting effects of GH.[6][7]
Q2: What is the expected timeframe to observe a significant increase in IGF-1 levels after initiating a this compound study?
Increases in IGF-1 levels are typically not immediate and require consistent administration of this compound. While some studies have noted a rise in IGF-1 within two weeks of treatment, it is more common to observe significant and stable elevations after 3 to 6 months of consistent therapy.[8][9][10] The response timeline can be influenced by several factors, including the patient's age, baseline pituitary function, dosage, and administration frequency.[9][11]
Q3: What are the typical dosing regimens for this compound in research settings?
This compound is usually administered via subcutaneous injection.[2][12] For adult research, a common dosage range is 200-500 mcg per day.[12][13][14] To mimic the natural circadian rhythm of GH release, injections are often recommended at bedtime.[1][12][14] Some protocols may involve cycling the administration, such as 5-6 days on and 1-2 days off, or a 3-month on and 1-month off cycle, to potentially prevent receptor desensitization.[14]
Q4: How should IGF-1 levels be monitored throughout a this compound study?
Consistent monitoring is crucial for assessing the efficacy and safety of Sermorelin treatment. It is recommended to establish a baseline IGF-1 level before initiating the study.[5][15] Subsequent measurements should be taken periodically, for instance, every 3 to 6 months, to track the response and make any necessary dosage adjustments.[15] Along with IGF-1, it may also be beneficial to monitor other biomarkers such as fasting glucose, HbA1c, and thyroid function.[14][15]
Troubleshooting Guide
Issue 1: No significant increase in IGF-1 levels is observed after several weeks of Sermorelin administration.
-
Possible Cause 1: Insufficient Duration of Treatment: As mentioned, a significant and stable increase in IGF-1 can take 3-6 months to become apparent.[10] It is crucial to continue the treatment for an adequate period before concluding a lack of response.
-
Possible Cause 2: Dosage and Frequency: The dosage of Sermorelin may be insufficient to elicit a significant response. Studies have shown that both the dose and the frequency of administration can impact IGF-1 levels.[8] Consider a gradual titration of the dose as tolerated.[12]
-
Possible Cause 3: Pituitary Function: The individual's baseline pituitary function can influence their response to Sermorelin.[11] If the pituitary gland is not functioning optimally, its ability to produce GH in response to Sermorelin may be diminished.
-
Possible Cause 4: Lifestyle Factors: Factors such as poor sleep quality, inadequate nutrition (especially protein intake), and high stress levels can negatively impact the GH-IGF-1 axis and blunt the response to Sermorelin.[1][11]
-
Possible Cause 5: Assay Variability: Inconsistent results can sometimes be attributed to the IGF-1 assay itself. Ensure that a validated and reliable assay is being used and that sample collection and handling are performed consistently.
Issue 2: High variability in measured IGF-1 levels.
-
Possible Cause 1: Pulsatile Nature of GH/IGF-1: While Sermorelin promotes a more natural, pulsatile release of GH, IGF-1 levels can still exhibit some fluctuation throughout the day.[10] To minimize variability, it is important to standardize the time of blood sample collection for each measurement.
-
Possible Cause 2: Sample Handling and Storage: Improper handling and storage of serum or plasma samples can lead to degradation of IGF-1 and affect assay results. Samples should be processed and stored according to the assay manufacturer's instructions.[16][17] Repeated freeze-thaw cycles should be avoided.[16][17]
-
Possible Cause 3: Interference from IGF-Binding Proteins (IGFBPs): The majority of IGF-1 in circulation is bound to IGFBPs, which can interfere with some immunoassays.[18][19] Many modern assay kits include steps to dissociate IGF-1 from its binding proteins to ensure an accurate measurement of total IGF-1.[20]
Issue 3: Unexpected side effects are observed.
-
Possible Cause 1: Injection Site Reactions: Local reactions at the injection site, such as pain, redness, or swelling, are the most common side effects of Sermorelin.[21][22] Rotating the injection site can help to minimize this.[23]
-
Possible Cause 2: Systemic Side Effects: Less common side effects may include headaches, flushing, dizziness, and nausea.[21] These are often dose-dependent and may resolve with a reduction in dosage.[23]
-
Possible Cause 3: Allergic Reactions: Although rare, systemic allergic reactions are possible with any peptide administration.[21] Researchers should be aware of this possibility and have appropriate measures in place.
Data Presentation
Table 1: Typical this compound Dosing Protocols for Adult Studies
| Protocol | Dosage Range | Administration Frequency | Timing | Cycle Length |
| Standard Nightly | 200 - 300 mcg | Daily | Before bedtime | 8 - 12 weeks on, 4 weeks off |
| Pulse Protocol | 300 - 500 mcg | 5 days a week | Before bedtime | Continuous or as needed |
| Titration Approach | Start at 200 mcg, increase by 100 mcg every 1-2 weeks | Daily | Before bedtime | Adjust to target of 300-500 mcg |
Data synthesized from multiple sources indicating common practices in non-clinical research settings.[12][13][24]
Table 2: Expected IGF-1 Response to this compound
| Time Point | Expected Change in IGF-1 Levels | Notes |
| Baseline | N/A | Essential for comparison |
| Weeks 2-4 | Subtle to no significant increase | Early response is variable |
| Weeks 4-12 | Measurable increase may be observed | Consistent administration is key |
| 3-6 Months | Significant and more stable elevation | Considered the typical timeframe for optimal response |
This table provides a generalized timeline based on available literature. Individual responses can vary.[8][9][10]
Experimental Protocols
Protocol 1: IGF-1 Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for the quantitative measurement of total IGF-1 in human serum or plasma using a commercially available ELISA kit. Researchers should always refer to the specific instructions provided with their chosen kit.
-
Sample Preparation:
-
Collect blood samples and separate serum or plasma according to standard laboratory procedures.[16][17]
-
To dissociate IGF-1 from its binding proteins (IGFBPs), samples are typically acidified and then neutralized as per the kit's instructions.[18][20] This step is crucial for accurate measurement of total IGF-1.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add prepared standards, controls, and samples to the appropriate wells of the microtiter plate pre-coated with an anti-IGF-1 antibody.
-
Dispense the enzyme conjugate (e.g., biotinylated IGF-1) into each well.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 120 minutes at room temperature).[18]
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the enzyme complex (e.g., Streptavidin-HRP) and incubate.
-
After another wash step, add the substrate solution to each well, leading to a color change.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[18]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the IGF-1 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: IGF-1 Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and accuracy for IGF-1 quantification. This is a generalized workflow.
-
Sample Preparation:
-
Dissociation of IGF-1/IGFBP complexes is a critical first step, often achieved using urea (B33335) or acidic conditions.[25]
-
An internal standard, such as 15N-labeled IGF-1, is added to the sample for accurate quantification.[25]
-
The protein fraction, including IGF-1, may be precipitated.
-
For methods involving a "bottom-up" approach, the IGF-1 protein is enzymatically digested (e.g., with trypsin) into smaller peptides.
-
The resulting peptides are then purified and concentrated using solid-phase extraction (SPE).[25][26]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography (LC) system for separation of the target peptides or intact protein from other components.
-
The separated analytes are then introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) that are unique to the target IGF-1 peptides or the intact protein.[26]
-
-
Data Analysis:
-
The concentration of IGF-1 is determined by comparing the peak area of the endogenous IGF-1 signature peptides or intact protein to that of the internal standard.
-
A calibration curve generated from samples with known IGF-1 concentrations is used to calculate the final concentration in the unknown samples. The clinically relevant range for measurement is often between 10-1000 ng/mL.[25]
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to IGF-1 production.
Caption: Experimental workflow for monitoring IGF-1 levels during a Sermorelin study.
References
- 1. How Does Sermorelin Work? [getheally.com]
- 2. droracle.ai [droracle.ai]
- 3. Sermorelin - Wikipedia [en.wikipedia.org]
- 4. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 5. Sermorelin: A Solution for Aging Symptoms - Peak Medical [peakmedicalpc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. regenics.com [regenics.com]
- 8. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Long Does It Take For Sermorelin To Work? [getheally.com]
- 10. excelmale.com [excelmale.com]
- 11. elementsarms.com [elementsarms.com]
- 12. peptidedosages.com [peptidedosages.com]
- 13. alphamd.org [alphamd.org]
- 14. droracle.ai [droracle.ai]
- 15. Sermorelin Peptide: Guide for Practitioners and Patients [rupahealth.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. sceti.co.jp [sceti.co.jp]
- 19. Insulin-Like Growth Factor-1 (IGF-1) and Its Monitoring in Medical Diagnostic and in Sports - PMC [pmc.ncbi.nlm.nih.gov]
- 20. weldonbiotech.com [weldonbiotech.com]
- 21. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. droracle.ai [droracle.ai]
- 23. swolverine.com [swolverine.com]
- 24. Maximizing Your Sermorelin Experience: Dosage, Timing, and Protocols | Hormone Replacement Specialists, Testosterone & Weight Loss Specialists located in Dallas, Frisco, Heath and Southlake, TX | MyFitMed [myfitmed.com]
- 25. A quantitative LC-MS/MS method for insulin-like growth factor 1 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. waters.com [waters.com]
Potential allergic reactions to Sermorelin acetate in laboratory animals
This guide provides researchers, scientists, and drug development professionals with essential information regarding potential allergic reactions to Sermorelin acetate (B1210297) in laboratory animal studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Sermorelin acetate and what are its reported side effects?
A: this compound is a synthetic (man-made) peptide analogue of the endogenous growth hormone-releasing hormone (GHRH).[1][2] It consists of the first 29 amino acids of human GHRH and works by stimulating the pituitary gland to produce and release growth hormone.[3][4] In clinical applications, it was primarily used to diagnose and treat growth hormone deficiency in children.[1][2]
While specific data on allergic reactions in laboratory animals are not extensively published, human clinical data provide a basis for potential adverse events to monitor. The most common side effect is a local injection site reaction.[1][5] Systemic allergic reactions are considered rare, but possible.[1][5]
Q2: What is the difference between a local injection site reaction and a systemic allergic reaction?
A: A local injection site reaction is confined to the area of administration. Symptoms are typically mild and may include pain, redness, swelling, itching, or irritation.[6][7] These reactions are common with subcutaneous injections and usually resolve on their own.[1][7]
A systemic allergic reaction (hypersensitivity) involves a generalized immune response affecting multiple organ systems.[8] These reactions can range from mild to severe and life-threatening (anaphylaxis).[9] Signs are not confined to the injection site and can include skin rashes (urticaria), respiratory distress, and cardiovascular changes.[8]
Q3: What clinical signs in laboratory animals could indicate a systemic allergic reaction or anaphylaxis?
A: Anaphylaxis is a severe, systemic Type I hypersensitivity reaction.[3] While presentations vary between species, researchers should be vigilant for the following signs in rodents, which typically occur rapidly after administration of the challenge dose:
-
Hypothermia: A significant drop in rectal temperature is a primary quantifiable indicator of systemic anaphylaxis in mouse models.[10][11]
-
Respiratory Distress: Signs may include increased respiratory rate, wheezing, gasping, or labored breathing.[8][12]
-
Behavioral Changes: Animals may exhibit reduced activity, self-isolation, repetitive scratching (especially around the head and ears), piloerection, or periods of motionlessness.[3][10]
-
Cardiovascular Signs: While harder to measure without specific equipment, these can include an increased heart rate and a drop in blood pressure.[10] In severe cases, this can lead to collapse.
-
Cutaneous Signs: Generalized skin reactions like hives or flushing may be visible on exposed skin (ears, paws). Increased vascular permeability is a key feature.[10][12]
Q4: What is immunogenicity and how can it be assessed for a peptide like Sermorelin?
A: Immunogenicity is the ability of a substance, such as a therapeutic peptide, to trigger an immune response in the host, leading to the formation of anti-drug antibodies (ADAs).[13][14] These ADAs can potentially neutralize the drug's effect, alter its pharmacokinetics, or, in some cases, lead to hypersensitivity reactions.[14]
Assessing immunogenicity is a critical part of preclinical safety evaluation.[15] This is typically done using a tiered approach:
-
Screening Assay: An initial test, often a bridging ELISA, to detect the presence of any binding ADAs in serum samples from treated animals.[15]
-
Confirmatory Assay: A follow-up assay to confirm the specificity of the antibodies detected in the screening step.[15]
-
Characterization: Further analysis to determine the properties of the ADAs, such as their titer (concentration) and whether they are neutralizing antibodies (NAbs), which block the drug's function.[15]
Troubleshooting Guide
| Observed Problem/Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Redness, mild swelling, or irritation localized at the subcutaneous injection site. | Local inflammatory response to the injection vehicle, pH, or the peptide itself. | 1. Document: Record the size and severity of the reaction. 2. Monitor: Observe if the reaction resolves within a few hours to days. 3. Rotate Sites: Use different injection sites for subsequent doses. 4. Review Protocol: Ensure the formulation buffer is at a physiological pH and is non-irritating. Consider including a vehicle-only control group to isolate the cause. |
| Animal exhibits sudden lethargy, scratching, and/or respiratory distress within 30 minutes of dosing. | Potential acute systemic hypersensitivity (anaphylactic) reaction. | 1. IMMEDIATE ACTION: If signs are severe, follow institutional guidelines for veterinary intervention. 2. Monitor Vitals: If possible and safe, measure rectal temperature to check for hypothermia.[11] 3. Document: Record all clinical signs, their time of onset, and duration. 4. Sample Collection: If the protocol allows and the animal recovers or is euthanized, collect a terminal blood sample to analyze for specific IgE and histamine (B1213489) levels. 5. Review Study Design: This may indicate pre-sensitization. The experimental protocol may need to be adjusted or a different animal strain considered. |
| Reduced efficacy of this compound is observed in long-term studies. | Development of neutralizing anti-drug antibodies (ADAs). | 1. Collect Samples: Collect serum samples from affected animals and untreated controls. 2. Perform ADA Assay: Use an ELISA-based method to screen for the presence of Sermorelin-specific antibodies (see Protocol 3). 3. Confirm & Characterize: If the screen is positive, confirm specificity and test for neutralizing activity. The presence of high-titer neutralizing ADAs is a likely cause of reduced efficacy.[14] |
Quantitative Data Summary
Table 1: Key Quantitative Endpoints in Preclinical Hypersensitivity Models
| Parameter | Model | Typical Measurement | Significance |
|---|---|---|---|
| Rectal Temperature | Active Systemic Anaphylaxis | Degrees Celsius (°C) Drop | A drop of >2°C is a key indicator of a systemic reaction in mice.[10] |
| Vascular Permeability | Passive Cutaneous Anaphylaxis | OD at 620 nm (Evans Blue) | Measures dye leakage into tissue, quantifying the intensity of the local allergic reaction.[16] |
| Serum IgE Levels | Sensitization Models | ng/mL or µg/mL | Indicates the level of sensitization to the specific antigen (Sermorelin).[3][17] |
| Serum Histamine | Systemic Anaphylaxis | ng/mL | Measures mast cell degranulation, a key event in acute allergic reactions.[18] |
| Anaphylaxis Score | Systemic Anaphylaxis | Clinical Score (e.g., 0-5) | Semi-quantitative assessment of clinical signs' severity.[3] |
Table 2: Treatment-Related Adverse Events for Sermorelin (Human Clinical Data) Note: This data is from human trials and serves only as a reference for potential reactions.
| Adverse Event | Approximate Frequency | Classification |
|---|---|---|
| Injection Site Reaction (pain, swelling, redness) | ~1 in 6 patients | Local Reaction |
| Headache, Flushing, Dizziness | < 1% | Systemic Side Effect |
| Urticaria (Hives) | < 1% | Systemic Allergic Reaction |
| Difficulty Swallowing (Dysphagia) | < 1% | Systemic Side Effect / Potential Allergic Reaction |
Source: Based on data from human clinical trials.[1]
Experimental Protocols & Visualizations
IgE-Mediated (Type I) Hypersensitivity Pathway
Allergic reactions to peptides are often Type I hypersensitivity reactions, mediated by Immunoglobulin E (IgE). The process begins with a sensitization phase upon first exposure, followed by an effector phase upon subsequent exposures that triggers clinical symptoms.
Protocol 1: Active Systemic Anaphylaxis (ASA) Model
This model assesses the potential of a substance to induce systemic anaphylaxis after a sensitization period. It mimics the process in humans where an initial exposure sensitizes the immune system.[3][10]
Objective: To determine if this compound can cause a systemic anaphylactic response in a sensitized animal model (e.g., BALB/c mice).
Methodology:
-
Sensitization Phase:
-
On Day 0 and Day 14, administer this compound (e.g., 10-100 µg) via intraperitoneal (IP) injection.
-
The peptide should be emulsified with an adjuvant, such as Aluminum Hydroxide (Alum), to enhance the immune response.
-
Include a control group receiving only the adjuvant and vehicle.
-
-
Challenge Phase:
-
On Day 28, measure the baseline rectal temperature of all animals.
-
Administer a challenge dose of this compound (e.g., 100-500 µg) without adjuvant via intravenous (IV) injection.
-
-
Monitoring & Endpoints:
-
Immediately after the challenge, monitor animals continuously for clinical signs of anaphylaxis (see FAQ 3).
-
Measure rectal temperature every 10-15 minutes for at least 90 minutes. A drop of ≥2°C is considered a positive reaction.[10]
-
At the end of the observation period (or if severe distress is noted), collect terminal blood samples via cardiac puncture for analysis of serum histamine and Sermorelin-specific IgE.
-
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is used to detect the presence of antigen-specific IgE and its ability to trigger a local allergic reaction, characterized by increased vascular permeability.[16][19]
Objective: To assess the ability of Sermorelin-specific IgE to mediate a local anaphylactic reaction in naive animals.
Methodology:
-
Passive Sensitization:
-
Obtain serum containing Sermorelin-specific IgE from animals sensitized in the ASA model (Protocol 1) or use a specific monoclonal anti-Sermorelin IgE if available.
-
Inject a small volume (e.g., 20-50 µL) of the IgE-containing serum intradermally into one ear of naive recipient mice. Inject control serum or vehicle into the contralateral ear.
-
-
Latent Period:
-
Wait for 24-48 hours to allow the exogenous IgE to bind to FcεRI receptors on tissue mast cells.[10]
-
-
Antigen Challenge & Visualization:
-
Endpoint Measurement:
-
After 30-60 minutes, euthanize the animals and excise the ears.
-
The intensity of the allergic reaction is proportional to the amount of blue dye that has extravasated into the ear tissue.
-
Quantify the dye by extracting it from the tissue using formamide (B127407) and measuring the absorbance with a spectrophotometer (e.g., at 620 nm).[16]
-
Protocol 3: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol outlines a standard bridging ELISA for screening serum samples for antibodies against this compound.[13][21]
Objective: To detect the presence of Sermorelin-specific antibodies in the serum of treated animals.
Methodology:
-
Reagent Preparation:
-
Conjugate this compound to Biotin (for capture) and a detection label like Horseradish Peroxidase (HRP) or a fluorescent tag (for detection).
-
-
Plate Coating:
-
Coat a high-binding 96-well microplate (e.g., streptavidin-coated plate) with Biotin-Sermorelin. Incubate and then wash to remove unbound peptide.[13]
-
-
Blocking:
-
Add a blocking buffer (e.g., 5% BSA in PBST) to each well to prevent non-specific binding. Incubate and wash.[21]
-
-
Sample Incubation:
-
Add diluted serum samples (and positive/negative controls) to the wells. If ADAs are present, they will "bridge" the Biotin-Sermorelin on the plate. Incubate and wash.
-
-
Detection:
-
Add HRP-Sermorelin to the wells. This will bind to another site on the bridged ADA. Incubate and wash thoroughly.
-
-
Substrate & Reading:
-
Add an HRP substrate (e.g., TMB). The enzyme converts the substrate to a colored product.
-
Stop the reaction and read the absorbance on a plate reader. The signal intensity is proportional to the amount of ADA present.
-
References
- 1. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Sermorelin (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. biocytogen.com [biocytogen.com]
- 4. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthgains.com [healthgains.com]
- 6. conciergemdla.com [conciergemdla.com]
- 7. swolverine.com [swolverine.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Anaphylaxis in laboratory workers because of rodent handling: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Immunogenicity of Therapeutic Proteins: The Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-drug antibody (ADA) assay | Immunogenicity | CRO services [oncodesign-services.com]
- 16. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Experimental Evaluation of the Hypersensitivity Reactions of a New Glycopeptide Antibiotic Flavancin in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Managing injection site reactions from Sermorelin acetate
Technical Support Center: Sermorelin Acetate (B1210297)
This guide provides researchers, scientists, and drug development professionals with essential information for managing injection site reactions (ISRs) associated with the subcutaneous administration of Sermorelin acetate.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
Q1: What are the most common injection site reactions observed with this compound?
A1: The most frequently reported local injection site reactions are characterized by pain, swelling, redness, and itching at the site of injection.[1][2][3][4] These reactions are typically mild, temporary, and tend to resolve without intervention.[3][5] As users become more proficient with the injection technique, the frequency and severity of these reactions may decrease.[2]
Q2: What is the incidence of these reactions?
A2: Local injection reactions are the most common treatment-related adverse event, occurring in approximately 1 in 6 patients.[1] In clinical trials involving 350 patients, only three individuals discontinued (B1498344) therapy due to such reactions, indicating that they are generally manageable.[1]
Q3: What are the underlying causes of injection site reactions to peptide injections like Sermorelin?
A3: These reactions are typically not true allergic reactions but rather localized immune responses.[6] The primary causes include:
-
Mast Cell Activation: The injection can trigger mast cells in the skin to release histamine (B1213489) and other inflammatory mediators, leading to redness, swelling, and itching.[6][7] This is often considered a pseudo-allergic reaction.[6]
-
Injection Trauma: The physical puncture of the needle and the introduction of fluid into the subcutaneous tissue can cause minor trauma and irritation.[6]
-
Solution Characteristics: Factors such as the pH, concentration, and temperature of the reconstituted solution can influence the likelihood and severity of a reaction.[6][8] Injecting a cold solution directly from the refrigerator may cause more discomfort.[6][9]
Q4: What immediate steps can be taken to mitigate a mild to moderate injection site reaction?
A4: For mild reactions like localized redness or itching, several at-home management techniques can be effective:
-
Cold Compress: Applying a cold compress or ice pack to the area shortly after the injection can help reduce swelling, pain, and itching.[6][9][10]
-
Topical Agents: Over-the-counter topical antihistamine or anti-itch creams may be applied to soothe the area.[9]
-
Oral Antihistamines: For more pronounced itching, over-the-counter oral antihistamines can be beneficial.[9][10]
-
Avoid Irritation: Do not rub or massage the injection site, as this can worsen the irritation.[6]
Q5: What are the best practices for preparation and administration to prevent or minimize ISRs?
A5: Proper technique is crucial for minimizing the risk of ISRs.[5] Key preventative measures include:
-
Site Rotation: Periodically rotate subcutaneous injection sites.[1][5] Common sites include the abdomen, thigh, and upper arm.[2] Consistent rotation prevents repeated irritation in one area.[6]
-
Proper Reconstitution: When reconstituting the lyophilized powder, inject the diluent (e.g., Bacteriostatic Water) slowly against the glass vial wall.[11][12] Swirl the vial gently; do not shake vigorously, as this can degrade the peptide.[11][12]
-
Aseptic Technique: Always wipe the vial stopper with an antiseptic solution before puncturing and ensure the injection site is clean to prevent infection.[1][13]
-
Solution Temperature: Allow the refrigerated solution to sit at room temperature for 15-30 minutes before injection.[6][8][9] A solution closer to body temperature is less likely to cause stinging or irritation.[8]
-
Slow Injection: Administer the injection slowly and steadily to reduce tissue trauma.[6]
Q6: When should a researcher be concerned about an injection site reaction?
A6: While most reactions are mild, researchers should monitor for signs of a more severe reaction.[14] Seek immediate medical attention if the subject experiences systemic symptoms such as hives, rash, difficulty breathing, swelling of the face, lips, or tongue, or tightness in the chest.[1][3][15] Additionally, if a local reaction shows signs of infection (e.g., increasing warmth, pus, severe pain) or if it worsens significantly or does not resolve within a few days, it should be evaluated by a healthcare professional.[9][14][15]
Data Presentation: Incidence of Sermorelin-Associated ISRs
The following table summarizes quantitative data on the occurrence of injection site reactions associated with this compound from clinical trials.
| Metric | Finding | Source Citation |
| Incidence of Common ISRs | Occurs in approximately 1 in 6 patients | [1] |
| Discontinuation Rate due to ISRs | 3 out of 350 patients (0.86%) | [1] |
| Commonly Reported Symptoms | Pain, Swelling, Redness | [1] |
Experimental Protocols
Protocol: Assessment of Local Tolerance to Subcutaneous this compound
This protocol provides a representative methodology for evaluating local injection site reactions in a preclinical research setting, adapted from general principles of local tolerance testing.
1. Objective: To macroscopically and microscopically evaluate the local tolerance of this compound following subcutaneous administration in a relevant animal model (e.g., rabbit or rat).
2. Materials:
-
This compound (lyophilized powder)
-
Sterile diluent (e.g., Bacteriostatic Water for Injection, USP)
-
Vehicle control (diluent only)
-
Positive control (e.g., known mild irritant)
-
Sterile, single-use syringes and needles (e.g., 29-31 gauge)
-
Clippers for hair removal
-
Skin marking pen
-
Calipers for measuring reaction size
-
Scoring system for dermal reactions (e.g., Draize scale)
3. Methodology:
-
Animal Preparation: Acclimatize animals to housing conditions. On the day prior to dosing, carefully clip the fur from the dorsal region to create clear injection sites. Avoid abrading the skin. Mark the designated injection sites with a skin-safe marker.
-
Test Article Preparation: Reconstitute this compound to the desired concentration according to the manufacturer's instructions. Allow the solution to reach room temperature before administration.
-
Administration:
-
Administer a single subcutaneous injection of the this compound solution at the designated site.
-
Administer an equivalent volume of the vehicle control at a contralateral site.
-
Administer the positive control at a third, separate site.
-
Record the time and dose volume for each injection.
-
-
Macroscopic Observation:
-
Observe all injection sites for signs of erythema (redness) and edema (swelling) at predefined time points (e.g., 1, 6, 24, 48, and 72 hours post-injection).
-
Score the severity of erythema and edema using a standardized scoring system (e.g., 0=None, 1=Slight, 2=Well-defined, 3=Moderate, 4=Severe).
-
Use calipers to measure the diameter of any visible reaction in millimeters.
-
-
Histopathological Examination:
-
Excise the skin and underlying tissue at each injection site.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E).
-
A qualified pathologist should microscopically examine the slides for signs of inflammation, necrosis, cellular infiltration, and tissue damage.[16]
4. Data Analysis:
-
Calculate the mean irritation scores for each group (test article, vehicle, positive control) at each time point.
-
Compare the scores of the this compound group to the vehicle control group to determine the level of irritation caused by the compound itself.
-
Correlate macroscopic findings with microscopic histopathological changes.
Visualizations
Signaling Pathway of Localized Injection Reaction
The diagram below illustrates a simplified pathway for a common type of injection site reaction, which is often a pseudo-allergic response mediated by mast cells rather than a true IgE-mediated allergy.
References
- 1. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. tryeden.com [tryeden.com]
- 3. Sermorelin Therapy Benefits, Risks, Uses, Approval, and Side Effects [healthline.com]
- 4. conciergemdla.com [conciergemdla.com]
- 5. elitehealthcenternyc.com [elitehealthcenternyc.com]
- 6. shopify.com [shopify.com]
- 7. Injection site reaction research platform | Genoskin [genoskin.com]
- 8. diversifyrx.com [diversifyrx.com]
- 9. help.myjuniper.com [help.myjuniper.com]
- 10. revolutionhealth.org [revolutionhealth.org]
- 11. defymedical.com [defymedical.com]
- 12. alphamd.org [alphamd.org]
- 13. tryeden.com [tryeden.com]
- 14. agewellatl.net [agewellatl.net]
- 15. vytalityblu.com [vytalityblu.com]
- 16. Injection site reaction - Wikipedia [en.wikipedia.org]
How to mitigate Sermorelin acetate-induced headaches or flushing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sermorelin acetate (B1210297) in their experiments. The information provided is intended to help mitigate common side effects such as headaches and flushing.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of headache and flushing with Sermorelin acetate administration in clinical trials?
A1: Headaches and flushing are recognized as potential side effects of this compound, though they are generally considered to be of low incidence. Clinical trial data indicates that the individual occurrence rates for treatment-related adverse events such as headache and flushing are less than 1%.[1] These side effects are typically mild and transient.[2]
Q2: What is the proposed physiological mechanism behind this compound-induced headaches and flushing?
A2: this compound is an analog of the growth hormone-releasing hormone (GHRH). It functions by binding to GHRH receptors, which are found not only in the pituitary gland but also in various other tissues, including the vascular system.[3][4][5] The binding of this compound to these receptors can lead to:
-
Vasodilation: GHRH and its analogs can have direct effects on blood vessels.[4][5] This can cause a widening of blood vessels (vasodilation), which may lead to a sensation of warmth and redness of the skin, known as flushing. In the cerebral vasculature, this vasodilation can alter blood flow and intracranial pressure, potentially triggering headaches.[6]
-
Hormonal Fluctuations: The primary action of this compound is to stimulate the pituitary gland to release growth hormone (GH).[7] The resulting changes in hormone levels can influence blood pressure and fluid balance, which may also contribute to the development of headaches.[6]
Troubleshooting Guides
Issue: User is experiencing headaches following this compound administration.
This guide provides a systematic approach to mitigate this compound-induced headaches in an experimental setting.
Table 1: Quantitative Data on this compound Side Effects
| Adverse Event | Incidence Rate | Onset and Duration |
| Headache | < 1%[1] | Typically transient, occurring shortly after administration and resolving as the body adapts. |
| Flushing | < 1%[1] | Often occurs soon after injection and is usually short-lived. |
Experimental Protocol: Dose Titration to Mitigate Headaches
-
Objective: To determine the optimal dose of this compound that minimizes the incidence and severity of headaches while maintaining the desired biological activity.
-
Materials:
-
This compound (lyophilized powder)
-
Bacteriostatic water for injection
-
Sterile vials
-
Syringes and needles for reconstitution and administration
-
Animal models (specify species, strain, age, and weight)
-
Headache assessment tools (e.g., behavioral observation scale for pain in animals)
-
-
Methodology:
-
Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder with bacteriostatic water. Gently swirl the vial to dissolve the powder; do not shake.
-
Dose Preparation: Prepare serial dilutions of the this compound stock solution to create a range of doses for administration.
-
Acclimatization: Allow animal subjects to acclimate to the laboratory environment for a specified period before the experiment begins.
-
Baseline Assessment: Before administering this compound, perform a baseline assessment of headache-related behaviors in the animal models.
-
Dose Administration:
-
Begin with the lowest dose in the prepared range.
-
Administer this compound via subcutaneous injection.
-
Administer the injection at the same time each day, preferably before the subject's rest period to mimic the natural pulsatile release of growth hormone.
-
-
Post-administration Monitoring:
-
Observe the subjects for any signs of headache-related behavior at regular intervals post-injection.
-
Record the incidence, severity, and duration of any observed symptoms.
-
-
Dose Escalation: If no adverse effects are observed after a predetermined period, gradually increase the dose in subsequent experimental groups.
-
Data Analysis: Analyze the collected data to identify a dose-response relationship between this compound administration and the incidence of headaches. Determine the maximum tolerated dose that does not induce significant headache-related behaviors.
-
Logical Troubleshooting Workflow for Headaches
Caption: Troubleshooting workflow for this compound-induced headaches.
Issue: User is observing flushing following this compound administration.
This guide provides a systematic approach to mitigate this compound-induced flushing in an experimental setting.
Experimental Protocol: Investigating the Effect of Administration Rate on Flushing
-
Objective: To determine if the rate of subcutaneous injection of this compound affects the incidence and severity of flushing.
-
Materials:
-
This compound solution (prepared as per the previous protocol)
-
Syringe pump for controlled administration
-
Animal models
-
Visual assessment scale for flushing (e.g., scoring of skin redness)
-
(Optional) Laser Doppler flowmetry to measure cutaneous blood flow.
-
-
Methodology:
-
Subject Preparation: Prepare animal subjects as per standard laboratory protocols.
-
Group Allocation: Divide subjects into different groups, with each group receiving the this compound injection at a different administration rate (e.g., bolus injection, slow infusion over 1 minute, slow infusion over 5 minutes).
-
Administration: Administer a standardized dose of this compound subcutaneously using a syringe pump to ensure accurate and consistent delivery rates for the infusion groups.
-
Monitoring:
-
Visually assess the subjects for signs of flushing at the injection site and other observable areas at regular intervals post-injection.
-
If available, use laser Doppler flowmetry to obtain quantitative measurements of changes in skin blood flow.
-
-
Data Analysis: Compare the incidence and severity of flushing and the changes in cutaneous blood flow across the different administration rate groups.
-
Signaling Pathway: this compound Action
Caption: Proposed signaling pathway for this compound leading to therapeutic effects and potential side effects.
References
- 1. Expression of ghrelin and its receptor in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of GHRH and its analogues on the Vascular System | springermedicine.com [springermedicine.com]
- 6. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 7. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Sermorelin Acetate vs. CJC-1295
For researchers and professionals in drug development, the choice between Sermorelin acetate (B1210297) and CJC-1295 is a critical decision in studies involving the growth hormone (GH) axis. Both are synthetic analogues of growth hormone-releasing hormone (GHRH), but their distinct pharmacokinetic and pharmacodynamic profiles dictate their suitability for different research applications.
Sermorelin acetate is a 29-amino acid polypeptide that represents the N-terminal fragment of the naturally occurring human GHRH.[1][2] It is considered the shortest fully functional fragment of GHRH.[2] In contrast, CJC-1295 is a modified GHRH analogue, also composed of 29 amino acids, which has been engineered for a longer half-life.[3][4][5] This guide provides a comprehensive comparison of these two peptides, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Molecular and Pharmacokinetic Profile
The primary difference between this compound and CJC-1295 lies in their molecular stability and resulting half-life. Sermorelin has a very short half-life, typically around 10-20 minutes.[6] CJC-1295, particularly the version with Drug Affinity Complex (DAC), has a significantly extended half-life of up to 6-8 days.[7][8] This is achieved through modifications that make it resistant to degradation and allow it to bind to albumin in the bloodstream.[3][8] A version of CJC-1295 without DAC also exists, which has a shorter half-life of about 30 minutes to 2 hours.[8]
| Parameter | This compound | CJC-1295 (with DAC) | CJC-1295 (without DAC) |
| Molecular Formula | C149H246N44O42S[9] | C165H269N47O46[10] | Not explicitly found |
| Molecular Weight | ~3358 g/mol [11] | ~3647 g/mol [10] | Not explicitly found |
| Half-life | ~10-20 minutes[6] | ~6-8 days[7][8] | ~30 minutes - 2 hours[8] |
| Binding Affinity (GHRH-R) | High | High (preserved despite modifications)[12] | High |
Mechanism of Action and Effects on Growth Hormone Secretion
Both this compound and CJC-1295 act as agonists at the GHRH receptor (GHRH-R) in the anterior pituitary gland.[2][5] Binding to this receptor initiates a signaling cascade that stimulates the synthesis and release of endogenous growth hormone.[13]
A key distinction in their mechanism is the pattern of GH release they induce. Sermorelin's short half-life results in a pulsatile release of GH, closely mimicking the natural physiological pattern.[3] This pulsatile secretion is believed to be important for many of the physiological effects of GH.[14]
CJC-1295, especially with the DAC component, leads to a more sustained elevation of GH and insulin-like growth factor-1 (IGF-1) levels.[3][15] While this can be advantageous for studies requiring prolonged exposure to elevated GH, it deviates from the natural pulsatile rhythm.[3]
Signaling Pathway
The binding of both Sermorelin and CJC-1295 to the GHRH receptor, a G-protein coupled receptor, primarily activates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates transcription factors such as CREB (cAMP response element-binding protein), leading to increased transcription of the GH gene and ultimately, GH secretion. Other secondary signaling pathways, such as the phospholipase C (PLC) pathway, may also be activated.[16]
Experimental Protocols
Radioligand Binding Assay for GHRH Receptor
A common method to determine the binding affinity of peptides like Sermorelin and CJC-1295 to the GHRH receptor is a competitive radioligand binding assay.[17][18]
Objective: To determine the inhibitory constant (Ki) of the test peptide.
Materials:
-
Cell membranes expressing the GHRH receptor.
-
Radiolabeled GHRH (e.g., [125I]-GHRH).
-
Test peptides (Sermorelin, CJC-1295) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled GHRH with the GHRH receptor-expressing membranes in the presence of increasing concentrations of the unlabeled test peptide.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Half-Life Determination
The in vivo half-life of these peptides can be determined through pharmacokinetic studies in animal models.[19]
Objective: To determine the elimination half-life of the test peptide.
Materials:
-
Test animals (e.g., rats, mice).
-
Test peptides (Sermorelin, CJC-1295).
-
Analytical method for peptide quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Administer a single dose of the test peptide to the animals via the desired route (e.g., intravenous, subcutaneous).
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the peptide in the plasma samples using a validated analytical method.
-
Plot the plasma concentration of the peptide versus time.
-
Determine the pharmacokinetic parameters, including the elimination half-life (t½), from the concentration-time curve using appropriate software.
Experimental Workflow
A typical research workflow to compare Sermorelin and CJC-1295 would involve a series of in vitro and in vivo experiments.
Conclusion
The choice between this compound and CJC-1295 for research applications is contingent on the specific experimental goals. Sermorelin, with its short half-life and pulsatile GH release, is an excellent tool for studies aiming to mimic natural physiological processes.[3][4] It is particularly useful for investigating the effects of intermittent GH stimulation.
CJC-1295, especially the DAC version, offers the advantage of prolonged action and sustained elevation of GH and IGF-1 levels.[3][15] This makes it suitable for research where continuous GH stimulation is desired, such as studies on long-term metabolic effects or therapeutic applications requiring less frequent administration. Researchers should carefully consider these differences in their experimental design to ensure the selection of the most appropriate GHRH analogue for their scientific inquiry.
References
- 1. monitor.co.ug [monitor.co.ug]
- 2. Sermorelin - Wikipedia [en.wikipedia.org]
- 3. livvnatural.com [livvnatural.com]
- 4. bc9.co [bc9.co]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. CJC-1295 vs. Sermorelin: Which Peptide is Best [thinworks.com]
- 7. livvnatural.com [livvnatural.com]
- 8. bc9.co [bc9.co]
- 9. medkoo.com [medkoo.com]
- 10. CJC-1295 - Wikipedia [en.wikipedia.org]
- 11. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. deltapeptides.com [deltapeptides.com]
- 13. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ipamorelin vs. Tesamorelin vs. Sermorelin vs. CJC-1295: What’s The Difference? — Voafit [voafit.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of the Half-life of Sermorelin Acetate and Tesamorelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic half-life of two prominent growth hormone-releasing hormone (GHRH) analogues: Sermorelin acetate (B1210297) and Tesamorelin. The following sections detail their respective half-lives, the experimental methodologies used for these determinations, and the underlying signaling pathways that govern their biological activity.
Quantitative Data Summary
The half-life of a peptide therapeutic is a critical parameter influencing its dosing frequency and clinical efficacy. The table below summarizes the reported half-life values for Sermorelin acetate and Tesamorelin, determined through clinical pharmacokinetic studies.
| Peptide | Half-life | Subject Population | Administration Route |
| This compound | ~11-12 minutes[1] | Healthy Adult Volunteers | Subcutaneous / Intravenous |
| Tesamorelin | 26-38 minutes[2] | Healthy Adults & HIV-infected Patients | Subcutaneous |
Comparative Analysis
This compound, a 29-amino acid synthetic peptide corresponding to the N-terminal segment of human GHRH, exhibits a notably short half-life of approximately 11 to 12 minutes following subcutaneous or intravenous administration[1]. This rapid clearance necessitates more frequent administration to maintain elevated levels of growth hormone.
In contrast, Tesamorelin, a synthetic analogue of GHRH containing the full 44-amino acid sequence with a trans-3-hexenoic acid group at the N-terminus, demonstrates a significantly longer half-life, ranging from 26 to 38 minutes after subcutaneous injection[2][3]. This extended duration of action is attributed to the modification at the N-terminus, which confers resistance to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV)[3]. The longer half-life of Tesamorelin allows for less frequent dosing compared to Sermorelin.
Experimental Protocols
The determination of the half-life of these peptides involves pharmacokinetic studies in human subjects. Below are representative protocols for both in vivo pharmacokinetic analysis and in vitro serum stability assays.
In Vivo Pharmacokinetic Study Protocol (General Methodology)
A pivotal method for determining the half-life of peptides like Sermorelin and Tesamorelin is through clinical pharmacokinetic studies. While specific parameters vary between trials, the general methodology is as follows:
-
Subject Recruitment: Healthy adult volunteers or specific patient populations (e.g., HIV-infected patients for Tesamorelin) are recruited for the study[1][2].
-
Drug Administration: A single dose of the peptide (e.g., 1 or 2 mg of Tesamorelin or a specified dose of Sermorelin) is administered subcutaneously[1][2].
-
Blood Sampling: Blood samples are collected into tubes containing anticoagulants (e.g., EDTA) at multiple time points pre- and post-administration. A typical sampling schedule might include baseline (0 minutes), and then at 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes after injection to capture the absorption, distribution, and elimination phases.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method (LC-MS/MS): The concentration of the peptide in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma, followed by chromatographic separation and mass spectrometric detection of the specific peptide[4][5].
-
Pharmacokinetic Analysis: The plasma concentration-time data are then used to calculate pharmacokinetic parameters, including the elimination half-life (t½), using non-compartmental or compartmental analysis software (e.g., NONMEM®)[2].
In Vitro Serum Stability Assay Protocol
This assay provides a controlled environment to assess the susceptibility of a peptide to degradation by serum proteases.
-
Peptide Solution Preparation: A stock solution of the test peptide (Sermorelin or Tesamorelin) is prepared in a suitable buffer.
-
Incubation with Human Serum: The peptide stock solution is diluted into fresh human serum to a final concentration (e.g., 10 µg/mL) and incubated at 37°C in a shaking water bath[4].
-
Time-Point Sampling: Aliquots of the serum-peptide mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes)[4].
-
Reaction Termination and Protein Precipitation: The enzymatic degradation is stopped at each time point by adding a protein precipitating agent, such as acetonitrile (B52724) or trichloroacetic acid. The samples are then centrifuged to pellet the precipitated serum proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining intact peptide, is analyzed by a validated LC-MS/MS method to determine the peptide concentration.
-
Half-life Calculation: The percentage of the intact peptide remaining at each time point is plotted against time, and the data are fitted to a first-order decay model to calculate the in vitro half-life.
Mandatory Visualizations
Signaling Pathway
Both Sermorelin and Tesamorelin exert their biological effects by binding to the GHRH receptor on somatotroph cells in the anterior pituitary gland. This interaction initiates a downstream signaling cascade that ultimately leads to the synthesis and release of growth hormone (GH).
Caption: GHRH Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for determining the pharmacokinetic profile of a peptide therapeutic like Sermorelin or Tesamorelin.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- 1. This compound (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Population pharmacokinetic analysis of tesamorelin in HIV-infected patients and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tesamorelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Qualitative identification of growth hormone-releasing hormones in human plasma by means of immunoaffinity purification and LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Sermorelin Acetate and GHRP-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent growth hormone (GH) secretagogues: Sermorelin acetate (B1210297) and Growth Hormone-Releasing Peptide-2 (GHRP-2). The information presented herein is intended for a scientific audience and is supported by available experimental data to aid in research and development decisions.
Introduction
Sermorelin acetate is a synthetic analogue of the naturally occurring growth hormone-releasing hormone (GHRH).[1] It is a 29-amino acid polypeptide that corresponds to the amino-terminal segment of human GHRH.[2] GHRP-2, in contrast, is a synthetic hexapeptide that acts as a ghrelin mimetic, stimulating GH release through a different pathway than GHRH.[3][4] Both compounds are utilized in research to investigate the mechanisms of GH secretion and its physiological effects.
Mechanism of Action
The fundamental difference in the efficacy of this compound and GHRP-2 lies in their distinct mechanisms of action at the pituitary and hypothalamic levels.
-
This compound: As a GHRH analogue, Sermorelin binds to the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland. This interaction initiates a signaling cascade that stimulates the synthesis and pulsatile release of endogenous growth hormone.[1][5]
-
GHRP-2: This peptide acts as an agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a).[3][4] Activation of this receptor in the pituitary and hypothalamus leads to a potent release of GH. GHRP-2's mechanism also involves the suppression of somatostatin, a hormone that inhibits GH release.
Their synergistic action is noteworthy; when administered together, they stimulate the pituitary gland through two different pathways, resulting in a significantly amplified and more sustained release of growth hormone compared to the administration of either peptide alone.[3][6]
Signaling Pathways
The signaling cascades initiated by Sermorelin and GHRP-2 are depicted below.
References
- 1. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding GHRP-2 and Sermorelin: The Dynamic Duo for Growth Hormone Optimization - Chicagoland Men's Health [chicagolandmenshealth.com]
- 4. swolverine.com [swolverine.com]
- 5. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 6. sa1s3.patientpop.com [sa1s3.patientpop.com]
Validating the Bioactivity of a New Batch of Sermorelin Acetate: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of a new batch of Sermorelin acetate (B1210297). It offers a comparative analysis with established standards and alternative Growth Hormone-Releasing Hormone (GHRH) analogs, supported by detailed experimental protocols and data presentation.
Introduction to Sermorelin Acetate
This compound is a synthetic peptide analog of the endogenous Growth Hormone-Releasing Hormone (GHRH).[1][2] It consists of the first 29 amino acids of human GHRH, which is the shortest fully functional fragment.[1][3] Its primary mechanism of action involves stimulating the anterior pituitary gland to produce and secrete growth hormone (GH) in a pulsatile manner, mimicking the natural physiological process.[4][5][6] This action preserves the body's natural feedback loops, reducing the risks associated with direct administration of human growth hormone (HGH).[5][7] Validating the bioactivity of each new batch of this compound is critical to ensure its potency and efficacy for both research and potential therapeutic applications.
Alternatives to this compound
Several other synthetic GHRH analogs are used in research, each with distinct characteristics. Understanding these alternatives provides a basis for comparative bioactivity studies.
-
CJC-1295: A long-acting GHRH analog with a significantly extended half-life due to its modification with Drug Affinity Complex (DAC) technology. This results in a more sustained elevation of GH and IGF-1 levels compared to the pulsatile release induced by Sermorelin.
-
Tesamorelin: Another GHRH analog, primarily investigated for its effects on reducing visceral adipose tissue.[6] Like Sermorelin, it stimulates the pituitary to release GH.[6]
-
Ipamorelin: While not a GHRH analog, Ipamorelin is a growth hormone secretagogue that acts on the ghrelin receptor.[6] It is often used in conjunction with GHRH analogs to produce a synergistic effect on GH release.[4]
This compound Signaling Pathway
This compound initiates its biological effect by binding to the GHRH receptor on somatotroph cells in the anterior pituitary. This binding activates a G-protein-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the transcription of the GH gene and the synthesis and release of Growth Hormone.
Experimental Protocols for Bioactivity Validation
The following protocols describe key in vitro and in vivo assays to quantify and compare the bioactivity of a new batch of this compound.
This assay quantifies the increase in intracellular cAMP in response to GHRH receptor activation, providing a direct measure of the initial step in the signaling cascade.
Experimental Protocol:
-
Cell Culture: Culture a stable cell line expressing the human GHRH receptor (e.g., HEK293-GHRHR) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Cell Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of the new batch of this compound, a reference standard, and an alternative (e.g., CJC-1295) in assay buffer.
-
Cell Treatment: Add the prepared compounds to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and determine the EC50 values.
This assay measures the amount of growth hormone secreted from primary pituitary cells following stimulation, providing a more direct physiological readout of bioactivity.
Experimental Protocol:
-
Primary Cell Isolation: Isolate anterior pituitary cells from rats and culture them in a 24-well plate.
-
Cell Starvation: After a 48-72 hour culture period, wash the cells with serum-free medium and incubate for 1-2 hours.
-
Compound Treatment: Treat the cells with various concentrations of the new Sermorelin batch, the reference standard, and alternatives for 4 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
GH Quantification: Measure the concentration of GH in the collected supernatants using a species-specific GH ELISA kit.
-
Data Analysis: Construct dose-response curves by plotting the GH concentration against the logarithm of the compound concentration to determine EC50 values.
This in vivo study assesses the systemic effect of Sermorelin on GH and its downstream mediator, IGF-1, in a living organism.
Experimental Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Administration: Administer a single subcutaneous injection of the new Sermorelin batch, the reference standard, or an alternative at a predetermined dose. Include a vehicle control group.
-
Blood Collection: Collect blood samples via tail vein or other appropriate methods at baseline (0 min) and at several time points post-injection (e.g., 15, 30, 60, 120 minutes) to capture the GH peak. A later time point (e.g., 24 hours) can be included for IGF-1 measurement.
-
Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.
-
Hormone Measurement: Quantify serum GH and IGF-1 concentrations using specific ELISA kits.
-
Data Analysis: Analyze the data to determine the peak GH concentration (Cmax), time to peak concentration (Tmax), and the overall GH and IGF-1 response over time.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the bioactivity assays.
Table 1: In Vitro Bioactivity Comparison
| Compound | cAMP Accumulation EC50 (nM) | GH Release EC50 (nM) |
| Sermorelin (Reference Standard) | 0.5 | 1.2 |
| Sermorelin (New Batch) | 0.6 | 1.4 |
| CJC-1295 | 0.8 | 2.0 |
| Vehicle Control | No activity | No activity |
Table 2: In Vivo Bioactivity Comparison in Rats
| Compound (at 100 µg/kg) | Peak Serum GH (ng/mL) at 15 min | Serum IGF-1 (ng/mL) at 24 hr |
| Sermorelin (Reference Standard) | 50 ± 5 | 600 ± 50 |
| Sermorelin (New Batch) | 48 ± 6 | 580 ± 45 |
| CJC-1295 | 35 ± 4 | 850 ± 70 |
| Vehicle Control | 5 ± 1 | 400 ± 30 |
Data are presented as mean ± standard deviation.
Interpretation of Results:
The bioactivity of the new batch of this compound is considered validated if its performance in the in vitro and in vivo assays is comparable to the reference standard, with EC50 values and hormonal responses falling within a predefined acceptable range (e.g., 80-125% of the standard). The data for CJC-1295 serves as a comparative benchmark for a long-acting analog, which is expected to show a potentially lower peak GH but a more sustained increase in IGF-1.
Logical Flow for Bioactivity Validation
The following diagram outlines the decision-making process for validating a new batch of this compound.
References
- 1. Sermorelin - Wikipedia [en.wikipedia.org]
- 2. exploring-peptides.com [exploring-peptides.com]
- 3. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GH Release Patterns: Sermorelin vs. Synthetic HGH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the growth hormone (GH) release patterns induced by Sermorelin, a growth hormone-releasing hormone (GHRH) analogue, and synthetic human growth hormone (HGH), also known as somatropin. The information presented herein is intended to inform research and development by elucidating the distinct pharmacological profiles of these two compounds.
Introduction
Sermorelin and synthetic HGH are both utilized to increase levels of growth hormone in the body, yet they achieve this through fundamentally different mechanisms. Sermorelin, a synthetic peptide containing the first 29 amino acids of endogenous GHRH, stimulates the pituitary gland to produce and release its own GH.[1] This action preserves the natural, pulsatile rhythm of GH secretion.[2][3] In contrast, synthetic HGH therapy involves the direct administration of recombinant human growth hormone, bypassing the body's natural regulatory feedback loops and resulting in a non-pulsatile, sustained elevation of GH levels.[2][3][4] Understanding these differences is critical for the development of therapeutic strategies that aim to replicate physiological hormone dynamics.
Mechanism of Action and Signaling Pathways
Sermorelin: A Physiological Stimulus
Sermorelin acts as an analogue of GHRH, binding to and activating the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland. This binding initiates a signaling cascade predominantly mediated by the Gs alpha subunit of the associated G-protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of the GH gene, leading to the synthesis and subsequent pulsatile release of endogenous growth hormone. This process is subject to the body's natural negative feedback mechanisms, primarily through somatostatin, which inhibits GH release.[3] This ensures a regulated and rhythmic pattern of GH secretion.[3]
References
- 1. kentonbruicemd.com [kentonbruicemd.com]
- 2. Comparative pharmacokinetics and pharmacodynamics of a PEGylated recombinant human growth hormone and daily recombinant human growth hormone in growth hormone-deficient children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Comparative pharmacokinetics and pharmacodynamics of a PEGylated recombinant human growth hormone and daily recombinant human growth hormone in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sermorelin and Other GHRH Secretagogues
For Researchers, Scientists, and Drug Development Professionals
The regulation of growth hormone (GH) secretion is a complex process orchestrated by the hypothalamus and pituitary gland, pivotal for metabolism, body composition, and cellular repair. Growth hormone-releasing hormone (GHRH) secretagogues are a class of compounds designed to stimulate the endogenous production of GH. This guide provides a comparative analysis of Sermorelin and other prominent GHRH secretagogues, including Tesamorelin, CJC-1295, and the ghrelin mimetic Ipamorelin, with a focus on their mechanisms, efficacy, and experimental validation.
Overview of GHRH Secretagogues
GHRH secretagogues primarily fall into two categories based on their mechanism of action:
-
GHRH Analogs: These synthetic peptides, such as Sermorelin, Tesamorelin, and CJC-1295, are structurally similar to endogenous GHRH. They bind to the GHRH receptor (GHRH-R) on the anterior pituitary's somatotroph cells, stimulating the synthesis and pulsatile release of GH.
-
Ghrelin Mimetics (GHRPs): These compounds, like Ipamorelin, act on the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor. This pathway is distinct from but synergistic with the GHRH-R pathway, also leading to a potent release of GH.
The primary distinction lies in their physiological signaling pathways, which in turn influences their pharmacokinetic profiles, efficacy, and potential side effects.
Comparative Efficacy and Pharmacokinetics
The selection of a GHRH secretagogue in a research or clinical setting is largely dictated by its pharmacokinetic properties and desired therapeutic outcome. Key quantitative data from clinical studies are summarized below.
Table 1: Pharmacokinetic and Efficacy Profile of GHRH Secretagogues
| Peptide | Class | Half-Life | Primary Clinical Endpoint / Efficacy Data | Hormonal Selectivity |
| Sermorelin | GHRH Analog (1-29) | ~10–20 minutes[1] | Increased lean body mass by 1.26 kg in men over 16 weeks[1]. | May cause small, transient rises in prolactin, FSH, and LH[2]. |
| CJC-1295 (No DAC) | GHRH Analog (Mod GRF 1-29) | ~30 minutes[3] | Aims to mimic natural GH pulsatility; often used in synergy with GHRPs. | High for GH; does not significantly raise cortisol or prolactin[1]. |
| CJC-1295 (with DAC) | GHRH Analog + DAC | ~6–8 days[3] | Single injection increased mean plasma GH 2- to 10-fold and IGF-1 1.5- to 3-fold for ≥6 days[4]. | High for GH; does not significantly raise cortisol or prolactin[1]. |
| Tesamorelin | GHRH Analog (1-44) | ~30 minutes[5] | FDA-approved for HIV-associated lipodystrophy. Reduced visceral adipose tissue (VAT) by 15-18% over 26-52 weeks[4][6][7]. | High for GH. |
| Ipamorelin | GHRP (Ghrelin Mimetic) | ~2 hours | Potent, selective GH release. Lacks significant effect on cortisol or prolactin, unlike other GHRPs. | Highest selectivity for GH among GHRPs. |
Signaling Pathways
The distinct mechanisms of GHRH analogs and ghrelin mimetics are rooted in their unique intracellular signaling cascades.
GHRH Receptor (GHRH-R) Signaling
GHRH analogs like Sermorelin, Tesamorelin, and CJC-1295 bind to the GHRH-R, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor, leading to the transcription of the GH gene and subsequent synthesis and release of growth hormone.
Ghrelin Receptor (GHSR-1a) Signaling
Ipamorelin and other GHRPs bind to the GHSR-1a, another GPCR. Its activation leads to a more complex signaling cascade. The receptor couples primarily to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately results in the potent secretion of GH.
Experimental Protocols
The evaluation of GHRH secretagogues relies on rigorously designed clinical trials. Below are representative methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of VAT in HIV-Associated Lipodystrophy (Tesamorelin Phase 3 Trials)
-
Objective: To assess the efficacy of Tesamorelin in reducing visceral adipose tissue (VAT) in HIV-infected patients with central fat accumulation.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial with a 26-week primary intervention phase followed by a 26-week safety extension[4].
-
Participant Population: 806 antiretroviral therapy-treated HIV patients (ages 18-65) with confirmed excess abdominal fat[4].
-
Intervention: Subcutaneous injection of Tesamorelin (2 mg daily) or a visually matched placebo[4].
-
Primary Outcome Measurement: The primary endpoint was the percentage change in VAT from baseline to week 26.
-
Methodology for VAT Quantification:
-
Imaging: A single cross-sectional computed tomography (CT) scan is performed at the L4-L5 intervertebral space at baseline and at the end of the treatment period.
-
Image Analysis: Specialized software is used to quantify the cross-sectional area (in cm²) of adipose tissue. A standard attenuation range for adipose tissue (e.g., -190 to -30 Hounsfield units) is used to identify fat pixels.
-
Segmentation: The intra-abdominal cavity is manually or semi-automatically traced to distinguish VAT from subcutaneous adipose tissue (SAT). The total area of fat pixels within this region is calculated to determine the VAT area.
-
Calculation: The percentage change is calculated as: [(VAT_final - VAT_baseline) / VAT_baseline] * 100.
-
Protocol 2: Assessment of GH Pulsatility and IGF-1 Levels (CJC-1295 Studies)
-
Objective: To examine the pharmacokinetic profile and pharmacodynamic effects of CJC-1295 on GH and IGF-1 secretion in healthy adults.
-
Study Design: Randomized, placebo-controlled, double-blind, ascending dose trial.
-
Participant Population: Healthy adult subjects, ages 21-61 years.
-
Intervention: A single subcutaneous injection of CJC-1295 at various doses (e.g., 30, 60, 90 µg/kg) or placebo[6].
-
Outcome Measurement: GH pulsatility, mean GH and IGF-1 concentrations, and pharmacokinetic parameters.
-
Methodology for GH Pulsatility Assessment:
-
Cannulation: An intravenous cannula is placed for frequent blood sampling.
-
Sampling: Blood samples are collected every 20 minutes over a 12-hour period (typically overnight) before and one week after the intervention[6].
-
Hormone Analysis: Serum is separated, and GH concentrations are measured using a validated immunoassay. IGF-1 levels are also measured at baseline and subsequent time points (e.g., daily for two weeks).
-
Data Analysis: GH concentration profiles are analyzed using deconvolution analysis software to determine secretory burst frequency, amplitude, and basal (trough) secretion levels. Mean GH and IGF-1 concentrations are calculated and compared between treatment and placebo groups.
-
General Experimental Workflow
The logical flow for a typical clinical trial comparing GHRH secretagogues is outlined below.
Conclusion
Sermorelin, CJC-1295, Tesamorelin, and Ipamorelin represent distinct strategies for augmenting endogenous growth hormone secretion.
-
Sermorelin serves as a foundational GHRH analog with a short half-life, promoting natural GH pulses.
-
CJC-1295 offers two variants: one without DAC for mimicking natural pulsatility with a slightly longer duration than Sermorelin, and one with DAC for sustained, long-term elevation of GH and IGF-1 levels, reducing dosing frequency.
-
Tesamorelin is a highly effective, clinically-validated GHRH analog for the specific indication of reducing visceral adipose tissue.
-
Ipamorelin stands out as a highly selective ghrelin mimetic, potently stimulating GH release without significantly impacting other pituitary hormones like cortisol, making it a valuable tool for targeted research.
The choice of agent depends on the desired pharmacokinetic profile, the specific research question or therapeutic goal, and the relative importance of pulsatile versus sustained GH elevation. The synergistic potential of combining a GHRH analog with a ghrelin mimetic also presents a promising avenue for achieving maximal physiological response.
References
- 1. livvnatural.com [livvnatural.com]
- 2. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of tesamorelin (TH9507), a growth hormone-releasing factor analog, in human immunodeficiency virus-infected patients with excess abdominal fat: a pooled analysis of two multicenter, double-blind placebo-controlled phase 3 trials with safety extension data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EACS: Growth-hormone drug reduces abdominal fat – if you keep on taking it | aidsmap [aidsmap.com]
- 5. Effects of tesamorelin, a growth hormone-releasing factor, in HIV-infected patients with abdominal fat accumulation: a randomized placebo-controlled trial with a safety extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corepeptides.com [corepeptides.com]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity of Sermorelin Acetate in Hormone Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Sermorelin acetate (B1210297) in hormone assays, with a focus on assays for Growth Hormone (GH) and Growth Hormone-Releasing Hormone (GHRH). Understanding the potential for cross-reactivity is critical for the accurate interpretation of immunoassay data in preclinical and clinical research. This document outlines the structural basis for potential cross-reactivity, presents available data, and compares Sermorelin with other GHRH analogs.
Introduction to Sermorelin Acetate
This compound is a synthetic peptide that represents the first 29 amino acids of human growth hormone-releasing hormone (GHRH)[1]. As an analog of GHRH, its primary function is to stimulate the pituitary gland to produce and release endogenous growth hormone[2]. Its structural similarity to endogenous GHRH and its fragments is the primary reason for evaluating its potential cross-reactivity in hormone immunoassays.
Cross-Reactivity Data Summary
The potential for a substance to interfere in an immunoassay is largely dependent on its structural similarity to the target analyte and the specificity of the antibodies used in the assay[3][4][5]. Molecules with high structural homology can bind to the assay antibodies, leading to inaccurate measurements[3][4][5].
| Analyte | Assay Type | This compound | Tesamorelin | CJC-1295 | Reference |
| GHRH | ELISA | No significant cross-reactivity or interference observed with GHRH analogues. | Not explicitly stated, but as a GHRH analog, low cross-reactivity is expected in a highly specific assay. | Not explicitly stated, but as a GHRH analog, low cross-reactivity is expected in a highly specific assay. | [6] |
| GH | Immunoassay | Data not available in the provided search results. Due to structural differences, significant cross-reactivity is not expected. | Data not available in the provided search results. As a GHRH analog, significant cross-reactivity is not expected. | Data not available in the provided search results. As a GHRH analog, significant cross-reactivity is not expected. | N/A |
Note: The data on cross-reactivity in GH assays is inferred from the differing structures of GHRH analogs and GH. Specific quantitative data from head-to-head studies was not available in the search results. The GHRH ELISA data is based on a manufacturer's product information and not a peer-reviewed study.
Comparison with GHRH Analog Alternatives
Several synthetic GHRH analogs have been developed with modified structures to improve stability and pharmacokinetic profiles.
-
Tesamorelin: A stabilized analog of GHRH, it has been developed for the treatment of HIV-associated lipodystrophy[7][8][9]. Like Sermorelin, it acts on the GHRH receptor to stimulate GH production[10].
-
CJC-1295: A long-acting GHRH analog, it is designed to have an extended half-life, leading to sustained increases in GH and IGF-1 levels[11][12][13].
While all three compounds are functional GHRH analogs, their potential for cross-reactivity in hormone assays will depend on the specific epitopes recognized by the assay's antibodies. For a GHRH assay, all three are expected to show high reactivity if the antibody targets the common 1-29 sequence. Conversely, in a highly specific GH assay, none of these GHRH analogs should exhibit significant cross-reactivity due to the distinct molecular structures of GHRH and GH.
Experimental Protocols
Below is a detailed methodology for a competitive ELISA, a common format for assessing cross-reactivity of peptide hormones.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of this compound and other GHRH analogs in a growth hormone immunoassay.
Materials:
-
96-well microtiter plates
-
Recombinant human Growth Hormone (rhGH) standard
-
This compound, Tesamorelin, CJC-1295
-
Anti-GH primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a fixed concentration of rhGH standard diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the rhGH standard and the test compounds (Sermorelin, Tesamorelin, CJC-1295). Add a fixed amount of anti-GH primary antibody to each dilution. In separate wells, add the antibody mixed with each concentration of the standard or test compound. Incubate for 2-3 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the rhGH standard.
-
Determine the concentration of the rhGH standard that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizations
Below are diagrams illustrating the GHRH signaling pathway and a typical experimental workflow for assessing cross-reactivity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA Kit for Growth Hormone Releasing Hormone (GHRH) | CEA438Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. Tesamorelin, a human growth hormone releasing factor analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term safety and effects of tesamorelin, a growth hormone-releasing factor analogue, in HIV patients with abdominal fat accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a Growth Hormone-Releasing Hormone Analog on Endogenous GH Pulsatility and Insulin Sensitivity in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the GH/IGF-1 axis by CJC-1295, a long-acting GHRH analog, results in serum protein profile changes in normal adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sermorelin Acetate Potency from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the potency of Sermorelin acetate (B1210297) sourced from various suppliers. Due to the absence of publicly available direct comparative studies, this document outlines the critical quality attributes, experimental protocols for potency determination, and presents a template for data comparison. The methodologies and data presentation formats are designed to aid researchers in making informed decisions when selecting a supplier for their specific research needs.
Key Quality Attributes Influencing Potency
The potency of Sermorelin acetate, a synthetic peptide analogue of growth hormone-releasing hormone (GHRH), is critically dependent on its purity and the presence of impurities. When sourcing this compound, it is imperative to consider the following quality attributes which can vary between suppliers:
-
Purity: The percentage of the desired peptide in the final product. Higher purity generally correlates with higher potency. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC)[1].
-
Peptide-Related Impurities: These can arise during solid-phase peptide synthesis (SPPS) and may include[2][3][4]:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncation sequences: Incompletely synthesized peptides.
-
Insertion sequences: Peptides with additional amino acid residues.
-
Incompletely deprotected sequences: Peptides with residual protecting groups from the synthesis process.
-
Oxidized/Reduced forms: Modifications to amino acid side chains, such as the oxidation of methionine.
-
Diastereomers: Peptides with incorrect stereochemistry at one or more amino acid residues.
-
-
Counterion Content: Sermorelin is supplied as an acetate salt. The amount of acetate can affect the net peptide content and should be quantified[1]. Residual trifluoroacetic acid (TFA) from the purification process should be minimal[1].
-
Water Content: Lyophilized peptides can contain varying amounts of water, which will affect the net peptide mass.
-
Endotoxin (B1171834) Levels: For in vivo studies, low endotoxin levels are crucial to avoid inflammatory responses.
Experimental Protocols for Potency Determination
To quantitatively compare the potency of this compound from different suppliers, a robust in vitro bioassay is essential. The following protocol describes a cell-based assay to measure the biological activity of Sermorelin by quantifying the downstream signaling events upon GHRH receptor activation.
In Vitro Bioassay: cAMP Measurement in GHRH Receptor-Expressing Cells
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GHRH receptor signaling pathway.
1. Cell Culture:
- Use a mammalian cell line stably expressing the human GHRH receptor (e.g., CHO-K1 or HEK293 cells).
- Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed the GHRH receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of a reference standard this compound and the this compound samples from different suppliers (Suppliers A, B, and C).
- Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15 minutes.
- Add the diluted this compound standards and samples to the wells and incubate for 30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
3. Data Analysis:
- Generate a standard curve by plotting the response (e.g., HTRF ratio) against the logarithm of the concentration of the reference standard.
- Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 (half-maximal effective concentration) for the reference standard and each supplier's sample.
- Calculate the relative potency of each supplier's sample compared to the reference standard.
Data Presentation
The quantitative data from the in vitro bioassay should be summarized in a clear and structured table for easy comparison.
| Supplier | Lot Number | Purity (HPLC, %) | EC50 (nM) | Relative Potency (%) |
| Reference Standard | RS-001 | 99.5 | 1.2 | 100 |
| Supplier A | A-202501 | 98.2 | 1.5 | 80 |
| Supplier B | B-202503 | 99.1 | 1.3 | 92 |
| Supplier C | C-202502 | 97.5 | 1.8 | 67 |
This table presents hypothetical data for illustrative purposes.
Visualizations
This compound Signaling Pathway
The biological activity of this compound is initiated by its binding to the Growth Hormone-Releasing Hormone (GHRH) receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary somatotrophs. This binding activates a cascade of intracellular events, primarily through the adenylyl cyclase pathway, leading to the synthesis and release of growth hormone (GH).
Experimental Workflow for Potency Comparison
The following diagram illustrates the logical flow of the experimental process for comparing the potency of this compound from different suppliers.
References
An In-Vivo Comparative Analysis of Sermorelin and Ipamorelin for Growth Hormone Augmentation
For researchers, scientists, and drug development professionals, this guide provides an objective in-vivo comparison of Sermorelin and Ipamorelin, two prominent synthetic peptides known for their ability to stimulate growth hormone (GH) secretion. This document synthesizes available experimental data on their performance, outlines detailed experimental methodologies, and visualizes their distinct mechanisms of action.
Sermorelin, an analog of the growth hormone-releasing hormone (GHRH), and Ipamorelin, a selective ghrelin receptor agonist, both effectively increase GH levels. However, their differing pathways lead to distinct physiological responses in terms of the magnitude, duration, and pulsatility of GH release, as well as their effects on body composition and other endocrine parameters.[1][2][3]
Quantitative Data Summary
While direct head-to-head in-vivo studies with comprehensive, directly comparable quantitative data are limited, this table summarizes available data from various studies to facilitate a comparative understanding. It is important to note that these values are derived from different experimental models and conditions and should be interpreted with caution.
| Parameter | Sermorelin | Ipamorelin | Source |
| Mechanism of Action | GHRH Receptor (GHRH-R) Agonist | Ghrelin/GH Secretagogue Receptor (GHS-R1a) Agonist | [1][2][3] |
| Nature of GH Release | Mimics natural, pulsatile release; extends GH peaks | Induces a sharp, significant, but short-lived GH spike | [1][4] |
| GH Peak Concentration | Modest increase, extends duration of peaks | Can increase plasma GH levels up to 13 times baseline | [3][4] |
| Time to Peak GH | Approximately 30 minutes to a few hours | 5-15 minutes after administration | [1][4] |
| Half-life | ~10-20 minutes | ~2 hours | [2] |
| Effect on IGF-1 Levels | Significant increase with consistent administration | Can increase IGF-1, potentially less predictably than Sermorelin | [5] |
| Effect on Lean Body Mass | Promotes increase in lean body mass | Favors lean body mass, but may also increase general weight | [3][4] |
| Effect on Fat Mass | Promotes fat burning | Can contribute to fat loss | [3][6] |
| Selectivity | May cause small, acute rises in prolactin, FSH, and LH | Highly selective for GH; does not significantly affect cortisol or prolactin | [5] |
| Safety Profile | Generally well-tolerated; mild, transient side effects (e.g., injection site irritation) | Considered to have a very favorable safety profile with minimal side effects | [2][7] |
Signaling Pathways
The distinct mechanisms of action of Sermorelin and Ipamorelin are rooted in their activation of different signaling cascades within the pituitary somatotrophs.
Experimental Protocols
The following outlines a general methodology for a comparative in-vivo study of Sermorelin and Ipamorelin in a rodent model.
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Age and Sex: Young adult males are often selected to minimize hormonal variations.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
2. Peptide Administration:
-
Route: Subcutaneous (SC) injection is the standard route.
-
Preparation: Peptides are reconstituted in bacteriostatic water or sterile saline.
-
Dosage: Dose-response studies are recommended to determine optimal concentrations. Typical dosages in rodents range from 100 to 500 mcg/kg for Sermorelin and 100 to 300 mcg/kg for Ipamorelin.
-
Frequency: Administration can be once or multiple times daily, depending on the study's objectives.
3. Experimental Groups:
-
Control Group: Vehicle (e.g., saline) administration.
-
Sermorelin Group: Administration of Sermorelin at the determined dosage.
-
Ipamorelin Group: Administration of Ipamorelin at the determined dosage.
4. Blood Sampling:
-
Method: Serial blood samples can be collected via tail vein, saphenous vein, or a surgically implanted cannula for pharmacokinetic and pharmacodynamic analysis.
-
Frequency: Sampling frequency should be highest shortly after peptide administration to capture the GH peak, with subsequent samples taken at increasing intervals.
5. Hormone Analysis:
-
GH and IGF-1 Measurement: Plasma or serum concentrations of GH and IGF-1 are typically measured using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
6. Body Composition Analysis:
-
Methodology: In-vivo body composition (lean mass, fat mass) can be assessed using techniques such as Dual-Energy X-ray Absorptiometry (DEXA), Quantitative Magnetic Resonance (QMR), or micro-computed tomography (micro-CT).[8][9][10][11][12] These methods allow for longitudinal monitoring of changes in the same animals over the course of the study.
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vivo comparative study of Sermorelin and Ipamorelin.
Logical Relationships of Mechanisms
The distinct yet complementary mechanisms of Sermorelin and Ipamorelin in stimulating GH release are summarized in the following diagram.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. livvnatural.com [livvnatural.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Comparing Sermorelin with Ipamorelin Peptide [natureworldnews.com]
- 5. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. varmedicine.com [varmedicine.com]
- 7. Ipamorelin vs Sermorelin | Nulevel Wellness Medspa [nulevelwellnessmedspa.com]
- 8. Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Adiposity in Small Rodents using Micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Measurement of body composition of live rats by electromagnetic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
A Researcher's Guide to Assessing Sermorelin Acetate Purity
For researchers in drug development and life sciences, the purity of synthetic peptides like Sermorelin acetate (B1210297) is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Sermorelin acetate, contrasts it with common alternatives, and offers detailed experimental protocols for key analytical techniques.
Understanding this compound and its Alternatives
This compound is a synthetic peptide analog of the endogenous Growth Hormone-Releasing Hormone (GHRH). It consists of the first 29 amino acids of human GHRH and is used in research to study the GHRH-Growth Hormone axis. In the realm of research, several other GHRH analogs and growth hormone secretagogues are utilized, each with distinct mechanisms of action and properties.
Table 1: Comparison of this compound and its Alternatives
| Feature | This compound | Tesamorelin | CJC-1295 | Ipamorelin |
| Mechanism of Action | GHRH Receptor Agonist[1] | GHRH Receptor Agonist[1] | GHRH Receptor Agonist[2] | Ghrelin Receptor Agonist[3] |
| Molecular Structure | 29 amino acid peptide[4] | 44 amino acid peptide with a trans-3-hexenoic acid addition[5] | 29 amino acid peptide, often with Drug Affinity Complex (DAC) for extended half-life[2] | Pentapeptide (5 amino acids)[3] |
| Primary Research Focus | Studying natural GH pulsatility, age-related GH decline[6] | Visceral fat reduction, metabolic studies[5][7] | Sustained GH and IGF-1 elevation[2] | Selective GH release without affecting cortisol or prolactin[3] |
| Typical Purity (by HPLC) | >98.0% | >99.0% | >99.0% | >99.0% |
Assessing Purity: Key Analytical Techniques
The purity of synthetic peptides is typically assessed using a combination of chromatographic and spectrometric techniques. The most critical methods for this compound are High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) for quantifying peptide content.
Table 2: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Method |
| Purity (by HPLC) | ≥98.0% | Reversed-Phase HPLC |
| Single Impurity | ≤1.0% | Reversed-Phase HPLC |
| Identity | Consistent with theoretical mass | Mass Spectrometry (ESI-MS or MALDI-TOF MS) |
| Peptide Content | ≥80.0% | Amino Acid Analysis or N% |
| Water Content | ≤8.0% | Karl Fischer Titration |
| Acetate Content | ≤12.0% | Ion Chromatography (HPIC) |
Common Impurities in Synthetic Peptides
Impurities in synthetic peptides can arise from various stages of the manufacturing process. These can be broadly categorized as:
-
Process-Related Impurities:
-
Deletion Sequences: Missing one or more amino acid residues.
-
Truncation Sequences: Incomplete peptide chains.
-
Incompletely Deprotected Sequences: Residual protecting groups on amino acid side chains.
-
Residual Solvents and Reagents: Such as Trifluoroacetic Acid (TFA) used in purification.
-
-
Degradation-Related Impurities:
-
Oxidation: Particularly of methionine residues.
-
Deamidation: Of asparagine and glutamine residues.
-
Aggregation: Formation of dimers or higher-order aggregates.
-
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate assessment of this compound purity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.[8]
Objective: To separate this compound from its impurities and quantify its purity as a percentage of the total peak area.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for confirming the molecular weight of this compound.[9][10]
Objective: To verify that the primary component of the sample has a molecular weight consistent with that of Sermorelin.
Materials and Equipment:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
This compound sample (from HPLC purity analysis or a separate preparation)
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) in 50:50 acetonitrile:water with 0.1% TFA)[11]
-
Calibration standards (peptides of known molecular weight)
Procedure:
-
Sample Preparation:
-
Mix the this compound solution (approx. 1 pmol/µL) with the matrix solution in a 1:1 ratio.[11]
-
-
Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (co-crystallization).
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using the known peptide standards.
-
Acquire the mass spectrum of the this compound sample in positive ion reflector mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the singly protonated molecular ion [M+H]⁺.
-
Compare the measured monoisotopic mass to the theoretical monoisotopic mass of Sermorelin (C149H246N44O42S, Theoretical Mass = 3357.8 Da).
-
Peptide Content by Amino Acid Analysis (AAA)
This protocol details the determination of the absolute peptide content in a this compound sample.[12][13]
Objective: To quantify the amount of peptide in a lyophilized powder by measuring the constituent amino acids after hydrolysis.
Materials and Equipment:
-
Amino Acid Analyzer or HPLC with a fluorescence or UV detector
-
Hydrolysis tubes
-
Heating block or oven
-
Vacuum centrifuge
-
6 M Hydrochloric acid (HCl)
-
Amino acid standard solution
-
Derivatization reagent (if required by the detection method, e.g., o-phthalaldehyde (B127526) (OPA))
-
This compound sample
Procedure:
-
Hydrolysis:
-
Accurately weigh approximately 1 mg of the this compound sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.
-
-
Sample Preparation:
-
After cooling, open the tube and evaporate the HCl using a vacuum centrifuge.
-
Reconstitute the hydrolyzed amino acid residue in a known volume of an appropriate buffer (e.g., sodium phosphate (B84403) buffer).
-
-
Analysis:
-
If using a pre-column derivatization method, mix the sample with the derivatization reagent according to the manufacturer's protocol.
-
Inject the prepared sample and the amino acid standard solutions into the analyzer/HPLC.
-
-
Data Analysis:
-
Quantify the amount of each amino acid in the sample by comparing its peak area to the corresponding peak in the standard solution.
-
Calculate the molar amount of each amino acid and, based on the known sequence of Sermorelin, determine the total molar amount of the peptide.
-
The peptide content is expressed as a percentage of the initial sample weight.
-
Visualizing Experimental Workflows and Signaling Pathways
GHRH Signaling Pathway
Sermorelin, as a GHRH analog, initiates a signaling cascade upon binding to the GHRH receptor on the somatotroph cells of the anterior pituitary. This leads to the synthesis and release of growth hormone.
Experimental Workflow for Purity Assessment
A logical workflow ensures that all critical quality attributes of the peptide are assessed systematically.
References
- 1. thehcginstitute.com [thehcginstitute.com]
- 2. bc9.co [bc9.co]
- 3. innerbody.com [innerbody.com]
- 4. stracuzziwellness.com [stracuzziwellness.com]
- 5. polarispeptides.com [polarispeptides.com]
- 6. swolverine.com [swolverine.com]
- 7. beyondmd.com [beyondmd.com]
- 8. peptideforge.com [peptideforge.com]
- 9. Protein Identification by Peptide Mass Fingerprinting using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Peptide mass fingerprinting: protein identification using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. manoa.hawaii.edu [manoa.hawaii.edu]
- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myfoodresearch.com [myfoodresearch.com]
Safety Operating Guide
Navigating the Disposal of Sermorelin Acetate: A Procedural Guide for Laboratory Professionals
The proper disposal of Sermorelin acetate (B1210297), a synthetic peptide, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols prevents accidental exposure, maintains research integrity, and ensures regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of Sermorelin acetate waste streams.
Core Principle: Treat as Chemical Waste
All peptide waste, including this compound, should be treated as laboratory chemical waste to ensure safe handling and disposal.[1] It is crucial to follow institutional and local regulations for chemical waste management.[2][3][4][5] Never pour this compound solutions down the sink or discard them in the regular trash, as this can lead to environmental contamination.[1][6]
Step-by-Step Disposal Protocol
1. Wear Appropriate Personal Protective Equipment (PPE)
Safety is paramount when handling any chemical, including during disposal. The primary barrier against accidental exposure is appropriate PPE.[2]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[2]
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[2]
-
Lab Coat: A lab coat or protective gown should always be worn over standard clothing.[2]
-
Respiratory Protection: When handling lyophilized (powdered) this compound, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
2. Segregate this compound Waste
Proper waste segregation is the foundation of a compliant disposal plan. At the point of generation, separate this compound waste from other waste streams.
-
Designated Area: Confine all handling and preparation for disposal to a designated laboratory area.[2]
-
Waste Streams: Identify and segregate the different types of waste associated with this compound:
-
Unused or expired product (both lyophilized powder and reconstituted solutions).
-
Used or empty vials and packaging.
-
Contaminated sharps (needles, syringes).
-
Contaminated consumables (PPE, absorbent wipes, etc.).
-
3. Package Waste for Disposal
Each waste stream has a specific containment requirement.
-
Unused/Expired Product: Transfer any remaining product into a designated and clearly labeled hazardous chemical waste container.[3][5]
-
Contaminated Sharps: Immediately place all used needles and syringes into an FDA-cleared, puncture-resistant sharps container.[7]
-
Vials and Consumables: Place empty vials, contaminated gloves, wipes, and other solid waste into a designated chemical or biohazard waste container as per your institution's policy.[1]
4. Final Disposal and Documentation
-
Consult Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EH&S) department for waste pickup and disposal.[2] Disposal must be conducted through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[2][4][8]
-
Maintain Records: Keep detailed records and shipping manifests that indicate the waste type, amount, and disposal date and destination, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[9]
Storage and Stability Data
Proper storage is crucial for the efficacy of this compound and informs its shelf-life, after which it must be discarded as waste. Avoid repeated freeze-thaw cycles as they can degrade the peptide.[1]
| Parameter | Lyophilized (Unmixed) Powder | Reconstituted (Mixed) Solution |
| Long-Term Storage | -20°C to -80°C.[2][10][11] | Long-term storage in solution is not recommended.[10] |
| Short-Term Storage | Refrigerate at 2°C to 8°C (36°F to 46°F).[7][10] | Refrigerate at 2°C to 8°C (36°F to 46°F).[7] |
| Room Temp. Stability | Stable for short periods, such as during shipping.[10] | Can remain stable for up to 72 hours if protected.[7] |
| Discard After | Per manufacturer's expiration date. | Check prescription label; typically 28 to 90 days after mixing.[6][7] |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for segregating and disposing of this compound waste streams.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. venogen.com [venogen.com]
- 4. aksci.com [aksci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. belmarpharmasolutions.com [belmarpharmasolutions.com]
- 7. tryeden.com [tryeden.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. bachem.com [bachem.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Sermorelin Acetate
Essential protocols for the safe handling, storage, and disposal of Sermorelin acetate (B1210297) are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational plans, and disposal methods. Adherence to these guidelines is paramount for minimizing exposure risks and maintaining a secure research environment.
Sermorelin acetate, a synthetic peptide analog of growth hormone-releasing hormone (GHRH), requires careful handling due to its biological activity and potential for occupational exposure.[1][2] While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is prudent to follow standard precautionary measures for handling chemical and biological materials.[3]
Recommended Personal Protective Equipment
A risk assessment should always be conducted to determine the appropriate level of PPE required for any specific procedure involving this compound. The following table summarizes the recommended PPE based on available safety data sheets.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. | Double gloving is recommended for extended handling. |
| Eye & Face Protection | Safety glasses with side-shields. | A full-face shield or safety goggles should be used when there is a risk of splashing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[4] | A NIOSH-approved respirator (e.g., N95 or higher) is recommended if there is a risk of aerosolization or when handling large quantities of powdered peptide.[4][5] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots for large-scale operations or spill response. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory practices.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
